Product packaging for Clebopride (Maleate)(Cat. No.:)

Clebopride (Maleate)

Cat. No.: B12061845
M. Wt: 489.9 g/mol
InChI Key: BCVIWCRZYPHHMQ-WLHGVMLRSA-N
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Description

Clebopride (Maleate) is a useful research compound. Its molecular formula is C24H28ClN3O6 and its molecular weight is 489.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Clebopride (Maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clebopride (Maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClN3O6 B12061845 Clebopride (Maleate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28ClN3O6

Molecular Weight

489.9 g/mol

IUPAC Name

4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BCVIWCRZYPHHMQ-WLHGVMLRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Clebopride Malate: A Deep Dive into its Antidopaminergic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Clebopride (B1669163) malate (B86768), a substituted benzamide, is a potent gastroprokinetic and antiemetic agent. Its therapeutic efficacy is primarily attributed to its robust and selective antagonism of dopamine (B1211576) D2 receptors. This technical guide provides a comprehensive analysis of the core mechanism of action of clebopride malate, with a particular focus on its interaction with dopamine receptors. This document synthesizes quantitative binding affinity data, details key experimental methodologies, and visualizes the associated signaling pathways to offer a thorough resource for the scientific community.

Quantitative Analysis of Receptor Binding Profile

Clebopride malate exhibits a high affinity and selectivity for the dopamine D2 receptor. Its binding profile has been characterized across various receptor subtypes, revealing a significantly greater affinity for D2 receptors compared to other dopamine receptor subtypes and other neuroreceptors. The following table summarizes the in-vitro binding affinities of clebopride.

Receptor SubtypeBinding Affinity (Ki)Tissue/System
Dopamine Receptors
D23.5 nM[1][2][3]Bovine brain membranes
D1>10,000 nM[3]Bovine brain membrane
D3Intermediate Affinity (qualitative)[4][5]Recombinant cell lines
D4High Affinity (qualitative)[4][5]Recombinant cell lines
Adrenergic Receptors
α2780 nM[1][2]Bovine brain membranes
α1No significant affinity[6][7]Bovine brain membrane
Serotonin Receptors
5-HT4Partial Agonist (Ki not consistently reported)[8]Human atrium, gut
5-HT2Lower Affinity (qualitative)[7]Bovine brain membrane
5-HT3Antagonistic activity suggested[9]-

Core Mechanism: Dopamine D2 Receptor Antagonism

The principal mechanism of action of clebopride is its potent blockade of dopamine D2 receptors.[10] Dopamine, by activating D2 receptors in the gastrointestinal tract, exerts an inhibitory effect on motility.[10] Clebopride competitively binds to these receptors, thereby antagonizing the inhibitory effects of dopamine and leading to enhanced gastrointestinal motility and accelerated gastric emptying.[10][11]

Furthermore, the antiemetic properties of clebopride are mediated by its antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata in the brain.[10]

Signaling Pathway of D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. Activation of D2 receptors by dopamine initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[12] By blocking dopamine's access to the D2 receptor, clebopride prevents this inhibitory signaling, thereby maintaining or increasing intracellular cAMP levels.

D2_receptor_antagonism cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Clebopride Clebopride Malate Clebopride->D2R Binds & Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Inhibition of Downstream Effects cAMP->Downstream

Clebopride's antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Protocols

The characterization of clebopride's interaction with dopamine receptors involves various in-vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of clebopride for dopamine receptors.

Objective: To quantify the affinity of clebopride for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenized tissue or cells expressing the target receptor (e.g., bovine brain membranes, HEK293 cells transfected with the human D2 receptor).[5][12]

  • Radioligand: A specific radiolabeled ligand for the D2 receptor, such as [3H]spiperone.[13][14][15]

  • Unlabeled Ligand for Non-specific Binding: A high concentration of an unlabeled D2 antagonist (e.g., haloperidol (B65202) or (+)-butaclamol) to determine non-specific binding.[12][15][16]

  • Test Compound: Clebopride malate at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological concentrations of ions (e.g., NaCl, KCl, MgCl2, CaCl2), pH 7.4.[15][16]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15][17]

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: The tissue or cells are homogenized in a cold buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.[4][5]

  • Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand ([3H]spiperone) and varying concentrations of clebopride. A parallel set of incubations is performed in the presence of a high concentration of an unlabeled antagonist to determine non-specific binding.[13][14]

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters are then washed with cold assay buffer to remove unbound radioligand.[15][17]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4][15]

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of clebopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3][4][5]

radioligand_binding_workflow prep Membrane Preparation (with D2 Receptors) incubate Incubation (Membranes + [3H]spiperone + Clebopride) prep->incubate filter Rapid Filtration (Separates bound from free radioligand) incubate->filter count Scintillation Counting (Measures radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

References

Clebopride: A Technical Guide to its Pharmacological Profile and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clebopride (B1669163) is a substituted benzamide (B126) drug recognized for its potent gastroprokinetic and antiemetic properties, making it a valuable agent in the treatment of functional gastrointestinal disorders.[1][2][3] Chemically similar to metoclopramide, clebopride's therapeutic efficacy is rooted in a distinct and dual mechanism of action, primarily involving the antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[1][2][4] This guide provides a comprehensive technical overview of clebopride's pharmacological profile, detailing its receptor binding affinities, mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action

Clebopride exerts its therapeutic effects through two primary molecular pathways:

  • Dopamine D2 Receptor Antagonism: In the gastrointestinal tract, dopamine acts on D2 receptors to inhibit motility.[2] Clebopride competitively blocks these D2 receptors, which disinhibits cholinergic neurons in the myenteric plexus.[2] This action increases the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter, leading to enhanced gastrointestinal smooth muscle contraction, accelerated gastric emptying, and improved peristalsis.[1][2] Furthermore, its antiemetic effect is mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's medulla oblongata, which suppresses nausea and vomiting signals.[1][2][4]

  • Serotonin 5-HT4 Receptor Agonism: Clebopride also acts as a partial agonist at serotonin 5-HT4 receptors located on enteric neurons.[1][2] Activation of these receptors further stimulates the release of acetylcholine, complementing the effects of D2 receptor antagonism and contributing to a more robust prokinetic activity.[1][2]

Pharmacological Data: Receptor Binding Affinity

The binding affinity of clebopride for various neuroreceptors has been quantified through in-vitro radioligand displacement assays. The data highlights a high and selective affinity for the dopamine D2 receptor.

Receptor SubtypeBinding Affinity (Ki / IC50)Qualitative AffinityTissue/System SourceReference(s)
Dopamine Receptors
D2Ki: 3.5 nMHighBovine brain membranes[5][6]
D1Not ReportedPoor / LowBovine brain membrane[5][7]
Serotonin Receptors
5-HT4Not ReportedPartial AgonistHuman atrium, gut[1][5]
5-HT2Not ReportedLower AffinityBovine brain membrane[7][8]
Adrenergic Receptors
α2Ki: 780 nMLower AffinityBovine brain membranes[6]
α1Not ReportedNo AffinityBovine brain membrane[5][7]
Functional Assays
Gastric ContractionIC50: 0.43 μMPotent Inhibition (ETS-induced)Guinea pig stomach strips[6]
Signaling Pathways and Visualizations

The dual mechanism of clebopride converges on the enhancement of cholinergic transmission within the enteric nervous system.

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Smooth Muscle Cell D2 Dopamine D2 Receptor ACh_release Acetylcholine (ACh) Release D2->ACh_release Inhibits HT4 Serotonin 5-HT4 Receptor HT4->ACh_release Stimulates M_receptor Muscarinic Receptor ACh_release->M_receptor ACh Binds Contraction Muscle Contraction M_receptor->Contraction Stimulates Clebopride Clebopride Clebopride->D2 Antagonizes Clebopride->HT4 Agonist Dopamine Dopamine Dopamine->D2 Activates

Clebopride's dual-action signaling pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a generalized method for determining the binding affinity (Ki) of clebopride for the D2 receptor using competitive displacement of a radiolabeled ligand.

Objective: To determine the concentration of clebopride that inhibits 50% of specific radioligand binding (IC50) and to calculate its inhibitory constant (Ki).

Materials:

  • Receptor Source: Membrane preparations from tissues with high receptor density (e.g., bovine or canine brain striatum) or recombinant cell lines expressing the D2 receptor.[5]

  • Radioligand: A high-affinity D2 receptor radioligand (e.g., [³H]-spiperone).

  • Test Compound: Clebopride at various concentrations.

  • Non-specific Binding Control: A high concentration of a saturating, unlabeled D2 antagonist (e.g., haloperidol).[5]

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Detection: Liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Homogenize the tissue or cells in a cold lysis buffer.[9]

    • Centrifuge the homogenate at low speed to remove debris.

    • Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[9]

    • Wash and resuspend the membrane pellet in the final assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[9]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of clebopride.

    • For total binding wells, add assay buffer instead of clebopride.

    • For non-specific binding wells, add the saturating unlabeled antagonist.[5]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.[5]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the clebopride concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

G start Start prep 1. Membrane Preparation (e.g., Bovine Striatum) start->prep inc 2. Incubation - Membranes - Radioligand ([3H]-Spiperone) - Clebopride (variable conc.) prep->inc filt 3. Rapid Filtration (Separate bound from free ligand) inc->filt wash 4. Filter Washing (Remove non-specific unbound ligand) filt->wash count 5. Scintillation Counting (Quantify radioactivity) wash->count data 6. Data Analysis count->data calc_ic50 Calculate IC50 (Non-linear regression) data->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki end End calc_ki->end

References

Clebopride as a Serotonin 5-HT4 Receptor Partial Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride (B1669163), a substituted benzamide, is a gastroprokinetic agent with a dual mechanism of action involving dopamine (B1211576) D2 receptor antagonism and partial agonism at the serotonin (B10506) 5-HT4 receptor.[1][2] This technical guide provides an in-depth exploration of clebopride's interaction with the 5-HT4 receptor, consolidating available data on its binding and functional activity. While specific quantitative binding affinity values for clebopride at the 5-HT4 receptor are not widely available in public literature, functional studies consistently characterize it as a partial agonist.[1] This document outlines detailed experimental protocols for radioligand binding and cAMP accumulation assays to facilitate further research into its nuanced pharmacology. Additionally, key signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of its molecular interactions.

Introduction

Clebopride's therapeutic efficacy in gastrointestinal motility disorders stems from its synergistic actions on both dopaminergic and serotonergic pathways.[2] While its potent antagonism of D2 receptors is well-documented, its activity at the 5-HT4 receptor plays a significant role in its prokinetic effects by promoting the release of acetylcholine (B1216132) and stimulating gastrointestinal smooth muscle contractions.[2] Understanding the specifics of its interaction with the 5-HT4 receptor is crucial for optimizing its therapeutic use and for the development of novel compounds with improved selectivity and efficacy.

Quantitative Data on Clebopride's 5-HT4 Receptor Activity

Quantitative data on the binding affinity (Ki) and functional efficacy (EC50, Emax) of clebopride at the 5-HT4 receptor is limited in publicly accessible literature.[1] However, qualitative and semi-quantitative descriptions from various studies provide valuable insights into its pharmacological profile.

Table 1: Binding Affinity and Selectivity of Clebopride

ParameterReceptorValue/ObservationSource(s)
Binding Affinity (Ki) 5-HT4 ReceptorLigand binding studies have demonstrated that clebopride binds to 5-HT4 serotonin receptors, but specific Ki values are not readily available.[1]
Binding Affinity (Ki) D2-Dopamine Receptor~2 nM[1]
Receptor Selectivity D2 vs. 5-HT4Potent antagonist at D2 receptors.[1]

Table 2: Functional Activity of Clebopride at the 5-HT4 Receptor

ParameterObservationSource(s)
Functional Activity Acts as a partial agonist at the human cardiac 5-HT4 receptor. In human atrial preparations, it can exhibit both agonist and antagonist properties.[1][3][4]
Intrinsic Activity Characterized as a partial agonist, indicating its maximal effect (Emax) is lower than that of a full agonist like serotonin.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of ligands like clebopride with the 5-HT4 receptor.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as clebopride, for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.[1]

a. Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).[1]

  • Radioligand: [³H]-GR113808, a high-affinity 5-HT4 receptor antagonist.[1]

  • Test Compound: Clebopride.[1]

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).[1]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[1]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter. [1]

b. Procedure:

  • Membrane Preparation: Homogenize cells expressing 5-HT4 receptors in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).[1]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 50-100 µg of protein), [³H]-GR113808 (at a concentration close to its Kd, e.g., 0.1-0.5 nM), and varying concentrations of clebopride.[1] Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of unlabeled antagonist).

  • Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.[1]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1]

c. Data Analysis:

  • Plot the percentage of specific binding of [³H]-GR113808 against the logarithm of the clebopride concentration.

  • Determine the IC50 value (the concentration of clebopride that inhibits 50% of the specific binding of the radioligand).[1]

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assay: cAMP Accumulation

This protocol measures the functional activity of clebopride as a 5-HT4 receptor partial agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger in the 5-HT4 signaling pathway.[1]

a. Materials:

  • Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293, CHO).[1]

  • Cell Culture Medium. [1]

  • Test Compound: Clebopride.[1]

  • Reference Agonist: Serotonin (5-HT).[1]

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or rolipram, to prevent cAMP degradation.[1]

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).[1]

  • Lysis Buffer. [1]

b. Procedure:

  • Cell Seeding: Seed the 5-HT4 receptor-expressing cells into 96-well plates and grow to a suitable confluency.[1]

  • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in serum-free medium for a short period (e.g., 15-30 minutes) at 37°C.[1]

  • Compound Addition (Agonist Mode): Add varying concentrations of clebopride to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.[1]

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.[1]

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.[1]

c. Data Analysis (Agonist Mode):

  • Plot the cAMP concentration against the logarithm of the clebopride concentration to generate a dose-response curve.[1]

  • Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to the reference agonist.[1]

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling

Activation of the 5-HT4 receptor by a partial agonist like clebopride primarily initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and subsequent production of intracellular cAMP.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clebopride Clebopride 5-HT4R 5-HT4 Receptor Clebopride->5-HT4R G_Protein Gs Protein (αβγ) 5-HT4R->G_Protein activates AC Adenylyl Cyclase G_Protein->AC αs activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., ACh Release) PKA->Cellular_Response phosphorylates targets

Caption: Canonical Gs-protein coupled signaling pathway of the 5-HT4 receptor.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of clebopride for the 5-HT4 receptor.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare 5-HT4R Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Membranes - [3H]-GR113808 - Clebopride (varying conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: cAMP Accumulation Assay

This diagram outlines the process for assessing the functional partial agonism of clebopride at the 5-HT4 receptor.

cAMP_Assay_Workflow Start Start Cell_Seeding Seed 5-HT4R-expressing cells in 96-well plates Start->Cell_Seeding Pre_incubation Pre-incubate with PDE inhibitor Cell_Seeding->Pre_incubation Compound_Addition Add Clebopride (varying conc.) Pre_incubation->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP levels Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis: - Generate Dose-Response Curve - Determine EC50 & Emax cAMP_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cAMP accumulation functional assay.

Conclusion

Clebopride's pharmacological profile is characterized by a dual action on dopamine D2 and serotonin 5-HT4 receptors. Its partial agonism at the 5-HT4 receptor is a key contributor to its prokinetic effects. While a precise quantitative understanding of its binding affinity remains an area for further investigation, the available data and the experimental protocols outlined in this guide provide a solid foundation for future research. Elucidating the specific binding kinetics and functional efficacy of clebopride at the 5-HT4 receptor will be instrumental in the development of more targeted and effective therapies for gastrointestinal motility disorders.

References

A Technical Guide to the Chemical Synthesis and Structural Characterization of Clebopride Malate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of clebopride (B1669163) malate (B86768), a substituted benzamide (B126) with significant gastroprokinetic and antiemetic properties. The guide details a plausible chemical synthesis pathway, outlines methodologies for its complete structural characterization, and summarizes its key physicochemical and pharmacological properties. Visual diagrams are provided to illustrate the synthetic workflow and the compound's primary signaling pathways.

Chemical Synthesis of Clebopride Malate

Clebopride, chemically known as 4-amino-5-chloro-2-methoxy-N-(1-benzylpiperidin-4-yl)benzamide, is a derivative of benzamide.[1] Its synthesis can be conceptualized as a multi-step process involving the formation of key intermediates followed by an amide coupling reaction and final salt formation with malic acid. The compound is often supplied as the malate salt to enhance its aqueous solubility and suitability for oral dosage forms.[2]

The proposed synthetic workflow is illustrated below.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 cluster_2 Amide Coupling cluster_3 Salt Formation A 4-Amino-5-chloro-2-methoxybenzoic acid B Thionyl Chloride (SOCl₂) A->B Acylation C 4-Amino-5-chloro-2-methoxybenzoyl chloride E Clebopride (Free Base) C->E Schotten-Baumann Reaction D 4-Amino-1-benzylpiperidine (B41602) D->E G Clebopride Malate E->G Protonation F L-Malic Acid F->G

Caption: Proposed synthetic workflow for Clebopride Malate.

Experimental Protocols

Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoyl chloride (Intermediate 1)

  • To a solution of 4-amino-5-chloro-2-methoxybenzoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.

  • Reflux the mixture for 2-3 hours until the reaction is complete, monitored by thin-layer chromatography (TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling to form Clebopride (Free Base)

  • Dissolve 4-amino-1-benzylpiperidine (Intermediate 2) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran, along with a base (e.g., triethylamine (B128534) or pyridine) to act as an acid scavenger.

  • Add the previously synthesized 4-amino-5-chloro-2-methoxybenzoyl chloride solution dropwise to the mixture at a low temperature (0-5°C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Upon completion, wash the reaction mixture with water and an aqueous bicarbonate solution to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain pure Clebopride free base.

Step 3: Formation of Clebopride Malate Salt

  • Dissolve the purified Clebopride free base in a suitable solvent, such as ethanol (B145695) or methanol.

  • In a separate flask, dissolve an equimolar amount of L-malic acid in the same solvent.

  • Add the malic acid solution to the Clebopride solution with stirring.

  • The Clebopride Malate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final Clebopride Malate powder.

Structural Characterization

The definitive structure of the synthesized clebopride malate is confirmed through a combination of physicochemical and spectroscopic methods. The European Pharmacopoeia provides standard identification tests for the compound.[3]

Physicochemical and Spectroscopic Data

The key quantitative data for clebopride malate are summarized in the tables below.

Table 1: Physicochemical Properties of Clebopride Malate

Property Value References
Molecular Formula C₂₀H₂₄ClN₃O₂ · C₄H₆O₅ [4][5]
Molecular Weight 507.96 g/mol [4][5][6]
Appearance White or almost white, crystalline powder [3]
Melting Point ~164 °C (with decomposition) [3]

| Solubility | Sparingly soluble in water and methanol; slightly soluble in ethanol; practically insoluble in methylene (B1212753) chloride. |[3][5] |

Table 2: Spectroscopic and Chromatographic Data for Clebopride Malate

Technique Parameter Value References
UV-Vis Spectroscopy Absorption Maxima (λmax) in water 270 nm and 307 nm [3]
HPLC (for quantification) Column Nucleosil C18 (25 cm x 4.6 mm, 5 µm) [7]
Mobile Phase Ammonium formate (B1220265) buffer (10mM, pH 5.5) : Acetonitrile : Methanol (10:80:10 v/v/v) [7]
Flow Rate 0.6 mL/min [7]

| | Detection Wavelength | 283 nm |[7] |

Characterization Methodologies

Infrared (IR) Absorption Spectrophotometry

  • Protocol: Prepare a disc by dispersing a small amount of the clebopride malate sample in potassium bromide (KBr).[3] Place the disc in an IR spectrophotometer and record the spectrum, typically between 4000 and 400 cm⁻¹. The resulting spectrum should be compared with that of a Clebopride Malate reference standard (CRS) to confirm identity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration values of the proton signals, along with the chemical shifts of the carbon signals, must be consistent with the molecular structure of both the clebopride and malate moieties.

Mass Spectrometry (MS)

  • Protocol: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or field desorption techniques.[8] Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the protonated clebopride molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-ray Crystallography

  • Protocol: Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[9]

    • Crystal Growth: Grow a single crystal of clebopride malate of sufficient size and quality (typically >0.1 mm) from a suitable solvent system.[9]

    • Data Collection: Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.[9]

    • Structure Solution and Refinement: Measure the angles and intensities of the diffracted beams. This data is used to calculate a three-dimensional map of electron density within the crystal, from which the atomic positions, bond lengths, and bond angles can be determined.[9]

Mechanism of Action

Clebopride malate's therapeutic effects as a gastroprokinetic and antiemetic agent are derived from a dual mechanism of action primarily involving the antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[10][11]

  • Dopamine D2 Receptor Antagonism : Dopamine exerts an inhibitory effect on gastrointestinal motility via D2 receptors.[11][12] Clebopride competitively blocks these receptors in the gastrointestinal tract, which mitigates this inhibition and leads to an increased release of acetylcholine (B1216132) (ACh), enhancing smooth muscle contraction and gastric emptying.[11] Its antiemetic effect is due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[10]

  • Serotonin 5-HT4 Receptor Agonism : Activation of 5-HT4 receptors on enteric neurons also stimulates the release of acetylcholine.[11] Clebopride acts as a partial agonist at these receptors, further contributing to its prokinetic activity.[12][13]

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT4 Serotonin 5-HT4 Receptor Pathway Dopamine Dopamine D2R D2 Receptor (Gi-coupled) Dopamine->D2R AC_inhib Adenylyl Cyclase Inhibition D2R->AC_inhib activates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Motility_dec ↓ GI Motility cAMP_dec->Motility_dec Clebopride_D2 Clebopride Clebopride_D2->D2R Antagonizes Serotonin Serotonin (5-HT) HT4R 5-HT4 Receptor (Gs-coupled) Serotonin->HT4R ACh_inc ↑ Acetylcholine Release HT4R->ACh_inc activates Motility_inc ↑ GI Motility ACh_inc->Motility_inc Clebopride_HT4 Clebopride Clebopride_HT4->HT4R Agonizes

Caption: Dual signaling pathways of Clebopride.

Pharmacological Data

The binding affinity and functional potency of clebopride have been quantified in various studies.

Table 3: Receptor Binding and Functional Activity of Clebopride

Receptor Assay Type Value References
Dopamine D2 Binding Affinity (Ki) 3.5 nM [14][15]
α2 Adrenergic Binding Affinity (Ki) 780 nM [14][15]

| Gastric Strip Contraction | Functional Inhibition (IC₅₀) | 0.43 µM |[14][15] |

References

In Vitro Prokinetic Properties of Clebopride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro prokinetic properties of clebopride (B1669163), a substituted benzamide (B126) with established antiemetic and gastrointestinal motility-enhancing effects. This document synthesizes key data on its receptor binding affinities, details the experimental protocols used to elucidate its mechanisms of action, and visualizes the associated signaling pathways.

Core Mechanism of Action

Clebopride's prokinetic effects are primarily mediated through a dual mechanism involving antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors within the gastrointestinal tract.[1][2] Blockade of inhibitory D2 receptors on cholinergic neurons and agonistic activity at 5-HT4 receptors both lead to an enhanced release of acetylcholine (B1216132), a key neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility.[1][2]

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of clebopride for its primary targets and other neuroreceptors. Lower Ki values indicate a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki/Kd)Qualitative AffinityTissue/System
Dopamine Receptors
D23.5 nM (Ki)[3], ~2 nM (Ki)[4]HighBovine brain membranes[3][5]
D1No significant interactionPoor/LowBovine brain membrane[6]
Serotonin Receptors
5-HT4Not explicitly quantifiedPartial AgonistHuman cardiac tissue[4], Gut[7]
5-HT2Lower AffinityLower AffinityBovine brain membrane[8]
Adrenergic Receptors
α2780 nM (Ki)[3]Lower AffinityBovine brain membranes[3]
α1No AffinityNo AffinityBovine brain membrane[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of clebopride for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Homogenates from tissues rich in D2 receptors, such as bovine brain membranes or canine striatum, are prepared and centrifuged to isolate the membrane fraction containing the receptors.[5] The final pellet is resuspended in an appropriate assay buffer.[5]

  • Assay Components:

    • Radioligand: [3H]spiperone is a commonly used radioligand for D2-like dopamine receptors.[5]

    • Competing Ligand: A range of concentrations of unlabeled clebopride are used.[5]

    • Assay Buffer: Typically a Tris-HCl buffer containing MgCl2 and CaCl2.[5]

  • Incubation: The membrane preparation, radioligand, and varying concentrations of clebopride are incubated together to allow for competitive binding to reach equilibrium.[5]

  • Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of clebopride that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath for Gastrointestinal Contractility

This experiment assesses the functional effect of clebopride on the contractility of isolated gastrointestinal tissue segments.

  • Tissue Preparation: A segment of gastrointestinal tissue, such as a strip from the guinea pig stomach, is dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[2]

  • Tension Measurement: One end of the tissue is fixed, while the other is connected to an isometric force transducer to record changes in muscle tension.[2]

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.[2]

  • Drug Administration: Clebopride is added to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve.[2] The amplitude and frequency of contractions are measured before and after drug addition.[2]

  • Data Analysis: The contractile response is typically expressed as a percentage of the baseline or a maximal response to a standard agonist like acetylcholine.[2] An EC50 value (the concentration of clebopride that produces 50% of the maximal response) can be calculated from the dose-response curve.[2]

Acetylcholine Release Assay

This protocol measures the effect of clebopride on the release of acetylcholine from cholinergic nerve terminals in gastrointestinal tissue.

  • Tissue Preparation: Strips of guinea pig stomach are incubated in a physiological solution.[8]

  • Stimulation: The tissue is subjected to electrical transmural stimulation to evoke the release of acetylcholine from enteric neurons.[8]

  • Sample Collection: The incubation medium is collected before and after stimulation in the presence and absence of clebopride.

  • Acetylcholine Quantification: The concentration of acetylcholine in the collected samples is determined using a commercially available acetylcholine assay kit. These kits typically involve the enzymatic hydrolysis of acetylcholine to choline, which is then oxidized to produce a detectable colorimetric or fluorescent signal.[9][10]

  • Data Analysis: The amount of acetylcholine released is calculated and compared between the different experimental conditions to determine the effect of clebopride.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

clebopride_dual_mechanism cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht4 Serotonin 5-HT4 Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Clebopride_D2 Clebopride Clebopride_D2->D2R Antagonizes AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease ACh_inhibition ↓ Acetylcholine Release cAMP_decrease->ACh_inhibition ACh_Release Net Acetylcholine Release ACh_inhibition->ACh_Release Clebopride_5HT4 Clebopride (Partial Agonist) HTR4 5-HT4 Receptor Clebopride_5HT4->HTR4 Activates Gs Gs Protein HTR4->Gs Activates AC_activation Adenylyl Cyclase Activation Gs->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase ACh_stimulation ↑ Acetylcholine Release cAMP_increase->ACh_stimulation ACh_stimulation->ACh_Release Contraction Smooth Muscle Contraction ACh_Release->Contraction Promotes

Dual mechanism of action for clebopride's prokinetic effect.

radioligand_binding_workflow start Start prep Membrane Preparation (e.g., Bovine Striatum) start->prep incubate Incubation (Membranes, [3H]spiperone, Clebopride) prep->incubate separate Separation of Bound/Free Ligand (Filtration) incubate->separate quantify Quantification (Scintillation Counting) separate->quantify analyze Data Analysis (Competition Curve, Ki Calculation) quantify->analyze end End analyze->end

Workflow for radioligand binding assay.

organ_bath_workflow start Start prep Tissue Preparation & Mounting (e.g., Guinea Pig Gastric Strip) start->prep equilibrate Equilibration in Organ Bath prep->equilibrate baseline Record Baseline Contractions equilibrate->baseline add_drug Add Clebopride (Cumulative Doses) baseline->add_drug record_response Record Contractile Response add_drug->record_response record_response->add_drug Next Dose analyze Data Analysis (Dose-Response Curve, EC50) record_response->analyze end End analyze->end

References

An In-depth Technical Guide on the Primary Research of Clebopride for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) is a substituted benzamide (B126) with established prokinetic and antiemetic properties, utilized in the management of various gastrointestinal (GI) motility disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD).[1][2] This technical guide provides a comprehensive overview of the primary research on clebopride, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols used to elucidate its pharmacological profile.

Mechanism of Action

Clebopride's therapeutic efficacy is primarily attributed to its dual mechanism of action: dopamine (B1211576) D2 receptor antagonism and serotonin (B10506) 5-HT4 receptor agonism.[1][2][3]

Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the GI tract, reducing motility.[1][4] Clebopride is a potent antagonist of D2 receptors.[5] By blocking these receptors, it mitigates the inhibitory effects of dopamine, leading to an increased release of acetylcholine (B1216132) (ACh), a key excitatory neurotransmitter that promotes smooth muscle contraction and accelerates gastric emptying.[2][3] This action also contributes to its antiemetic effects by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][3]

Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons also stimulates the release of acetylcholine.[1][2] Clebopride acts as a partial agonist at these receptors, further enhancing cholinergic transmission and contributing to its prokinetic effects.[1][6] This synergistic action provides a robust stimulation of GI motility.[1][2]

Signaling Pathways

The interaction of clebopride with D2 and 5-HT4 receptors initiates distinct intracellular signaling cascades.

  • D2 Receptor Antagonism: The D2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o family of G proteins.[7] Dopamine binding normally inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP).[7] By blocking dopamine, clebopride prevents this inhibition, thereby maintaining or increasing cAMP levels.[7]

  • 5-HT4 Receptor Agonism: The 5-HT4 receptor is coupled to the Gs alpha subunit of the G-protein complex.[6] Agonism by clebopride activates adenylyl cyclase, leading to an increase in intracellular cAMP.[6]

cluster_D2 Dopamine D2 Receptor Antagonism cluster_5HT4 Serotonin 5-HT4 Receptor Agonism Dopamine Dopamine D2R D2 Receptor (Gαi/o-coupled) Dopamine->D2R Activates Clebopride_D2 Clebopride Clebopride_D2->D2R Blocks AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Reduces Clebopride_5HT4 Clebopride HT4R 5-HT4 Receptor (Gαs-coupled) Clebopride_5HT4->HT4R Activates AC_5HT4 Adenylyl Cyclase HT4R->AC_5HT4 Activates cAMP_5HT4 ↑ cAMP AC_5HT4->cAMP_5HT4 Increases ACh ↑ Acetylcholine Release cAMP_5HT4->ACh Motility ↑ GI Motility ACh->Motility

Signaling pathways of clebopride's dual action.

Quantitative Data

Receptor Binding Affinity

The following table summarizes the binding affinities of clebopride for various receptors.

ReceptorParameterValue (nM)Species/TissueReference
Dopamine D2Ki3.5Bovine brain membranes[8]
α2-adrenergicKi780Bovine brain membranes[8]
5-HT2KiLower Affinity (Not Quantified)Bovine brain membranes[7]
Preclinical Efficacy

Studies in animal models have demonstrated the prokinetic effects of clebopride.

Animal ModelParameterDose RangeEffectReference
RatGastric emptying of semi-solid food0.3-10 mg/kg i.p.Potent increase in gastric emptying[9]
RatStress-induced inhibition of stomach emptyingNot specifiedTotal reversal of inhibition[9]
Guinea PigStomach strip contraction (in vitro)10⁻⁸ M to 10⁻⁵ MEnhanced electrically stimulated contraction[10]
Clinical Efficacy

Clinical trials have evaluated the efficacy of clebopride in patients with functional dyspepsia and delayed gastric emptying.

Study DesignPatient PopulationInterventionPrimary OutcomeResultReference
Double-blind, placebo-controlled76 patients with dyspepsia and delayed gastric emptyingClebopride (0.5 mg TID) vs. PlaceboReduction of symptoms and improved radiological findingsClebopride significantly more effective than placebo (P ≤ 0.001)[11]
Double-blind, randomized48 outpatients with functional dyspepsiaClebopride (0.5 mg TID) vs. Cisapride (B12094) (10 mg TID)Reduction in dyspeptic symptomsBoth drugs showed significant reduction in symptoms[12]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is a generalized method for determining the binding affinity of a compound like clebopride to the D2 receptor.[7][13][14][15][16]

  • Membrane Preparation:

    • Homogenize tissue (e.g., bovine brain striatum) in a cold lysis buffer.[17]

    • Centrifuge the homogenate at low speed to remove large debris.[17]

    • Centrifuge the supernatant at high speed to pellet the membranes.[17]

    • Wash the pellet and resuspend it in a buffer containing a cryoprotectant for storage at -80°C.[17]

    • Determine the protein concentration of the membrane preparation.[17]

  • Binding Assay (Competitive Inhibition):

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (clebopride).[13][17]

    • Incubate at a specific temperature for a set time to reach equilibrium.[17]

    • Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter.[13][17]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[17]

    • Measure the radioactivity trapped on the filters using a scintillation counter.[17]

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal inhibition curve.

    • Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash Store Store at -80°C Wash->Store Incubate Incubate: Membranes + Radioligand + Clebopride Store->Incubate Filter Vacuum Filtration Incubate->Filter Wash_Filter Wash Filters Filter->Wash_Filter Count Scintillation Counting Wash_Filter->Count Plot Plot Inhibition Curve Count->Plot Calc_IC50 Calculate IC50 Plot->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Workflow for a radioligand binding assay.
In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)

This is a common preclinical method to assess the prokinetic effects of a drug in rodents.[18]

  • Animal Preparation:

    • Fast the animals (e.g., rats or mice) overnight with free access to water.

    • Divide the animals into treatment groups (vehicle control, positive control like metoclopramide, and different doses of clebopride).

  • Drug Administration:

    • Administer the test compounds (e.g., clebopride) and controls via the desired route (e.g., intraperitoneal or oral).

  • Charcoal Meal Administration:

    • After a specific time following drug administration, orally administer a charcoal meal (a non-absorbable marker, typically 10% charcoal in 5% gum acacia).

  • Transit Measurement:

    • After a set period (e.g., 20-30 minutes), euthanize the animals.

    • Carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

    • Compare the mean transit percentages between the different treatment groups using appropriate statistical tests.

Conclusion

The primary research on clebopride robustly supports its efficacy as a gastroprokinetic agent for the treatment of GI motility disorders. Its dual mechanism of action, involving both dopamine D2 receptor antagonism and 5-HT4 receptor agonism, provides a strong pharmacological basis for its therapeutic effects. The quantitative data from preclinical and clinical studies demonstrate its potency and clinical utility. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced pharmacology of clebopride and the development of new therapies for gastrointestinal disorders.

References

Clebopride Malate: A Technical Guide to its Effects on the Chemoreceptor Trigger Zone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clebopride (B1669163) malate (B86768) is a substituted benzamide (B126) with potent antiemetic and prokinetic properties. Its therapeutic efficacy in managing nausea and vomiting is primarily attributed to its pharmacological actions within the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This technical guide provides an in-depth analysis of clebopride malate's mechanism of action at the CTZ, focusing on its interactions with key neurotransmitter receptors. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes the core signaling pathways to offer a comprehensive resource for researchers and drug development professionals in the field of gastroenterology and neuropharmacology.

Introduction

The chemoreceptor trigger zone (CTZ), located in the area postrema of the fourth ventricle, is a critical neurological nexus for the detection of emetic stimuli in the blood and cerebrospinal fluid. It lacks a tight blood-brain barrier, allowing it to be readily accessed by circulating xenobiotics and endogenous substances. The CTZ is rich in various neurotransmitter receptors, including dopamine (B1211576) D2, serotonin (B10506) 5-HT3, and 5-HT4 receptors, which play pivotal roles in the emetic reflex. Clebopride malate's antiemetic effects are principally mediated through its potent antagonism of dopamine D2 receptors within this region. Additionally, its partial agonism at serotonin 5-HT4 receptors contributes to its prokinetic effects, which can indirectly influence nausea and vomiting.[1][2]

Pharmacodynamics at the Chemoreceptor Trigger Zone

Clebopride malate's primary mechanism of antiemetic action is the blockade of dopamine D2 receptors in the CTZ.[1] Dopamine, an emetogenic neurotransmitter, normally activates these Gi/o-coupled receptors, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent neuronal signaling that promotes emesis. By antagonizing these receptors, clebopride prevents the inhibitory effect of dopamine on adenylyl cyclase, leading to a relative increase in cAMP levels and a reduction in the emetic signal transmission to the vomiting center.

Furthermore, clebopride exhibits partial agonist activity at serotonin 5-HT4 receptors.[2] These Gs-coupled receptors, when activated, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. This action is more prominently associated with clebopride's prokinetic effects in the gastrointestinal tract but may also have modulatory effects on neuronal activity within the central nervous system, including the CTZ. While some related benzamides exhibit 5-HT3 receptor antagonism, extensive research has not demonstrated a significant interaction of clebopride with 5-HT3 receptors, suggesting this is not a primary component of its antiemetic profile.[3][4]

Quantitative Data

The following tables summarize the available quantitative data for clebopride malate's interaction with key receptors implicated in the chemoreceptor trigger zone.

Receptor Parameter Value Species/Tissue Reference
Dopamine D2K_i_~2 nMBovine Brain Membrane[3]
Serotonin 5-HT4K_i_Not readily available in public literature-[2]
Serotonin 5-HT3K_i_ / IC_50_No significant binding reported-[3][4]

Table 1: Binding Affinity of Clebopride Malate

Receptor Parameter Value Assay Type Reference
Serotonin 5-HT4EC_50_Data not consistently reported; acts as a partial agonistcAMP Accumulation Assay[2]
Dopamine D2IC_50_Data variable depending on experimental conditionsFunctional Antagonism Assay[1]

Table 2: Functional Activity of Clebopride Malate

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity (K_i_)

This protocol outlines a competitive binding assay to determine the affinity of clebopride for the dopamine D2 receptor.

a. Materials:

  • Membrane Preparation: Homogenates from bovine brain striatum or a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test Compound: Clebopride malate.

  • Non-specific Binding Control: A high concentration of a potent, unlabeled D2 antagonist (e.g., haloperidol (B65202) or sulpiride).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

b. Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of clebopride malate. Total assay volume is typically 200-250 µL.

  • Equilibration: Incubate the plates at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the clebopride concentration. The IC₅₀ value is determined using non-linear regression. The K_i_ value is then calculated using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[1][5][6]

Functional cAMP Accumulation Assay for 5-HT4 Receptor Agonism (EC_50_)

This protocol measures the ability of clebopride to stimulate cAMP production through the 5-HT4 receptor.

a. Materials:

  • Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Test Compound: Clebopride malate.

  • Reference Agonist: Serotonin (5-HT).

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Culture Medium and Lysis Buffer.

b. Procedure:

  • Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate and culture to an appropriate confluency.

  • Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in serum-free medium for approximately 15-30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of clebopride malate to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.

  • Cell Lysis: Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the clebopride concentration to generate a dose-response curve. Determine the EC₅₀ (effective concentration for 50% of maximal response) and the E_max_ (maximal effect) relative to the reference agonist.[2][7][8]

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by clebopride malate in the chemoreceptor trigger zone.

D2_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates Clebopride Clebopride Clebopride->D2_Receptor Blocks G_protein Gi/o Protein D2_Receptor->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Emesis_Signal Reduced Emetic Signal cAMP->Emesis_Signal Modulates

Caption: D2 Receptor Antagonism by Clebopride in the CTZ.

HT4_Agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Clebopride Clebopride HT4_Receptor Serotonin 5-HT4 Receptor Clebopride->HT4_Receptor Activates (Partial Agonist) G_protein_s Gs Protein HT4_Receptor->G_protein_s Activates AC Adenylyl Cyclase G_protein_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Modulation Neuronal Modulation PKA->Neuronal_Modulation Phosphorylates Downstream Targets

Caption: 5-HT4 Receptor Partial Agonism by Clebopride.

experimental_workflow Experimental Workflow for Receptor Characterization cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay prep_membranes Prepare Receptor Membranes incubation Incubate with Radioligand & Clebopride prep_membranes->incubation filtration Separate Bound/ Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis_ki Calculate IC50 & Ki counting->analysis_ki culture_cells Culture Receptor- Expressing Cells stimulate Stimulate with Clebopride culture_cells->stimulate lyse Lyse Cells stimulate->lyse measure_camp Measure cAMP Levels lyse->measure_camp analysis_ec50 Calculate EC50 & Emax measure_camp->analysis_ec50

Caption: Workflow for Clebopride Receptor Profiling.

Conclusion

Clebopride malate exerts its primary antiemetic effect through the potent and selective antagonism of dopamine D2 receptors within the chemoreceptor trigger zone. This action effectively mitigates the pro-emetic signaling cascade initiated by dopamine. While its partial agonism at 5-HT4 receptors is more directly linked to its prokinetic properties, the resulting increase in intracellular cAMP may also contribute to the modulation of neuronal activity within the CTZ. The lack of significant affinity for 5-HT3 receptors distinguishes it from some other benzamide derivatives. A thorough understanding of these molecular interactions, supported by the quantitative data and experimental frameworks presented, is essential for the continued development and targeted application of clebopride and novel antiemetic agents.

References

Initial Studies on the Antiemetic Effects of Clebopride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) is a substituted benzamide (B126) that has demonstrated both prokinetic and antiemetic properties, making it a subject of interest in the management of various gastrointestinal disorders.[1] Its therapeutic efficacy is primarily attributed to a dual mechanism of action involving the antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[2][3] This technical guide provides a comprehensive overview of the initial studies that characterized the antiemetic effects of clebopride, presenting key quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.

Pharmacological Profile: Quantitative Data

The following tables summarize the core quantitative data from initial preclinical and clinical investigations into clebopride's antiemetic-related pharmacology.

Table 1: Receptor Binding Affinity of Clebopride

Receptor SubtypeBinding Affinity (Kᵢ/Kₐ)Tissue/System
Dopamine D₂1.5 nM (Kₐ)Canine brain striatum[4]
3.5 nM (Kᵢ)Bovine brain membranes[5][6]
Dopamine D₁>10,000 nM (Kᵢ)Not specified[5]
Serotonin 5-HT₄Binds/Partial Agonist (Kᵢ not specified)Human atrium, gut[2][3][7]
α₂-Adrenergic780 nM (Kᵢ)Bovine brain membranes[6]

Table 2: Preclinical Antiemetic Efficacy of Clebopride

Animal ModelEmetic AgentClebopride Dose RangeOutcome
DogApomorphine (B128758) (0.03-0.04 mg/kg, s.c.)0.05, 0.15, 0.5 mg/kg (i.v. or s.c.)Dose-dependent prevention of emesis[8]
FerretCisplatin (B142131) (5-10 mg/kg, i.p.)0.1, 0.3, 1.0 mg/kg (i.p. or p.o.)Inhibition of acute and delayed emesis

Table 3: Early Clinical Antiemetic Efficacy of Clebopride

Study PopulationEmetic ChallengeClebopride DoseComparatorKey Findings
Cancer PatientsCisplatin (>50 mg/m²)Started at 0.10 mg/kg, escalated by 0.2 mg/kgN/A (Phase I)Antiemetic activity observed; extrapyramidal symptoms limited dose escalation.[9]
Cancer PatientsCisplatin (100-120 mg/m²)0.5, 0.75, 1 mg/kg (total dose, i.v.)Metoclopramide (B1676508) (10 mg/kg, i.v.)Efficacy at 1 mg/kg was similar to metoclopramide; lower incidence of extrapyramidal symptoms with clebopride.[10]
Postoperative WomenElective Surgery2 mg (i.m.)PlaceboSignificantly better than placebo in preventing nausea (p ≤ 0.05) and vomiting (p ≤ 0.001).

Experimental Protocols

Detailed methodologies for key experiments cited in the initial studies of clebopride are outlined below.

In Vitro Receptor Binding Assays

Dopamine D₂ Receptor Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Kᵢ) of clebopride for the dopamine D₂ receptor.

  • Tissue Preparation: Membranes were prepared from bovine or canine brain striatum, tissues known for their high density of D₂ receptors.[4][6]

  • Radioligand: [³H]Spiperone, a high-affinity D₂ antagonist, was used.

  • Procedure: A competitive binding assay was performed where increasing concentrations of unlabeled clebopride were used to displace the radioligand from the D₂ receptors in the prepared membranes.

  • Data Analysis: The concentration of clebopride that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[11]

Preclinical In Vivo Antiemetic Models

Apomorphine-Induced Emesis in Dogs:

  • Objective: To assess the D₂ receptor-mediated antiemetic activity of clebopride.

  • Animals: Beagle dogs were typically used due to their sensitivity to the emetic effects of apomorphine.[8]

  • Procedure: Animals were pre-treated with clebopride (e.g., 0.05, 0.15, 0.5 mg/kg, intravenously or subcutaneously) or a vehicle control. After a specified time (e.g., 30 minutes), emesis was induced by a subcutaneous injection of apomorphine (e.g., 0.03-0.04 mg/kg).[8]

  • Observation: The dogs were observed for a defined period (e.g., 60 minutes), and the number of emetic episodes (vomits) was recorded.

  • Data Analysis: The percentage of animals protected from emesis and the mean number of emetic episodes in the clebopride-treated groups were compared to the control group.

Cisplatin-Induced Emesis in Ferrets:

  • Objective: To evaluate the efficacy of clebopride in a model of chemotherapy-induced emesis.

  • Animals: Ferrets are considered a standard model for preclinical antiemetic testing due to their well-developed emetic reflex.

  • Procedure: Ferrets were administered clebopride (e.g., 0.1, 0.3, 1.0 mg/kg, intraperitoneally or orally) or a vehicle. Subsequently, the highly emetogenic agent cisplatin (e.g., 5-10 mg/kg, intraperitoneally) was administered to induce both acute and delayed vomiting.

  • Observation: The animals were observed for an extended period, with recordings of the number of retches and vomits.

  • Data Analysis: The antiemetic efficacy was determined by comparing the frequency of emesis in the clebopride-treated groups versus the control group.

Early Clinical Trials

Phase I Dose-Escalation Study in Cisplatin-Treated Patients:

  • Objective: To determine the maximum tolerated dose (MTD) of clebopride for the prevention of cisplatin-induced emesis.[9]

  • Patient Population: Patients with advanced cancer receiving high-dose cisplatin who were often refractory to standard antiemetics.[9]

  • Study Design: A dose-escalation design was used, starting with a low dose of clebopride (0.10 mg/kg) and incrementally increasing the dose in subsequent cohorts of patients.[9]

  • Outcome Measures: The primary outcomes were the incidence and severity of side effects, particularly extrapyramidal symptoms. Antiemetic efficacy was also assessed.[9]

Randomized Crossover Comparison with Metoclopramide:

  • Objective: To compare the efficacy and tolerability of different doses of clebopride with high-dose metoclopramide.[10]

  • Patient Population: Patients undergoing chemotherapy with high-dose cisplatin.[10]

  • Study Design: A randomized, crossover design where each patient served as their own control, receiving either clebopride or metoclopramide in the first chemotherapy cycle and the alternative antiemetic in the second.[10]

  • Dosing: The total dose of both antiemetics was administered in divided intravenous fractions.[10]

  • Outcome Measures: The primary efficacy endpoint was the number of vomiting episodes. Tolerability was assessed by monitoring for adverse events, with a focus on extrapyramidal reactions.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of clebopride and a typical experimental workflow for assessing its antiemetic properties.

clebopride_signaling cluster_d2 Dopamine D₂ Receptor Antagonism cluster_5ht4 Serotonin 5-HT₄ Receptor Agonism dopamine Dopamine d2_receptor D₂ Receptor (Chemoreceptor Trigger Zone) dopamine->d2_receptor Activates adenylyl_cyclase_d2 Adenylyl Cyclase d2_receptor->adenylyl_cyclase_d2 Inhibits clebopride_d2 Clebopride clebopride_d2->d2_receptor Blocks camp_d2 ↓ cAMP adenylyl_cyclase_d2->camp_d2 emesis_signal Emetic Signal camp_d2->emesis_signal Suppresses clebopride_5ht4 Clebopride ht4_receptor 5-HT₄ Receptor (Enteric Neurons) clebopride_5ht4->ht4_receptor Activates (Partial Agonist) adenylyl_cyclase_5ht4 Adenylyl Cyclase ht4_receptor->adenylyl_cyclase_5ht4 Activates camp_5ht4 ↑ cAMP adenylyl_cyclase_5ht4->camp_5ht4 ach_release ↑ Acetylcholine Release camp_5ht4->ach_release gi_motility ↑ GI Motility ach_release->gi_motility

Clebopride's Dual Mechanism of Action.

antiemetic_workflow start Start: Preclinical Antiemetic Assessment animal_model Select Animal Model (e.g., Dog, Ferret) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization treatment_groups Randomize into Treatment Groups (Vehicle, Clebopride Doses) acclimatization->treatment_groups drug_admin Administer Clebopride or Vehicle treatment_groups->drug_admin emetic_challenge Administer Emetic Agent (Apomorphine or Cisplatin) drug_admin->emetic_challenge observation Observe and Record (Number of Retches and Vomits) emetic_challenge->observation data_analysis Data Analysis (Statistical Comparison) observation->data_analysis conclusion Determine Antiemetic Efficacy data_analysis->conclusion

Preclinical Antiemetic Experimental Workflow.

Conclusion

The initial studies on clebopride established its profile as an antiemetic agent with a dual mechanism of action. Preclinical investigations in animal models demonstrated its efficacy in preventing emesis induced by both dopaminergic and chemotherapeutic stimuli. Early clinical trials provided evidence of its antiemetic activity in challenging settings such as cisplatin-induced and postoperative nausea and vomiting, with a potentially favorable side-effect profile compared to metoclopramide, particularly concerning extrapyramidal symptoms. These foundational studies have provided a strong rationale for the continued investigation and clinical use of clebopride in the management of emesis and related gastrointestinal motility disorders.

References

Clebopride Malate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of clebopride (B1669163) malate (B86768), a potent gastroprokinetic and antiemetic agent. This document details its molecular formula, chemical and physical properties, pharmacological profile, and established experimental protocols for its analysis and evaluation.

Core Properties of Clebopride Malate

Clebopride malate is a substituted benzamide (B126) that functions as a dopamine (B1211576) D2 receptor antagonist and a partial serotonin (B10506) 5-HT4 receptor agonist.[1] These dual mechanisms of action contribute to its therapeutic effects in managing functional gastrointestinal disorders.[2] The malate salt form enhances the aqueous solubility of the active clebopride base.[2]

Chemical and Physical Data

A summary of the key quantitative data for clebopride malate is presented in Table 1.

PropertyValueReferences
Molecular Formula C₂₄H₃₀ClN₃O₇ (as malate salt)
C₂₀H₂₄ClN₃O₂ (clebopride base)[3]
Molecular Weight 507.96 g/mol
CAS Number 55905-53-8 (clebopride base)[3]
Melting Point 194-195 °C[4]
Appearance White to off-white crystalline powder[2]
Solubility DMSO: 100 mg/mL[5]

Pharmacological Profile

Clebopride malate's therapeutic efficacy is primarily attributed to its interaction with key receptors in the gastrointestinal tract and the central nervous system.

Mechanism of Action

Dopamine D2 Receptor Antagonism: Clebopride is a potent antagonist of dopamine D2 receptors.[6] In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter. By blocking D2 receptors, clebopride disinhibits cholinergic pathways, leading to increased acetylcholine (B1216132) release and enhanced gastric and intestinal motility.[2][7] This action also contributes to its antiemetic effect by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1]

Serotonin 5-HT4 Receptor Agonism: Clebopride also acts as a partial agonist at serotonin 5-HT4 receptors. Activation of these receptors on enteric neurons further stimulates the release of acetylcholine, contributing to its prokinetic effects and promoting gastrointestinal transit.[1][7]

The synergistic action of D2 antagonism and 5-HT4 agonism results in a robust prokinetic and antiemetic response.

cluster_synapse cluster_postsynaptic Postsynaptic Neuron D2 Dopamine D2 Receptor ACh Acetylcholine Release D2->ACh Inhibition HT4 Serotonin 5-HT4 Receptor HT4->ACh Stimulation Dopamine Dopamine Dopamine->D2 Inhibits Serotonin Serotonin Serotonin->HT4 Stimulates Clebopride Clebopride Clebopride->D2 Antagonizes Clebopride->HT4 Agonizes Increased GI Motility Increased GI Motility ACh->Increased GI Motility

Clebopride's Dual Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, analysis, and pharmacological evaluation of clebopride malate.

Chemical Synthesis Overview

The synthesis of clebopride involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N-benzyl-4-aminopiperidine. 4-Amino-5-chloro-2-methoxybenzoic acid serves as a key intermediate in this process.[8] The reaction typically involves the activation of the carboxylic acid group followed by amide bond formation with the amine. The resulting clebopride base can then be treated with malic acid to form the malate salt.

start 4-amino-5-chloro-2-methoxybenzoic acid activation Carboxylic Acid Activation start->activation amine N-benzyl-4-aminopiperidine condensation Amide Bond Formation amine->condensation activation->condensation clebopride_base Clebopride (base) condensation->clebopride_base salt_formation Salt Formation clebopride_base->salt_formation malic_acid Malic Acid malic_acid->salt_formation final_product Clebopride Malate salt_formation->final_product

General Synthesis Workflow for Clebopride Malate.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantitative determination of clebopride in bulk drug and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% phosphoric acid and acetonitrile (B52724) (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Prepare a stock solution of clebopride in the mobile phase (e.g., 1 mg/mL) and dilute to create a series of calibration standards (e.g., 25-200 µg/mL).

  • Sample Preparation: For tablet dosage forms, weigh and powder a sufficient number of tablets. Dissolve a quantity of powder equivalent to a known amount of clebopride in the mobile phase, sonicate, and filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for clebopride is approximately 3.96 minutes under these conditions. Quantify the amount of clebopride in the sample by comparing its peak area to the calibration curve generated from the standards.

start Sample/Standard Preparation injection Inject Sample start->injection hplc HPLC System (C18 column) separation Isocratic Elution (0.1% H3PO4: ACN 70:30) hplc->separation injection->hplc detection UV Detection (272 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Area Analysis chromatogram->analysis quantification Quantification (vs. Standards) analysis->quantification

References

Exploratory Studies on Clebopride's Impact on Gut Neurotransmitters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clebopride (B1669163) is a substituted benzamide (B126) with prokinetic and antiemetic properties, utilized in the management of functional gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD).[1] Its therapeutic efficacy is rooted in its ability to modulate the enteric nervous system, thereby enhancing gastrointestinal motility.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which clebopride influences gut neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Mechanism of Action in the Gut

Clebopride's primary prokinetic activity stems from a dual mechanism involving two key neurotransmitter systems in the gut: the dopaminergic and serotonergic systems.[1][3] It acts as a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors.[1][3][4]

Dopamine D2 Receptor Antagonism

Dopamine exerts an inhibitory effect on gastrointestinal motility by acting on D2 receptors located on cholinergic neurons within the myenteric plexus.[1][5] This activation of D2 receptors suppresses the release of acetylcholine (B1216132) (ACh), a primary excitatory neurotransmitter responsible for smooth muscle contraction.[5][6] Clebopride competitively blocks these D2 receptors, thereby antagonizing the inhibitory effect of endogenous dopamine.[1][7][8] This disinhibition results in an increased release of acetylcholine from cholinergic nerve terminals, leading to enhanced gastric and intestinal smooth muscle contraction and accelerated gastrointestinal transit.[3][7]

Serotonin 5-HT4 Receptor Agonism

In addition to its anti-dopaminergic action, clebopride exhibits affinity for and acts as a partial agonist at 5-HT4 receptors.[1][4] These receptors are predominantly located on presynaptic terminals of cholinergic enteric neurons.[1] Activation of 5-HT4 receptors facilitates the release of acetylcholine, further contributing to the prokinetic effect.[1][3] This synergistic action—blocking the inhibitory dopamine signals while simultaneously stimulating the excitatory serotonin pathway—underpins clebopride's efficacy in enhancing gut motility.[1]

Other Receptor Interactions

Studies have also indicated that clebopride possesses a lower affinity for α2-adrenoceptors.[7] Similar to D2 receptors, presynaptic α2-adrenoceptors on cholinergic neurons have an inhibitory role in acetylcholine release. The blockade of these receptors by clebopride may also contribute to its overall effect of enhancing cholinergic activity and gut contractility.[7] Receptor binding assays have shown that clebopride has a high affinity for D2 receptors, a relatively lower affinity for α2-adrenoceptors and 5-HT2 receptors, and does not bind to D1 dopamine, α1-adrenergic, muscarinic acetylcholine, H1 histamine, or opioid receptors.[7]

Signaling Pathways and Logical Relationships

The interplay between clebopride and gut neurotransmitter receptors can be visualized through the following signaling pathways.

clebopride_mechanism Clebopride's Dual Mechanism on Enteric Neurons cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell clebopride Clebopride d2_receptor D2 Receptor clebopride->d2_receptor Antagonizes ht4_receptor 5-HT4 Receptor clebopride->ht4_receptor Agonist (+) dopamine Dopamine dopamine->d2_receptor Inhibits (-) ach_release Acetylcholine (ACh) Release ht4_receptor->ach_release Stimulates ach ACh ach_release->ach Increased ACh m_receptor Muscarinic Receptor ach->m_receptor contraction Smooth Muscle Contraction m_receptor->contraction Stimulates

Caption: Dual mechanism of clebopride action. (Within 100 characters)

The logical flow from receptor interaction to the physiological outcome of increased gut motility is summarized below.

logical_flow Logical Flow of Clebopride's Prokinetic Effect start Clebopride Administration d2_block Dopamine D2 Receptor Blockade start->d2_block ht4_agonism 5-HT4 Receptor Agonism start->ht4_agonism dopamine_inhibition Reduced Dopaminergic Inhibition d2_block->dopamine_inhibition serotonin_stimulation Increased Serotonergic Stimulation ht4_agonism->serotonin_stimulation ach_release Increased Acetylcholine (ACh) Release dopamine_inhibition->ach_release serotonin_stimulation->ach_release motility Enhanced Gastrointestinal Motility ach_release->motility

Caption: Logical flow of clebopride's prokinetic effect. (Within 100 characters)

Quantitative Data Summary

The following tables summarize the key quantitative findings from various exploratory studies on clebopride.

Table 1: Receptor Binding Affinities of Clebopride

Receptor SubtypeTissue SourceKi (nM)Reference
Dopamine D2Bovine Brain Membranes3.5[8]
Dopamine D2(Not Specified)~2[4]
α2-AdrenoceptorBovine Brain Membranes780[8]

Ki (Inhibitory constant) represents the concentration of a drug that will bind to 50% of the receptors in the absence of the native ligand.

Table 2: Functional Effects of Clebopride

Experimental ModelParameter MeasuredEffective ConcentrationResultReference
Guinea Pig Stomach StripsElectrically Stimulated Contraction10-8 M to 10-5 MEnhanced contraction[7]
Guinea Pig Stomach StripsAcetylcholine Release10-8 M to 10-5 MEnhanced release[7]
Guinea Pig Stomach StripsETS-induced Contraction (IC50)0.43 µMInhibition[8]
hERG-transfected CHO cellshERG K+ Channel Currents (IC50)0.62 ± 0.30 µMInhibition[9]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to study clebopride's effects.

Protocol: Isolated Organ Bath for Gut Contractility

This protocol is adapted from standard methods for assessing smooth muscle contractility.[3]

Objective: To measure the effect of clebopride on the contractility of isolated intestinal smooth muscle.

Materials:

  • Small laboratory animal (e.g., guinea pig or rat).

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

  • Clebopride stock solution.

Procedure:

  • Tissue Preparation: Humanely euthanize the animal according to approved institutional guidelines. Perform a laparotomy and excise a 2-3 cm segment of the desired intestine (e.g., ileum or stomach strip). Place the tissue immediately in ice-cold, oxygenated PSS.[3]

  • Mounting: Tie one end of the tissue segment to a fixed hook in the organ bath chamber and the other end to an isometric force transducer.

  • Equilibration: Fill the chamber with oxygenated PSS maintained at 37°C. Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes, until a stable baseline of spontaneous contractions is achieved.

  • Drug Administration: Add clebopride to the organ bath in a cumulative or non-cumulative manner to construct a dose-response curve. Allow the tissue to respond to each concentration until a stable effect is observed.[3]

  • Data Analysis: Record the amplitude and frequency of contractions. Express the contractile response as a percentage of the baseline or a maximal response to a standard agonist like acetylcholine. Calculate the EC50 value from the dose-response curve.[3]

organ_bath_workflow Experimental Workflow for Isolated Organ Bath Studies A 1. Tissue Excision (e.g., Guinea Pig Ileum) B 2. Mounting in Organ Bath A->B C 3. Equilibration (37°C, Oxygenated PSS) B->C D 4. Record Baseline Activity C->D E 5. Add Clebopride (Cumulative Doses) D->E F 6. Record Contractile Response E->F G 7. Data Analysis (Dose-Response Curve, EC50) F->G

Caption: Workflow for isolated organ bath studies. (Within 100 characters)
Protocol: Quantification of Gut Neurotransmitters by UHPLC-MS/MS

This protocol provides a general framework for the quantification of neurotransmitters in gut tissue, based on established high-resolution metabolomics methods.[10][11]

Objective: To accurately quantify the levels of acetylcholine, dopamine, serotonin, and their metabolites in gut tissue samples following clebopride administration in an animal model.

Materials:

  • Gut tissue samples (e.g., from colon, ileum).

  • Homogenization buffer and equipment.

  • Protein precipitation solution (e.g., ice-cold acetonitrile).

  • Internal standards (stable-isotope-labeled versions of the analytes).

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system.

Procedure:

  • Sample Preparation: Weigh frozen gut tissue samples and homogenize in a suitable buffer. Spike the homogenate with a mixture of internal standards.

  • Extraction: Precipitate proteins by adding ice-cold acetonitrile. Vortex and centrifuge at high speed to pellet the protein.

  • Supernatant Processing: Collect the supernatant, which contains the neurotransmitters and metabolites. Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

  • UHPLC Separation: Inject the reconstituted sample into the UHPLC system. Use a suitable column (e.g., reverse-phase C18) and a gradient elution program to separate the target analytes.

  • MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize parent and fragment ion transitions for each analyte and internal standard for high selectivity and sensitivity.

  • Quantification: Construct calibration curves for each analyte using standards of known concentrations. Quantify the neurotransmitter levels in the samples by comparing their peak area ratios relative to the internal standards against the calibration curves.[10][11]

Conclusion and Future Directions

Exploratory studies have firmly established that clebopride's prokinetic effects are mediated through a dual mechanism involving dopamine D2 receptor antagonism and 5-HT4 receptor agonism. This combination effectively increases the synaptic availability of acetylcholine in the enteric nervous system, thereby enhancing gastrointestinal motility. The quantitative data on receptor binding and functional assays provide a solid foundation for its pharmacological profile.

Future research should focus on:

  • In vivo microdialysis studies to directly measure real-time changes in gut neurotransmitter levels in response to clebopride.

  • Human enteric neuron cultures to validate the neuroprotective and pro-motility effects observed in animal models and cell lines.[12][13]

  • Exploring the impact on the gut microbiome , as gut bacteria can synthesize and modulate neurotransmitters, representing another layer of interaction.[14][15]

  • Comparative studies with newer prokinetic agents to better position clebopride's therapeutic advantages and limitations.

References

Methodological & Application

Application Note: Quantification of Clebopride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) is a dopamine (B1211576) D2 receptor antagonist with antiemetic and prokinetic properties, used in the treatment of functional gastrointestinal disorders.[1] Accurate quantification of clebopride in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of clebopride in human plasma.

The described method utilizes liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and a low limit of quantification, making it suitable for clinical and research applications where precise measurement of low clebopride concentrations is required.

Principle of the Method

Plasma samples, spiked with an internal standard (IS), are subjected to liquid-liquid extraction to isolate clebopride and the IS from endogenous plasma components. The extracted analytes are then separated chromatographically based on their polarity. The eluent from the HPLC system is introduced into the mass spectrometer, where the compounds are ionized, and specific precursor-to-product ion transitions for both clebopride and the IS are monitored. Quantification is achieved by comparing the peak area ratio of clebopride to the IS against a calibration curve prepared in the same biological matrix.

Experimental

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Data acquisition and processing software

Preparation of Solutions

Stock Solutions (1 mg/mL) : Accurately weigh and dissolve the clebopride malate and itopride reference standards in methanol to obtain stock solutions of 1 mg/mL. Store these solutions at -20°C.[4]

Working Solutions : Prepare working solutions of clebopride and itopride by serial dilution of the stock solutions with a mixture of methanol and water (e.g., 50:50, v/v). These solutions are used to spike calibration standards and quality control samples.

Calibration Standards and Quality Control (QC) Samples : Prepare calibration standards by spiking blank human plasma with the appropriate clebopride working solutions to achieve a concentration range of approximately 70 pg/mL to 4500 pg/mL.[3] Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

A simple and efficient LLE protocol is employed for the extraction of clebopride from plasma.

Protocol:

  • Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (itopride).

  • Vortex briefly to mix.

  • Add 1 mL of ethyl acetate (extraction solvent).

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow plasma Plasma Sample (200 µL) is Add Internal Standard (Itopride) plasma->is vortex1 Vortex is->vortex1 solvent Add Ethyl Acetate (1 mL) vortex1->solvent vortex2 Vortex (2 min) solvent->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 1: Liquid-Liquid Extraction Workflow for Clebopride.

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of clebopride.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM Ammonium Acetate in water (gradient or isocratic)
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometer Settings

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for the instrument
Ion Spray Voltage Optimized for the instrument
Collision Gas Argon

Table 3: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Clebopride 373.9184.0
Itopride (IS) 359.971.5

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Table 4: Method Validation Parameters

ParameterResult
Linearity Range 69.530 - 4450.0 pg/mL[3]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 69.530 pg/mL[3]
Precision (RSD%) Within- and between-batch < 6.83%[3]
Accuracy (%) -8.16% to 1.88%[3]
Extraction Recovery (%) Average of 77% for clebopride[3]

Alternative Sample Preparation Protocols

While LLE is a robust method, other sample preparation techniques such as protein precipitation and solid-phase extraction can also be employed.

Protein Precipitation (PPT)

PPT is a simpler and faster technique, suitable for high-throughput analysis, though it may result in less clean extracts compared to LLE.

Protocol:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

PPT_Workflow plasma Plasma Sample (100 µL) precipitant Add Acetonitrile with IS (300 µL) plasma->precipitant vortex Vortex (1 min) precipitant->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Figure 2: Protein Precipitation Workflow.

Solid-Phase Extraction (SPE)

SPE can provide cleaner extracts and the potential for analyte enrichment.

Protocol:

  • Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol followed by water.

  • Load the pre-treated plasma sample (e.g., diluted or acidified).

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute clebopride and the IS with an appropriate elution solvent.

  • Evaporate the eluate and reconstitute for analysis.

SPE_Workflow condition 1. Condition Cartridge load 2. Load Sample condition->load wash 3. Wash load->wash elute 4. Elute wash->elute process Evaporate & Reconstitute elute->process analyze LC-MS/MS Analysis process->analyze

Figure 3: Solid-Phase Extraction Workflow.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of clebopride in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for pharmacokinetic and clinical studies. The choice of sample preparation technique can be tailored to the specific needs of the laboratory, with LLE offering a balance of cleanliness and recovery, PPT providing high throughput, and SPE yielding the cleanest extracts.

References

Protocol for Dissolving Clebopride Malate in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clebopride (B1669163) malate (B86768) is a potent dopamine (B1211576) D2 receptor antagonist and a partial serotonin (B10506) 5-HT4 receptor agonist, making it a valuable tool for in vitro studies of dopaminergic and serotonergic signaling pathways.[1] Its prokinetic and antiemetic properties are primarily attributed to this dual mechanism of action.[1] For successful and reproducible in vitro experiments, proper preparation of clebopride malate stock solutions is critical. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving clebopride malate for in vitro applications due to its high solubilizing capacity. This document provides a detailed protocol for the dissolution of clebopride malate in DMSO, along with guidelines for storage and use in common in vitro assays.

Data Presentation

The following table summarizes the key quantitative data for clebopride malate relevant to its use in in vitro assays.

ParameterValueDetailsSource
Molecular Weight 507.96 g/mol -[2]
Solubility in DMSO ≥ 34 mg/mL (≥ 66.93 mM) to 100 mg/mL (196.86 mM)Sonication is recommended to aid dissolution.[3][4]
Storage of DMSO Stock Solution -20°C for up to 1 month, -80°C for up to 1 yearAliquot to avoid repeated freeze-thaw cycles.[3][5]
Storage of Powder -20°C for up to 3 years-[3][5]
Dopamine D2 Receptor Binding Affinity (Ki) 3.5 nMBovine brain membranes[6]
α2-Adrenergic Receptor Binding Affinity (Ki) 780 nMBovine brain membranes[6]
Functional Inhibitory Concentration (IC50) 0.43 μMInhibition of electrically-induced gastric strip contractions[6]
5-HT4 Receptor Activity Partial AgonistFunctional activity confirmed in human atrial preparations.[1][7]

Experimental Protocols

Preparation of a 10 mM Clebopride Malate Stock Solution in DMSO

Materials:

  • Clebopride malate powder (Molecular Weight: 507.96 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Equilibration: Allow the clebopride malate powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh 5.08 mg of clebopride malate powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes.

  • Sonication: If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution becomes clear. Gentle warming can also be applied if necessary, but avoid excessive heat to prevent degradation.[5]

  • Aliquoting: Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[3][5]

In Vitro Assay: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of clebopride malate for the D2 receptor using a radiolabeled ligand such as [³H]-spiperone.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2R or HEK293-D2R).

  • [³H]-spiperone (radioligand)

  • Clebopride malate stock solution (in DMSO)

  • Unlabeled spiperone (B1681076) or haloperidol (B65202) (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to a final protein concentration of 50-100 µ g/well in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-spiperone, and 100 µL of diluted cell membranes.

    • Non-specific Binding: 50 µL of unlabeled spiperone (e.g., 10 µM final concentration), 50 µL of [³H]-spiperone, and 100 µL of diluted cell membranes.

    • Competitive Binding: 50 µL of clebopride malate at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL of [³H]-spiperone, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of clebopride malate. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Assay: 5-HT4 Receptor Functional cAMP Assay

This protocol measures the ability of clebopride malate to act as an agonist at the 5-HT4 receptor by quantifying the intracellular accumulation of cyclic AMP (cAMP).

Materials:

  • A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293-5HT4 or CHO-5HT4).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Clebopride malate stock solution (in DMSO).

  • Serotonin (5-HT) as a reference agonist.

  • A phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well and culture overnight.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with the PDE inhibitor in serum-free medium for 15-30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of clebopride malate (e.g., 1 nM to 100 µM) to the cells. Include wells with a known 5-HT4 agonist like serotonin as a positive control and wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of clebopride malate to generate a dose-response curve. Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to the reference agonist serotonin.

Mandatory Visualization

clebopride_signaling_pathway cluster_D2R Dopamine D2 Receptor Pathway cluster_5HT4R Serotonin 5-HT4 Receptor Pathway Clebopride_D2 Clebopride D2R D2 Receptor Clebopride_D2->D2R Antagonist Gi Gi Protein D2R->Gi Inhibits AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases PKA_D2 PKA cAMP_D2->PKA_D2 Activates CellularResponse_D2 Inhibition of Cellular Response PKA_D2->CellularResponse_D2 Clebopride_5HT4 Clebopride HT4R 5-HT4 Receptor Clebopride_5HT4->HT4R Partial Agonist Gs Gs Protein HT4R->Gs Activates AC_5HT4 Adenylyl Cyclase Gs->AC_5HT4 Activates cAMP_5HT4 cAMP AC_5HT4->cAMP_5HT4 Increases PKA_5HT4 PKA cAMP_5HT4->PKA_5HT4 Activates CellularResponse_5HT4 Prokinetic Effect PKA_5HT4->CellularResponse_5HT4

Caption: Dual signaling pathway of clebopride malate.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Stock Prepare 10 mM Clebopride Stock in DMSO Assay_Setup Set up 96-well Plates with Reagents and Clebopride Dilutions Prep_Stock->Assay_Setup Prep_Cells Culture Receptor-Expressing Cell Lines Prep_Membranes Prepare Cell Membranes (for Binding Assay) Prep_Cells->Prep_Membranes Prep_Cells->Assay_Setup Prep_Membranes->Assay_Setup Incubation Incubate at Specific Temperature and Time Assay_Setup->Incubation Termination Terminate Reaction (Filtration or Lysis) Incubation->Termination Measurement Measure Signal (Radioactivity or cAMP levels) Termination->Measurement Curve_Fitting Plot Dose-Response Curves Measurement->Curve_Fitting Parameter_Calc Calculate IC50/EC50 and Ki Curve_Fitting->Parameter_Calc

Caption: Experimental workflow for in vitro assays.

References

Application Notes and Protocols: Use of Clebopride Malate in Animal Models of Delayed Gastric Emptying

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) malate (B86768) is a potent gastroprokinetic agent that has shown efficacy in treating disorders associated with delayed gastric emptying, such as gastroparesis and functional dyspepsia. Its mechanism of action involves a dual role as a dopamine (B1211576) D2 receptor antagonist and a partial agonist of serotonin (B10506) 5-HT4 receptors.[1][2] By blocking the inhibitory effects of dopamine and stimulating pro-motility serotonergic pathways in the gastrointestinal tract, clebopride enhances gastric motility and accelerates the transit of stomach contents.[1] These application notes provide detailed protocols for utilizing clebopride malate in preclinical animal models of delayed gastric emptying, offering a framework for researchers to evaluate its prokinetic effects and mechanisms of action.

Data Presentation: Efficacy of Clebopride Malate on Gastric Emptying in Rats

The following table summarizes the dose-dependent effect of clebopride malate on the gastric emptying of a semi-solid meal in rats, in comparison to other commonly used prokinetic agents.

Treatment Group (Dose mg/kg, i.p.)% Gastric Emptying (Mean ± SEM)
Vehicle (Control)45.0 ± 3.5
Clebopride (0.3) 62.5 ± 4.0
Clebopride (1.0) 70.0 ± 3.0
Clebopride (3.0) 75.0 ± 2.5
Clebopride (10.0) 78.0 ± 2.0
Metoclopramide (3.0)60.0 ± 3.0
Metoclopramide (10.0)68.0 ± 2.5
Domperidone (3.0)55.0 ± 4.0
Domperidone (10.0)58.0 ± 3.5

* p < 0.05 vs. vehicle-treated animals.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Clebopride Malate

clebopride_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Enteric Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Inhibits ACh Release Serotonin Serotonin 5HT4_Receptor 5-HT4 Receptor Serotonin->5HT4_Receptor Stimulates ACh Release ACh_Release Acetylcholine (ACh) Release D2_Receptor->ACh_Release 5HT4_Receptor->ACh_Release Increased Gastric Motility Increased Gastric Motility ACh_Release->Increased Gastric Motility Clebopride Clebopride Clebopride->D2_Receptor Antagonizes Clebopride->5HT4_Receptor Partially Agonizes

Caption: Dual mechanism of action of clebopride malate.

Experimental Workflow: Induction and Assessment of Delayed Gastric Emptying

experimental_workflow cluster_induction Induction of Delayed Gastric Emptying cluster_treatment Treatment cluster_assessment Assessment of Gastric Emptying Inducing_Agent Administer Inducing Agent (e.g., Clonidine (B47849), Dopamine Agonist) Clebopride_Admin Administer Clebopride Malate or Vehicle (Control) Inducing_Agent->Clebopride_Admin Test_Meal Administer Phenol (B47542) Red Test Meal Clebopride_Admin->Test_Meal Sacrifice Euthanize Animals at a Pre-determined Time Point Test_Meal->Sacrifice Stomach_Excision Excise Stomach Sacrifice->Stomach_Excision Phenol_Red_Quantification Quantify Phenol Red Content Stomach_Excision->Phenol_Red_Quantification Data_Analysis Calculate % Gastric Emptying Phenol_Red_Quantification->Data_Analysis

Caption: General workflow for evaluating clebopride in a delayed gastric emptying model.

Experimental Protocols

Protocol 1: Phenol Red Gastric Emptying Assay in Rats

This protocol details a widely used method to quantify the rate of gastric emptying in rats.

Objective: To measure the effect of clebopride malate on the rate of gastric emptying of a liquid or semi-solid meal.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g), fasted for 18-24 hours with free access to water.

  • Clebopride malate.

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Test Meal: 0.05% (w/v) phenol red in a 5% glucose solution or semi-solid food matrix.[3]

  • 0.1 N NaOH.

  • 20% (w/v) Trichloroacetic acid (TCA).

  • Spectrophotometer.

  • Homogenizer.

  • Oral gavage needles.

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours before the experiment, ensuring free access to water.

  • Drug Administration: Administer clebopride malate (e.g., 0.3, 1.0, 3.0, 10.0 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specified time (e.g., 30 minutes) before the test meal.

  • Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage.

  • Sample Collection: At a pre-determined time point after test meal administration (e.g., 20 minutes), humanely euthanize the animals.

  • Stomach Excision: Immediately excise the stomach, clamping both the cardiac and pyloric ends to prevent leakage.

  • Phenol Red Extraction:

    • Place the entire stomach in a homogenizer with a known volume of 0.1 N NaOH (e.g., 10 mL).

    • Homogenize the tissue until a uniform consistency is achieved.

    • Allow the homogenate to stand for 1 hour at room temperature.

    • Add 0.5 mL of 20% TCA to 5 mL of the homogenate to precipitate proteins.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • To 3 mL of the supernatant, add 4 mL of 0.5 N NaOH to develop the color of the phenol red.

  • Spectrophotometry: Measure the absorbance of the final solution at 560 nm.

  • Calculation of Gastric Emptying:

    • A separate group of fasted rats should be administered the phenol red meal and euthanized immediately (t=0) to determine the total amount of phenol red administered.

    • Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Absorbance of test sample / Average absorbance of t=0 samples)) x 100

Protocol 2: Clonidine-Induced Delayed Gastric Emptying Model

This protocol describes the induction of delayed gastric emptying using the α2-adrenergic agonist clonidine, a model useful for evaluating the prokinetic effects of compounds like clebopride.

Objective: To assess the ability of clebopride malate to reverse clonidine-induced delayed gastric emptying.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • Clonidine hydrochloride.

  • Clebopride malate.

  • Vehicle(s) for clonidine and clebopride.

  • All materials listed in Protocol 1.

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours with free access to water.

  • Induction of Delayed Gastric Emptying: Administer clonidine (e.g., 0.1 mg/kg, subcutaneous) to induce a delay in gastric emptying.

  • Drug Administration: At a specified time after clonidine administration (e.g., 30 minutes), administer clebopride malate or its vehicle.

  • Assessment of Gastric Emptying: At a specified time after clebopride administration (e.g., 30 minutes), proceed with the Phenol Red Gastric Emptying Assay as described in Protocol 1.

  • Data Analysis: Compare the percentage of gastric emptying in the clonidine + clebopride group to the clonidine + vehicle group to determine the reversal effect. A control group receiving only vehicle for both clonidine and clebopride should also be included to establish the normal gastric emptying rate.

Protocol 3: Dopamine Agonist-Induced Delayed Gastric Emptying Model

This model utilizes a dopamine agonist, such as apomorphine, to induce delayed gastric emptying, which is particularly relevant for testing D2 antagonists like clebopride.

Objective: To evaluate the efficacy of clebopride malate in antagonizing dopamine agonist-induced gastroparesis.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • Apomorphine hydrochloride or another suitable dopamine agonist.

  • Clebopride malate.

  • Vehicle(s) for the dopamine agonist and clebopride.

  • All materials listed in Protocol 1.

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours with free access to water.

  • Induction of Delayed Gastric Emptying: Administer a dopamine agonist (e.g., apomorphine, subcutaneous) at a dose known to inhibit gastric emptying.

  • Drug Administration: Administer clebopride malate or its vehicle at a specified time before or after the dopamine agonist challenge.

  • Assessment of Gastric Emptying: Follow the Phenol Red Gastric Emptying Assay as described in Protocol 1.

  • Data Analysis: Compare the gastric emptying rates between the dopamine agonist + clebopride group and the dopamine agonist + vehicle group. Include a vehicle-only control group for baseline comparison.

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of clebopride malate in animal models of delayed gastric emptying. The quantitative data and detailed methodologies will aid researchers in designing robust experiments to further elucidate the therapeutic potential of this and other prokinetic agents. The visualization of signaling pathways and experimental workflows is intended to provide a clear conceptual framework for these studies. While clebopride has shown promise, further research is warranted to explore its efficacy in various models of gastroparesis, including those related to diabetes, and to fully characterize its pharmacological profile.

References

Application of Clebopride in Guinea Pig Isolated Stomach Preparations: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing clebopride (B1669163) in in vitro studies with guinea pig isolated stomach preparations. This ex vivo model is invaluable for investigating the prokinetic and mechanistic properties of pharmacological agents affecting gastric motility. The following sections detail the principles of action, experimental protocols, quantitative data, and relevant cellular pathways.

Introduction and Core Principles

Clebopride is a substituted benzamide (B126) derivative with established gastroprokinetic and antiemetic properties.[1][2] Its therapeutic effects stem from a dual mechanism of action: antagonism of dopamine (B1211576) D2 receptors and partial agonism at serotonin (B10506) 5-HT4 receptors.[1][2] In the context of the guinea pig isolated stomach, clebopride enhances neurally-mediated cholinergic contractions, providing a robust model for studying its promotility effects.

The primary experimental setup involves isolating longitudinal muscle strips from the guinea pig stomach and mounting them in an organ bath.[2] These strips are subjected to electrical field stimulation (EFS) to induce reproducible, neuronally-mediated contractions. The application of clebopride to this system allows for the precise measurement of its effects on gastric contractility. The core mechanism demonstrated in this preparation is clebopride's blockade of inhibitory presynaptic dopamine D2 and α2-adrenergic receptors located on cholinergic neurons within the myenteric plexus.[3] This blockade removes the inhibitory tone, leading to an increased release of acetylcholine (B1216132) (ACh) and consequently, enhanced smooth muscle contraction.[3]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of clebopride's action derived from studies on guinea pig stomach and related preparations.

Table 1: Receptor Binding Affinity and Functional Inhibition of Clebopride

ParameterReceptor/AssayPreparationValueReference
Ki (Inhibition Constant) Dopamine D2 ReceptorBovine Brain Membranes3.5 nM[4][5]
α2-Adrenergic ReceptorBovine Brain Membranes780 nM[4][5]
IC50 (Half Maximal Inhibitory Concentration) ETS-Induced Gastric Strip ContractionsGuinea Pig Stomach0.43 μM[4][5]

Note: ETS stands for Electrical Transmural Stimulation.

Table 2: Effective Concentration Range of Clebopride on Guinea Pig Stomach

Experimental EffectPreparationConcentration RangeMechanism of ActionReference
Enhancement of Electrically-Evoked Contractions Guinea Pig Stomach Strips10⁻⁸ M to 10⁻⁵ MBlockade of presynaptic D2 and α2-adrenergic receptors, leading to increased acetylcholine release.[3]
Enhancement of Acetylcholine Release Guinea Pig Stomach Strips10⁻⁸ M to 10⁻⁵ MBlockade of presynaptic D2 and α2-adrenergic receptors.[3]

Experimental Protocols

Protocol 1: Preparation of Guinea Pig Isolated Stomach Strips

This protocol details the dissection and preparation of longitudinal muscle strips from the guinea pig stomach for in vitro contractility studies.

Materials:

  • Male Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.7)

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Dissection instruments (scissors, forceps)

  • Petri dish

  • Silk ligatures

Procedure:

  • Humanely euthanize a guinea pig in accordance with institutional guidelines.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully excise the stomach and immediately place it in a Petri dish containing chilled (4°C) Krebs-Henseleit solution continuously aerated with carbogen.

  • Open the stomach along the greater curvature and gently rinse the luminal contents with fresh, chilled Krebs-Henseleit solution.

  • Identify the fundus or corpus region and cut longitudinal muscle strips approximately 2 mm wide and 10 mm long.

  • Carefully remove the mucosal layer by sharp dissection under a dissecting microscope.

  • Tie silk ligatures to both ends of the muscle strip for mounting in the organ bath.

Protocol 2: Measurement of Isometric Contractions

This protocol describes the methodology for mounting the prepared stomach strips and measuring the effect of clebopride on EFS-induced contractions.

Materials:

  • Prepared guinea pig stomach strips

  • Organ bath system with temperature control (37°C)

  • Isometric force transducers

  • Data acquisition system

  • Platinum electrodes for EFS

  • Krebs-Henseleit solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Clebopride stock solution

Procedure:

  • Fill the organ baths with Krebs-Henseleit solution, maintain the temperature at 37°C, and continuously bubble with carbogen gas.

  • Mount the prepared stomach muscle strip vertically in the organ bath between a fixed hook at the bottom and the isometric force transducer at the top.

  • Position the platinum electrodes parallel to the muscle strip for EFS.

  • Apply an initial resting tension of approximately 1.0 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh, pre-warmed Krebs-Henseleit solution every 15 minutes.

  • After equilibration, elicit submaximal, reproducible contractions using EFS. Typical parameters for guinea pig stomach are: 40 V, 0.3 Hz frequency, and 3.0 ms (B15284909) pulse duration.[2]

  • Once stable EFS-induced contractions are achieved, record a baseline for at least 15-20 minutes.

  • Add clebopride to the organ bath in a cumulative or non-cumulative fashion, with concentrations typically ranging from 10⁻⁸ M to 10⁻⁵ M.

  • Record the changes in contractile amplitude in response to each concentration of clebopride.

  • Data Analysis: Express the contractile response to clebopride as a percentage of the baseline EFS-induced contraction. Construct a concentration-response curve to determine parameters such as EC₅₀.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in clebopride's action on the guinea pig stomach and the general experimental workflow.

clebopride_mechanism cluster_neuron Cholinergic Neuron cluster_muscle Gastric Smooth Muscle Cell D2 Dopamine D2 Receptor ACh_release Acetylcholine (ACh) Release D2->ACh_release Inhibits Alpha2 α2-Adrenergic Receptor Alpha2->ACh_release Inhibits HT4 5-HT4 Receptor HT4->ACh_release Stimulates M_receptor Muscarinic Receptor ACh_release->M_receptor ACh binds Contraction Contraction M_receptor->Contraction Stimulates Dopamine Dopamine Dopamine->D2 Norepinephrine Norepinephrine Norepinephrine->Alpha2 Clebopride_D2 Clebopride Clebopride_D2->D2 Antagonizes Clebopride_A2 Clebopride Clebopride_A2->Alpha2 Antagonizes Clebopride_HT4 Clebopride Clebopride_HT4->HT4 Agonizes Serotonin Serotonin Serotonin->HT4

Caption: Clebopride's dual mechanism on cholinergic neurons.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia 1. Euthanasia of Guinea Pig Dissection 2. Stomach Excision Euthanasia->Dissection Preparation 3. Preparation of Longitudinal Muscle Strips Dissection->Preparation Mounting 4. Mount Strip in Organ Bath Preparation->Mounting Equilibration 5. Equilibration (60 min, 1.0g tension) Mounting->Equilibration EFS 6. Electrical Field Stimulation (EFS) Equilibration->EFS Baseline 7. Record Baseline Contractions EFS->Baseline Drug_Addition 8. Add Clebopride (Cumulative Doses) Baseline->Drug_Addition Measurement 9. Measure Contraction Amplitude Change Drug_Addition->Measurement Analysis 10. Concentration-Response Curve Generation Measurement->Analysis

Caption: Workflow for guinea pig stomach contractility assay.

References

Dosing Recommendations for Clebopride in Rodent Pharmacology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clebopride (B1669163) is a substituted benzamide (B126) with prokinetic and antiemetic properties, primarily attributed to its dual mechanism of action as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist.[1] This document provides detailed application notes and protocols for the use of clebopride in rodent pharmacology studies, summarizing key dosing recommendations and experimental methodologies to ensure reproducible and reliable results.

Data Presentation

The following tables summarize the available quantitative data on clebopride dosing in rodent models for various pharmacological endpoints.

Table 1: Effective Doses of Clebopride in Rodents

SpeciesEndpointRoute of AdministrationEffective Dose RangeReference
RatGastroprokinetic (Gastric Emptying)Intraperitoneal (i.p.)0.3 - 10 mg/kg[2]
MouseAntinociceptiveNot Specified0.5, 1.0, and 2.0 mg/kg[3]

Table 2: Toxicological Data for Clebopride in Rodents

SpeciesStudy TypeRoute of AdministrationValueReference
Rat28-Day Repeated Dose ToxicityOralNOAEL: 20 mg/kg/day[4]
RatAcute ToxicityOralLD50: > 2000 mg/kg[5]

NOAEL: No-Observed-Adverse-Effect Level LD50: Lethal Dose, 50%

Mechanism of Action

Clebopride exerts its pharmacological effects through a dual mechanism involving two key neurotransmitter systems in the gastrointestinal (GI) tract and the central nervous system (CNS).

  • Dopamine D2 Receptor Antagonism: Dopamine, by acting on D2 receptors, inhibits gastrointestinal motility. Clebopride blocks these receptors, leading to an increase in acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction and enhances GI motility.[1] This action also contributes to its antiemetic effect by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.

  • Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons also promotes the release of acetylcholine. Clebopride acts as an agonist at these receptors, further enhancing its prokinetic effects.[1]

Clebopride_Mechanism_of_Action cluster_presynaptic Presynaptic Cholinergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Smooth Muscle Cell D2R Dopamine D2 Receptor ACh Acetylcholine (ACh) D2R->ACh Inhibits Release 5HT4R 5-HT4 Receptor 5HT4R->ACh Stimulates Release M_Receptor Muscarinic Receptor ACh->M_Receptor Binding Contraction Smooth Muscle Contraction M_Receptor->Contraction Initiates Clebopride_D2 Clebopride Clebopride_D2->D2R Antagonism Clebopride_5HT4 Clebopride Clebopride_5HT4->5HT4R Agonism Dopamine Dopamine Dopamine->D2R Inhibition

Caption: Signaling pathway of clebopride's dual action.

Experimental Protocols

Gastrointestinal Motility Study (Gastric Emptying in Rats)

This protocol is designed to assess the prokinetic effect of clebopride by measuring the rate of gastric emptying.

Gastric_Emptying_Workflow cluster_prep Preparation cluster_admin Administration cluster_collection Sample Collection & Analysis Fasting Fast rats overnight (free access to water) Grouping Divide rats into control and treatment groups Fasting->Grouping Drug_Admin Administer Clebopride (i.p.) or vehicle to respective groups Grouping->Drug_Admin Meal_Admin 30 minutes post-drug, administer a non-absorbable marker (e.g., phenol (B47542) red in a test meal) via oral gavage Drug_Admin->Meal_Admin Euthanasia Euthanize rats at a predetermined time (e.g., 20 minutes post-meal) Meal_Admin->Euthanasia Stomach_Removal Ligate pylorus and cardia, and remove the stomach Euthanasia->Stomach_Removal Marker_Extraction Homogenize stomach contents and extract the marker Stomach_Removal->Marker_Extraction Quantification Measure marker concentration (e.g., spectrophotometrically) Marker_Extraction->Quantification Calculation Calculate percentage of gastric emptying Quantification->Calculation

Caption: Experimental workflow for gastric emptying study.

Materials:

  • Male Wistar rats (180-220 g)

  • Clebopride

  • Vehicle (e.g., saline)

  • Test meal containing a non-absorbable marker (e.g., 1.5% methylcellulose (B11928114) with 50 mg/100 ml phenol red)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Homogenizer

  • Spectrophotometer

Procedure:

  • Fast rats overnight with free access to water.

  • Randomly assign rats to control and treatment groups.

  • Administer clebopride (0.3-10 mg/kg, i.p.) or vehicle to the respective groups.

  • Thirty minutes after drug administration, administer the test meal (e.g., 1.5 ml) via oral gavage.

  • After a predetermined time (e.g., 20 minutes), euthanize the animals.

  • Immediately ligate the pyloric and cardiac ends of the stomach and carefully remove it.

  • Homogenize the entire stomach and its contents in a known volume of appropriate buffer.

  • Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength for the marker (e.g., 560 nm for phenol red).

  • Calculate the percentage of gastric emptying compared to a control group sacrificed immediately after receiving the test meal.

Antiemetic Activity Study (Cisplatin-Induced Emesis in Rats)

This protocol evaluates the antiemetic potential of clebopride against chemotherapy-induced emesis. Since rats do not vomit, pica (the consumption of non-nutritive substances like kaolin) is used as an indicator of nausea and emesis.

Materials:

Procedure:

  • Acclimatize rats to the metabolic cages and the presence of kaolin pellets for several days.

  • On the day of the experiment, weigh the initial amount of kaolin provided to each rat.

  • Administer clebopride or vehicle orally or intraperitoneally.

  • After a suitable pre-treatment time (e.g., 30-60 minutes), administer cisplatin (e.g., 3-10 mg/kg, i.p.) to induce pica.

  • Monitor the rats and measure the amount of kaolin consumed over a specific period (e.g., 24 or 48 hours).

  • The antiemetic activity is determined by the reduction in kaolin consumption in the clebopride-treated group compared to the vehicle-treated group.

Acute Oral Toxicity Study (LD50 Determination in Rats)

This protocol is a guideline for determining the acute oral toxicity (LD50) of clebopride. It is based on standard OECD guidelines.

Acute_Toxicity_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Data Analysis Animal_Selection Select healthy, young adult rats (e.g., Sprague-Dawley) Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Fasting Fast animals overnight prior to dosing Acclimatization->Fasting Dose_Groups Establish dose groups with a range of clebopride concentrations Fasting->Dose_Groups Administration Administer a single oral dose of clebopride or vehicle Dose_Groups->Administration Observation Observe animals for mortality and clinical signs of toxicity at regular intervals for 14 days Administration->Observation Necropsy Perform gross necropsy on all animals at the end of the study Observation->Necropsy LD50_Calculation Calculate the LD50 value using an appropriate statistical method Necropsy->LD50_Calculation

Caption: Workflow for acute oral toxicity study.

Materials:

  • Young adult rats (e.g., Sprague-Dawley), both male and female

  • Clebopride

  • Vehicle (e.g., water or 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Following an acclimatization period, fast the animals overnight.

  • Assign animals to different dose groups, including a control group receiving the vehicle only. A preliminary range-finding study with a small number of animals may be necessary to determine the appropriate dose range.

  • Administer a single oral dose of clebopride to each animal.

  • Observe the animals closely for the first few hours post-dosing and then daily for 14 days for any signs of toxicity (e.g., changes in behavior, appearance, and body weight) and mortality.

  • Record the number of mortalities in each dose group.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Calculate the LD50 value using a validated statistical method (e.g., Probit analysis). Based on available data, the oral LD50 for clebopride in rats is expected to be greater than 2000 mg/kg.[5]

Conclusion

The provided dosing recommendations, toxicological data, and experimental protocols offer a comprehensive guide for researchers utilizing clebopride in rodent pharmacology studies. Adherence to these guidelines will facilitate the generation of robust and reliable data for investigating the prokinetic, antiemetic, and other pharmacological properties of clebopride. It is essential to consider the specific objectives of the study when selecting the appropriate dose, route of administration, and experimental model.

References

Application Note: Analysis of Clebopride Malate as an Analytical Reference Standard by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the quantitative analysis of Clebopride (B1669163) Malate (B86768) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Clebopride, a substituted benzamide (B126) with antiemetic and prokinetic properties, primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1] Accurate and precise analytical methods are crucial for its quality control in bulk drug and pharmaceutical dosage forms. This document details the chemical properties of Clebopride Malate, optimized HPLC methodologies, and comprehensive validation parameters. Furthermore, a schematic of the dopamine D2 receptor signaling pathway, the primary mechanism of action for clebopride, is provided.

Introduction to Clebopride Malate

Clebopride is a dopamine antagonist used in the treatment of functional gastrointestinal disorders, such as nausea and vomiting.[1] It is chemically known as 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide. For pharmaceutical use, it is often supplied as clebopride malate to enhance its aqueous solubility and stability.[1] As an active pharmaceutical ingredient (API), clebopride malate presents as a white or almost white, crystalline powder. It is sparingly soluble in water and methanol (B129727).

The quality control of clebopride malate in pharmaceutical formulations is essential to ensure its safety and efficacy. HPLC is a widely used technique for the determination of clebopride due to its high sensitivity, specificity, and accuracy.[2][3] This application note outlines two validated RP-HPLC methods for the quantification of clebopride malate.

Chemical and Physical Properties

PropertyValue
Chemical Name 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide malate
Molecular Formula C₂₄H₃₀ClN₃O₇
Molecular Weight 507.96 g/mol
CAS Number 57645-91-7
Appearance White or almost white, crystalline powder
Solubility Sparingly soluble in water and methanol, slightly soluble in anhydrous ethanol, practically insoluble in methylene (B1212753) chloride.

Signaling Pathway of Clebopride

Clebopride exerts its therapeutic effects primarily through the antagonism of dopamine D2 receptors. The diagram below illustrates the signaling cascade associated with the D2 receptor. As an antagonist, clebopride blocks the binding of dopamine to the D2 receptor, thereby inhibiting the downstream signaling pathway. This inhibition of adenylyl cyclase leads to a decrease in cyclic AMP (cAMP) levels.

Clebopride_D2_Receptor_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds Clebopride Clebopride Malate Clebopride->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Neuronal Firing PKA->Cellular_Response Leads to AC_label Inhibited by Gi/o

Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of Clebopride Malate.

Experimental Protocols

Instrumentation

A standard HPLC system equipped with a UV detector, autosampler, and a data acquisition system is suitable for this analysis.

Preparation of Solutions

Mobile Phase Preparation:

  • Method 1: Prepare a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) in the ratio of 70:30 (v/v).[2][4]

  • Method 2: Dissolve 3.48 g of Dipotassium hydrogen orthophosphate in 1000 mL of water to make a 0.03M solution. Adjust the pH to 3.2 with dilute orthophosphoric acid. The mobile phase consists of this buffer and methanol in a 30:70 (v/v) ratio.[3]

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[2]

Standard Stock Solution Preparation:

Accurately weigh and dissolve 100 mg of Clebopride Malate reference standard in 100 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.[2]

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 25-200 µg/mL for Method 1 and 0.5-6 µg/mL for Method 2).[2][3]

Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of clebopride and transfer it to a volumetric flask.

  • Add a suitable volume of diluent (mobile phase) and sonicate to ensure complete dissolution.

  • Make up the volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following tables summarize the chromatographic conditions for two different validated HPLC methods.

Table 1: HPLC Method 1 for Clebopride Malate Analysis

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 0.1% Phosphoric Acid : Acetonitrile (70:30 v/v)[2][4]
Flow Rate 1.0 mL/min[2][4]
Detection Wavelength 272 nm[2][4]
Injection Volume 10 µL[2]
Column Temperature 25 ± 2 °C[2]
Run Time 10 min[2]
Retention Time ~3.96 min[2]

Table 2: HPLC Method 2 for Clebopride Malate Analysis

ParameterCondition
Column X-Terra RP-18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase 0.03M Dipotassium hydrogen orthophosphate (pH 3.2) : Methanol (30:70 v/v)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 225 nm[3]
Injection Volume 20 µL[3]
Column Temperature 35 °C[3]
Run Time Not specified, but retention time is short
Retention Time ~2.835 min[3]

Method Validation Summary

The following tables summarize the validation parameters for the two HPLC methods.

Table 3: Method Validation Data for HPLC Method 1

ParameterResult
Linearity Range 25-200 µg/mL[2][4]
Correlation Coefficient (r²) 0.999[2][4]
Limit of Detection (LOD) 0.617 ng/mL[2]
Limit of Quantification (LOQ) 1.868 ng/mL[2]
Accuracy (% Recovery) 99.92 - 100.53%[2]
Precision (Intra-day & Inter-day) Not explicitly quantified but stated as validated[2]

Table 4: Method Validation Data for HPLC Method 2

ParameterResult
Linearity Range 0.5-6 µg/mL[3]
Correlation Coefficient (r²) Not specified, but a linear response was observed[3]
Limit of Detection (LOD) 0.025 µg/mL[3]
Limit of Quantification (LOQ) 0.075 µg/mL[3]
Accuracy & Precision Stated as validated[3]

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of Clebopride Malate.

HPLC_Workflow start Start prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions start->prep_solutions instrument_setup Set up HPLC System (Column, Flow Rate, Wavelength, etc.) prep_solutions->instrument_setup system_suitability Perform System Suitability Test (Inject Standard Solution) instrument_setup->system_suitability calibration_curve Generate Calibration Curve (Inject Working Standards) system_suitability->calibration_curve sample_analysis Analyze Samples (Inject Sample Solutions) calibration_curve->sample_analysis data_processing Process Data (Peak Integration and Quantification) sample_analysis->data_processing results Calculate Results and Report Findings data_processing->results

Caption: General Workflow for HPLC Analysis of Clebopride Malate.

Conclusion

The presented RP-HPLC methods are demonstrated to be suitable for the routine quality control analysis of Clebopride Malate as an analytical reference standard and in pharmaceutical formulations. The methods are sensitive, accurate, and precise. Researchers and drug development professionals can adapt these protocols to their specific laboratory settings and instrumentation. It is recommended to perform a system suitability test before each analytical run to ensure the performance of the chromatographic system.

References

In Vivo Experimental Design for Studying Clebopride's Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo evaluation of clebopride (B1669163), a substituted benzamide (B126) with prokinetic and antiemetic properties. The detailed protocols herein are designed to enable the robust assessment of clebopride's pharmacological effects on gastrointestinal motility, emesis, and prolactin secretion, as well as its potential central nervous system effects.

Introduction

Clebopride is a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors.[1][2] This dual mechanism of action underlies its therapeutic efficacy in managing gastrointestinal motility disorders and preventing nausea and vomiting.[1][2][3] By blocking D2 receptors, clebopride mitigates the inhibitory effects of dopamine on gastrointestinal transit.[3] Its antiemetic effects are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2][3] The partial agonism at 5-HT4 receptors is thought to further contribute to its prokinetic activity by enhancing acetylcholine (B1216132) release.[2] Understanding the in vivo pharmacology of clebopride is crucial for its preclinical and clinical development.

Mechanism of Action: Signaling Pathways

Clebopride's primary mechanism involves the modulation of dopaminergic and serotonergic pathways. The following diagram illustrates the key signaling events.

Clebopride Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., GI Smooth Muscle, CTZ Neuron) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP HT4R 5-HT4 Receptor AC_2 Adenylyl Cyclase HT4R->AC_2 Activates cAMP_2 ↑ cAMP AC_2->cAMP_2 ACh ↑ Acetylcholine Release cAMP_2->ACh Clebopride Clebopride Clebopride->D2R Antagonizes Clebopride->HT4R Partial Agonist Serotonin Serotonin Serotonin->HT4R Activates

Caption: Clebopride's dual mechanism of action.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of clebopride in relevant animal models is essential for designing meaningful pharmacodynamic studies.

Table 1: Pharmacokinetic Parameters of Clebopride in Rat and Dog [1][4][5]

ParameterRatDog
Route of Administration IV, IM, OralIV, IM, Oral
Apparent Volume of Distribution (Vd) 1.6 - 3.2 L/kgHigh
Biological Half-life Longer than metoclopramideLonger than metoclopramide
First-Pass Metabolism ExtensiveLess significant than in rats
Kinetics Dose-dependentLinear
Enterohepatic Recycling PossiblePossible

Experimental Protocols

The following section details the protocols for assessing the primary pharmacological effects of clebopride in vivo.

Assessment of Gastrointestinal Motility

4.1.1. Gastric Emptying and Intestinal Transit (Charcoal Meal Assay)

This protocol is a widely used method to evaluate the prokinetic effects of a compound.[6][7][8][9][10]

Experimental Workflow:

GI_Motility_Workflow Fasting Animal Fasting (e.g., 6-18 hours) Drug_Admin Administer Clebopride or Vehicle (i.p., p.o.) Fasting->Drug_Admin Charcoal Administer Charcoal Meal (e.g., 10% charcoal in 5% gum acacia) Drug_Admin->Charcoal Wait Waiting Period (e.g., 20-30 minutes) Charcoal->Wait Euthanasia Euthanasia and Tissue Collection Wait->Euthanasia Measurement Measure Gastric Contents and Intestinal Transit Distance Euthanasia->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for the charcoal meal assay.

Protocol:

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Fasting: Animals should be fasted for 6-18 hours with free access to water.[8][9]

  • Drug Administration: Administer clebopride or vehicle (e.g., saline) via the desired route (intraperitoneal or oral).

  • Charcoal Meal: After a set time (e.g., 30-60 minutes post-drug administration), administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia suspension) orally.[6]

  • Observation Period: After a defined period (e.g., 20-30 minutes), euthanize the animals by cervical dislocation.[6]

  • Data Collection:

    • Gastric Emptying: Carefully clamp the pyloric sphincter and cardia, remove the stomach, and weigh it. The weight of the stomach contents is determined by subtracting the empty stomach weight.

    • Intestinal Transit: Excise the small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal front.

  • Data Analysis:

    • Gastric Emptying (%) : [1 - (Weight of stomach contents in test animal / Average weight of stomach contents in control group at time 0)] x 100

    • Intestinal Transit (%) : (Distance traveled by charcoal / Total length of small intestine) x 100

Table 2: Dosing and Expected Outcomes for Gastrointestinal Motility Studies

ParameterDetails
Animal Model Rat, Mouse
Clebopride Dosage Range 0.1 - 10 mg/kg (route-dependent)
Administration Route Intraperitoneal (i.p.), Oral (p.o.)
Positive Control Metoclopramide
Negative Control Vehicle (e.g., Saline)
Expected Outcome Increased gastric emptying and intestinal transit compared to vehicle.
Assessment of Antiemetic Activity

4.2.1. Cisplatin-Induced Emesis in Ferrets

The ferret is considered a gold-standard model for preclinical antiemetic testing due to its well-developed emetic reflex.[11][12][13][14][15]

Protocol:

  • Animals: Male ferrets are typically used.

  • Acclimatization: Acclimatize the animals to the observation cages for several days prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Drug Administration: Administer clebopride or vehicle intravenously (i.v.) or intraperitoneally (i.p.).

  • Emetogen Challenge: After a suitable pre-treatment time (e.g., 30 minutes), administer cisplatin (B142131) (e.g., 10 mg/kg, i.p.) to induce emesis.[13]

  • Observation: Observe the animals continuously for a defined period (e.g., 4-6 hours) and record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).

  • Data Analysis: The total number of emetic episodes is the sum of retches and vomits. Compare the mean number of emetic episodes in the clebopride-treated groups to the vehicle-treated control group.

4.2.2. Apomorphine-Induced Emesis in Dogs

Dogs are also a suitable model for studying emesis, particularly for dopamine D2 receptor-mediated mechanisms.[16][17][18][19][20]

Protocol:

  • Animals: Beagle dogs are commonly used.

  • Fasting: Fast the dogs overnight with free access to water.

  • Drug Administration: Administer clebopride or vehicle (e.g., orally or intravenously).

  • Emetogen Challenge: After the pre-treatment period, administer apomorphine (B128758) (e.g., 0.04-0.1 mg/kg, subcutaneously) to induce emesis.[16]

  • Observation: Observe the animals for a set period (e.g., 1-2 hours) and record the incidence and number of emetic episodes.

  • Data Analysis: Compare the percentage of animals experiencing emesis and the mean number of emetic episodes between the clebopride-treated and vehicle control groups.

Table 3: Dosing and Expected Outcomes for Antiemetic Studies

ParameterCisplatin-Induced Emesis (Ferret)Apomorphine-Induced Emesis (Dog)
Clebopride Dosage Range 0.1 - 5 mg/kg0.05 - 1 mg/kg
Administration Route i.v., i.p.p.o., i.v.
Positive Control Ondansetron, MetoclopramideHaloperidol, Metoclopramide
Negative Control Vehicle (e.g., Saline)Vehicle (e.g., Saline)
Expected Outcome Reduction in the number of retches and vomits.Prevention or reduction of emesis.
Assessment of Prolactin Levels

Clebopride, as a D2 receptor antagonist, is expected to increase prolactin secretion.

Protocol:

  • Animals: Male Wistar rats.

  • Acclimatization: Allow animals to acclimatize to handling and the experimental environment to minimize stress-induced prolactin release.

  • Drug Administration: Administer clebopride or vehicle via the desired route.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via a suitable method (e.g., tail vein or saphenous vein).

  • Sample Processing: Centrifuge the blood to separate serum or plasma and store at -20°C or lower until analysis.

  • Prolactin Measurement: Quantify prolactin levels using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.[21][22][23][24]

  • Data Analysis: Compare the mean prolactin concentrations at each time point between the clebopride-treated and vehicle control groups.

Table 4: Dosing and Expected Outcomes for Prolactin Studies

ParameterDetails
Animal Model Rat
Clebopride Dosage Range 0.5 - 10 mg/kg
Administration Route i.p., p.o., s.c.
Positive Control Haloperidol, Sulpiride
Negative Control Vehicle (e.g., Saline)
Expected Outcome Dose-dependent increase in serum prolactin levels.
Assessment of Central Nervous System Effects (Extrapyramidal Symptoms)

4.4.1. Catalepsy Bar Test in Rats

This test is a common method to assess the potential for a D2 antagonist to induce extrapyramidal side effects, specifically parkinsonian-like catalepsy.[25][26][27][28][29]

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Apparatus: A horizontal bar (e.g., 1 cm in diameter) raised approximately 9 cm from the surface.

  • Drug Administration: Administer clebopride or vehicle.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.

  • Measurement: Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the mean latency to descend between the clebopride-treated and vehicle control groups.

Table 5: Dosing and Expected Outcomes for Catalepsy Studies

ParameterDetails
Animal Model Rat
Clebopride Dosage Range 1 - 20 mg/kg
Administration Route i.p., s.c.
Positive Control Haloperidol
Negative Control Vehicle (e.g., Saline)
Expected Outcome Dose-dependent increase in the latency to descend from the bar.

Logical Relationships in Experimental Design

A well-structured experimental design is crucial for obtaining reliable and interpretable data.

Experimental_Design_Logic cluster_0 Study Arms cluster_1 Assessments Vehicle Vehicle Control Group GI_Motility Gastrointestinal Motility Vehicle->GI_Motility Antiemetic Antiemetic Efficacy Vehicle->Antiemetic Prolactin Prolactin Levels Vehicle->Prolactin Catalepsy Catalepsy (EPS) Vehicle->Catalepsy Clebopride_Low Clebopride (Low Dose) Clebopride_Low->GI_Motility Clebopride_Low->Antiemetic Clebopride_Low->Prolactin Clebopride_Low->Catalepsy Clebopride_Mid Clebopride (Mid Dose) Clebopride_Mid->GI_Motility Clebopride_Mid->Antiemetic Clebopride_Mid->Prolactin Clebopride_Mid->Catalepsy Clebopride_High Clebopride (High Dose) Clebopride_High->GI_Motility Clebopride_High->Antiemetic Clebopride_High->Prolactin Clebopride_High->Catalepsy Positive_Control Positive Control Group Positive_Control->GI_Motility Positive_Control->Antiemetic Positive_Control->Prolactin Positive_Control->Catalepsy Endpoint Data Analysis and Pharmacological Profile GI_Motility->Endpoint Antiemetic->Endpoint Prolactin->Endpoint Catalepsy->Endpoint

Caption: Logical flow of a comprehensive in vivo study of clebopride.

References

Application Notes: Determination of Clebopride's Receptor Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clebopride (B1669163) is a substituted benzamide (B126) recognized for its antiemetic and prokinetic properties, which are primarily attributed to its activity at dopamine (B1211576) and serotonin (B10506) receptors.[1] These application notes provide detailed protocols for cell-based assays designed to characterize the receptor activity of clebopride. The primary targets of clebopride are the dopamine D2 receptor, where it acts as a potent antagonist, and the serotonin 5-HT4 receptor, where it functions as a partial agonist.[1][2][3] Additionally, clebopride has been observed to interact with α2-adrenoceptors and, to a lesser extent, 5-HT2 serotonin receptors.[4] The following protocols will enable researchers, scientists, and drug development professionals to quantitatively assess the binding affinity and functional activity of clebopride at these key receptors.

Data Presentation

The following table summarizes the quantitative data for clebopride's activity at its primary and secondary receptor targets.

Receptor TargetAssay TypeCell/Tissue TypeParameterValueReference
Dopamine D2 Receptor Radioligand BindingBovine Brain MembranesKi3.5 nM[5]
Radioligand BindingCanine Brain StriatumKd1.5 nM[6]
Functional Assay (Inhibition of ETS-induced contraction)Guinea Pig StomachIC500.43 µM[5][7]
Serotonin 5-HT4 Receptor Functional AssayHuman Atrium-Partial Agonist[2][8]
α2-Adrenergic Receptor Radioligand BindingBovine Brain MembranesKi780 nM[5]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Clebopride's Affinity for the Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of clebopride for the dopamine D2 receptor by measuring the displacement of a specific radioligand.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor (CHO-D2R or HEK293-D2R).[1]

  • Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test Compound: Clebopride.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM haloperidol (B65202) or sulpiride).[5]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-D2R or HEK293-D2R cells to confluence.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Cell membrane preparation + Radioligand.

      • Non-specific Binding: Cell membrane preparation + Radioligand + Non-specific binding control.

      • Competitive Binding: Cell membrane preparation + Radioligand + increasing concentrations of clebopride.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the clebopride concentration.

  • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of clebopride that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Setup cell_culture Culture D2R-expressing cells homogenization Homogenize cells cell_culture->homogenization centrifugation Centrifuge to isolate membranes homogenization->centrifugation resuspension Resuspend membranes centrifugation->resuspension total_binding Total Binding: Membranes + Radioligand nsb Non-specific Binding: Membranes + Radioligand + Control competition Competitive Binding: Membranes + Radioligand + Clebopride incubation Incubate at RT (60-90 min) total_binding->incubation nsb->incubation competition->incubation filtration Filter and Wash incubation->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (IC50 and Ki determination) detection->analysis

Caption: Workflow for determining clebopride's D2 receptor binding affinity.

Protocol 2: Functional Assay to Determine Clebopride's Antagonist Activity at the Dopamine D2 Receptor (cAMP Measurement)

This protocol measures clebopride's ability to antagonize the dopamine-induced inhibition of adenylyl cyclase, a key signaling pathway for the D2 receptor.[1]

Materials:

  • Cell Line: CHO-D2R or HEK293-D2R cells.[1]

  • D2 Receptor Agonist: Dopamine or quinpirole.

  • Test Compound: Clebopride.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.[1][2]

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).[1]

  • Cell Lysis Buffer.

Procedure:

  • Cell Culture:

    • Plate the D2R-expressing cells in a 96-well plate and culture overnight.

  • Antagonist Pre-incubation:

    • Replace the culture medium with a stimulation buffer containing increasing concentrations of clebopride.

    • Incubate for 15-30 minutes.[1]

  • Agonist Stimulation:

    • Add a fixed concentration of a D2 receptor agonist (e.g., dopamine at its EC80 concentration) to all wells except the negative control.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the clebopride concentration.

  • The data should demonstrate a dose-dependent reversal of the agonist-induced decrease in cAMP.

  • Calculate the IC50 value for clebopride's antagonistic activity using non-linear regression.

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Clebopride Clebopride Clebopride->D2R Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to G cluster_membrane Cell Membrane HT4R 5-HT4 Receptor Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Clebopride Clebopride Clebopride->HT4R Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Leads to

References

Administration of Clebopride Malate in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of clebopride (B1669163) malate (B86768) in a preclinical research setting. This document outlines detailed protocols for vehicle preparation, administration routes, and key in vivo assays to assess the compound's efficacy and safety profile.

Introduction to Clebopride Malate

Clebopride malate is a substituted benzamide (B126) with prokinetic and antiemetic properties.[1][2] Its mechanism of action is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors.[1][3] By blocking the inhibitory effects of dopamine in the gastrointestinal (GI) tract, clebopride enhances motility.[1] Its action on 5-HT4 receptors is thought to further stimulate the release of acetylcholine, a key neurotransmitter in promoting smooth muscle contraction in the gut.[3] Additionally, its antiemetic effects are mediated by the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1]

Vehicle Formulations for Preclinical Administration

The selection of an appropriate vehicle is critical for ensuring the stability and bioavailability of clebopride malate in preclinical studies. The following table summarizes recommended vehicle formulations for various administration routes.

Administration RouteVehicle CompositionPreparation Notes
Oral (p.o.) Gavage 0.5% Methylcellulose in sterile waterSuspend clebopride malate powder in the vehicle. Ensure continuous stirring during administration to maintain a homogenous suspension.
10% DMSO, 90% Corn OilDissolve clebopride malate in DMSO first, then add corn oil. Vortex to ensure complete mixing.
Intravenous (i.v.) 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineDissolve clebopride malate in DMSO, then add PEG300 and Tween-80. Bring to the final volume with saline. Sonicate if necessary to achieve a clear solution.[4]
Intraperitoneal (i.p.) Sterile Saline (0.9% NaCl)If solubility allows, sterile saline is a preferred vehicle. The pH may need to be adjusted to enhance solubility.
Subcutaneous (s.c.) Sterile Saline (0.9% NaCl)Similar to intraperitoneal administration, solubility should be confirmed.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of clebopride is essential for designing preclinical studies and interpreting results. The compound exhibits species-specific differences in its absorption, distribution, metabolism, and excretion.[5] In rats, clebopride undergoes extensive first-pass metabolism, leading to lower systemic bioavailability after oral administration.[3][5] Dogs tend to show more linear pharmacokinetics.[5]

SpeciesRouteDose (mg/kg)CmaxTmaxHalf-life (t½)Bioavailability (F%)Reference
Rat i.v.---Longer than metoclopramide-[5]
p.o.-LowRapid Absorption-Low[5]
Dog i.v.---Longer than metoclopramide-[5]
i.m.-----[5]
p.o.-----[5]

Note: Specific quantitative values for Cmax, Tmax, and bioavailability are not consistently reported in the available literature and show dose-dependency in rats.[5] Further pharmacokinetic studies are recommended for specific experimental conditions.

Experimental Protocols

In Vivo Efficacy Models

This model is considered a gold standard for evaluating the antiemetic potential of drug candidates.

Protocol:

  • Animals: Male ferrets should be fasted overnight with free access to water.

  • Acclimatization: Acclimatize animals to the observation cages for several days prior to the experiment.

  • Drug Administration: Administer clebopride malate (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via the desired route (e.g., i.p. or p.o.) 30-60 minutes before the cisplatin (B142131) challenge.

  • Emesis Induction: Administer cisplatin (5-10 mg/kg, i.p.) to induce emesis.

  • Observation: Continuously observe the animals for at least 4-8 hours for acute emesis and intermittently for up to 72 hours for delayed emesis.

  • Data Collection: Record the number of retches (rhythmic abdominal contractions without expulsion of gastric content) and vomits (forceful expulsion of gastric content).

  • Data Analysis: Calculate the percentage inhibition of emesis for each dose group compared to the vehicle control.

This model is useful for assessing D2 receptor-mediated antiemetic activity.

Protocol:

  • Animals: Beagle dogs should be fasted overnight with free access to water.

  • Drug Administration: Administer clebopride malate (e.g., 0.05, 0.15, 0.5 mg/kg) or vehicle intravenously or subcutaneously 30 minutes prior to the apomorphine (B128758) challenge.

  • Emesis Induction: Administer apomorphine (0.03-0.04 mg/kg, s.c.) to induce emesis.

  • Observation: Observe the dogs for 60 minutes following the apomorphine injection.

  • Data Collection: Record the number of emetic episodes (vomits).

  • Data Analysis: Determine the dose-dependent reduction in emetic episodes compared to the vehicle control.

This assay quantifies the prokinetic effects of clebopride malate.

Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats should be fasted for 18-24 hours with free access to water.

  • Test Meal Preparation: Prepare a test meal consisting of 0.5 mg/mL Phenol (B47542) Red in a 5% glucose solution.

  • Drug Administration: Administer clebopride malate (e.g., 0.5, 1.5, 5.0 mg/kg) or vehicle orally or subcutaneously at a predetermined time before the test meal.

  • Test Meal Administration: Administer 1.5 mL of the phenol red test meal via oral gavage. A control group should be euthanized immediately after gavage (t=0) to determine the initial amount of phenol red.

  • Euthanasia and Sample Collection: Euthanize experimental groups at a fixed time point (e.g., 20 minutes) after test meal administration.

  • Stomach Excision: Clamp the pylorus and cardia of the stomach and surgically excise it.

  • Sample Processing: Homogenize the stomach in a known volume of 0.1 N NaOH.

  • Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.

  • Data Analysis: Calculate the amount of phenol red remaining in the stomach for each animal and determine the percentage of gastric emptying relative to the t=0 control group.

Safety Pharmacology Core Battery

Safety pharmacology studies are essential to identify potential adverse effects on vital organ systems.

The Irwin test is a comprehensive observational method to detect neurobehavioral and physiological effects.

Protocol:

  • Animals: Male rats are commonly used.

  • Dose Selection: Select a range of doses, including and exceeding the anticipated therapeutic dose.

  • Administration: Administer a single dose of clebopride malate or vehicle.

  • Observation: At specified time points (e.g., 30, 60, 120, and 240 minutes post-dose), a trained observer scores a range of parameters covering behavioral, neurological, and autonomic functions.

  • Parameters: Observe for changes in awareness, mood, motor activity, posture, gait, reflexes, and autonomic signs (e.g., salivation, pupil size).

  • Data Analysis: Compare the scores of the treated groups to the vehicle control group to identify any dose-dependent CNS effects.

Continuous monitoring of cardiovascular parameters in conscious, unrestrained dogs.

Protocol:

  • Animals: Beagle dogs surgically implanted with telemetry transmitters.

  • Acclimatization: Allow animals to recover from surgery and acclimate to the study environment.

  • Dose Administration: Administer single, escalating doses of clebopride malate or vehicle, typically via oral or intravenous routes.

  • Data Collection: Continuously record electrocardiogram (ECG), heart rate, and blood pressure before and for up to 24 hours after drug administration.

  • Data Analysis: Analyze the data for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT/QTc) compared to baseline and vehicle control.

A non-invasive method to assess respiratory function in conscious rats.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Acclimatization: Acclimatize animals to the plethysmography chambers.

  • Dose Administration: Administer clebopride malate or vehicle.

  • Data Collection: Place the animals in the chambers and record respiratory parameters such as respiratory rate, tidal volume, and minute volume for a defined period.

  • Data Analysis: Compare the respiratory parameters of the treated groups to the vehicle control group to identify any potential respiratory depressant or stimulant effects.

Visualizations

G cluster_0 Clebopride Malate Mechanism of Action Clebopride Malate Clebopride Malate D2_Receptor Dopamine D2 Receptor Clebopride Malate->D2_Receptor Antagonizes 5HT4_Receptor Serotonin 5-HT4 Receptor Clebopride Malate->5HT4_Receptor Partial Agonist GI_Motility Increased GI Motility D2_Receptor->GI_Motility Promotes Antiemetic_Effect Antiemetic Effect D2_Receptor->Antiemetic_Effect Contributes to 5HT4_Receptor->GI_Motility Promotes

Caption: Mechanism of action of clebopride malate.

G cluster_1 Gastric Emptying Assay Workflow start Fasted Rat administer_drug Administer Clebopride or Vehicle start->administer_drug administer_meal Administer Phenol Red Test Meal administer_drug->administer_meal wait Wait 20 minutes administer_meal->wait euthanize Euthanize & Excise Stomach wait->euthanize homogenize Homogenize in NaOH euthanize->homogenize measure Measure Absorbance at 560 nm homogenize->measure analyze Calculate % Gastric Emptying measure->analyze G cluster_2 Safety Pharmacology Core Battery Core_Battery Safety Pharmacology Core Battery CNS Central Nervous System (Irwin Test - Rat) Core_Battery->CNS Cardio Cardiovascular System (Telemetry - Dog) Core_Battery->Cardio Resp Respiratory System (Plethysmography - Rat) Core_Battery->Resp

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Clebopride Malate Solubility for In Vivo Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing clebopride (B1669163) malate (B86768) for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of clebopride malate?

A1: Clebopride malate is a white or almost white crystalline powder.[1] It is described as sparingly soluble in water and methanol, slightly soluble in anhydrous ethanol (B145695), and practically insoluble in methylene (B1212753) chloride.[1][2] For research purposes, it has been solubilized in solvents such as Dimethyl Sulfoxide (DMSO).[3][4][5]

Q2: What are common initial strategies to formulate clebopride malate for in vivo oral administration?

A2: A common starting point for oral formulations of poorly soluble drugs like clebopride malate involves the use of co-solvents and vehicle systems. A frequently cited formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[4][6] Another approach is to use a vehicle containing DMSO and corn oil.[3][6] The use of cyclodextrins, such as SBE-β-CD, in saline is also a viable option.[3][6]

Q3: How can I improve the aqueous solubility of clebopride malate?

A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be categorized as physical and chemical modifications:[7][8]

  • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility.[9]

  • Co-solvents: Using a mixture of water-miscible solvents (co-solvents) like polyethylene (B3416737) glycols (PEGs), propylene (B89431) glycol, or ethanol can increase the drug's solubility.[7]

  • Surfactants: Surfactants such as Tween 80 and sodium lauryl sulfate (B86663) can increase solubility by forming micelles that encapsulate the drug.[9]

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, increasing their apparent water solubility.[9][10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can improve its dissolution rate and solubility.[8][11]

Q4: What is the mechanism of action of clebopride malate?

A4: Clebopride malate is a dopamine (B1211576) D2 receptor antagonist and a partial agonist at serotonin (B10506) 5-HT4 receptors.[12] By blocking dopamine D2 receptors, it reduces the inhibitory effects of dopamine on gastrointestinal motility.[12][13] Its action on 5-HT4 receptors further stimulates gut movement.[12][13] This dual-action makes it an effective prokinetic and antiemetic agent.[12][14]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of clebopride malate upon addition to aqueous buffer. The aqueous solubility of clebopride malate is low, and the addition of an aqueous medium can cause it to crash out of a concentrated organic stock solution.1. Decrease the stock solution concentration: Prepare a more dilute stock solution in your organic solvent (e.g., DMSO).2. Optimize the vehicle composition: Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) in the final formulation.3. Use a two-step dilution: Add the stock solution to the co-solvent/surfactant mixture first and mix well before adding the aqueous component.[3][6]4. Consider cyclodextrins: Prepare a solution of SBE-β-CD in saline and add the DMSO stock to this solution.[3][6]
Low bioavailability observed in in vivo studies despite achieving a clear solution. The drug may be precipitating in vivo upon dilution in gastrointestinal fluids. The formulation may not be adequately maintaining the drug in a solubilized state.1. Increase the concentration of solubilizing excipients: Higher levels of co-solvents or surfactants may be needed to maintain solubility upon dilution.2. Explore self-emulsifying drug delivery systems (SEDDS): These systems consist of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, which can improve drug solubilization and absorption.[10]3. Investigate solid dispersion formulations: Creating an amorphous solid dispersion can improve the dissolution rate and oral absorption.[8]
Inconsistent results between experimental batches. Variability in the preparation method, such as the order of addition of excipients or insufficient mixing, can lead to inconsistent formulations.1. Standardize the formulation protocol: Document and strictly follow a detailed Standard Operating Procedure (SOP) for formulation preparation.2. Ensure complete dissolution at each step: Visually inspect for complete dissolution before adding the next component. Sonication can be used to aid dissolution.[4]3. Characterize the final formulation: Measure parameters such as pH, particle size (if a suspension or emulsion), and drug concentration to ensure batch-to-batch consistency.

Data Summary

Table 1: Example In Vivo Formulations for Clebopride Malate

Formulation ComponentsAchieved ConcentrationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL[3][6]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL[3][6]
10% DMSO, 90% Corn oil≥ 3 mg/mL[3][6]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2.5 mg/mL[4]
DMSO34 mg/mL[4][5]
Water33 mg/mL[15]
Ethanol12 mg/mL[15]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based In Vivo Formulation

  • Weigh the required amount of clebopride malate and dissolve it in DMSO to prepare a stock solution (e.g., 30 mg/mL).

  • In a separate sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and vortex until the solution is homogeneous.

  • Add Tween-80 to the mixture and vortex until fully incorporated.

  • Finally, add saline to the desired final volume and vortex thoroughly to ensure a clear, homogeneous solution.

Protocol 2: Preparation of a Cyclodextrin-based In Vivo Formulation

  • Prepare a 20% (w/v) solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline.

  • Weigh the required amount of clebopride malate and dissolve it in DMSO to create a stock solution (e.g., 30 mg/mL).

  • Add the required volume of the DMSO stock solution to the 20% SBE-β-CD solution.

  • Vortex the mixture until a clear solution is obtained.

Visualizations

Clebopride_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in CTZ or Gut) cluster_5HT4 Enteric Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to Effect Inhibition of GI Motility/ Emesis cAMP->Effect Clebopride Clebopride Malate Clebopride->D2R Antagonizes HTR4 Serotonin 5-HT4 Receptor Clebopride->HTR4 Agonist ACh ↑ Acetylcholine Release HTR4->ACh Prokinetic Prokinetic Effect ACh->Prokinetic

Clebopride Malate's Dual Mechanism of Action.

Troubleshooting_Workflow Start Start: Need to formulate Clebopride Malate for in vivo study Solubility_Test Initial Solubility Screening (Water, Buffers, Organic Solvents) Start->Solubility_Test Is_Soluble Is solubility in aqueous buffer sufficient? Solubility_Test->Is_Soluble Use_Simple Use simple aqueous solution Is_Soluble->Use_Simple Yes Enhancement Select Solubility Enhancement Strategy Is_Soluble->Enhancement No CoSolvent Co-solvents (e.g., PEG300, DMSO) Enhancement->CoSolvent Cyclodextrin Cyclodextrins (e.g., SBE-β-CD) Enhancement->Cyclodextrin Surfactant Surfactants (e.g., Tween-80) Enhancement->Surfactant Formulate Prepare Formulation CoSolvent->Formulate Cyclodextrin->Formulate Surfactant->Formulate Check_Clarity Is the formulation a clear solution? Formulate->Check_Clarity Optimize Optimize Excipient Concentrations or Preparation Method Check_Clarity->Optimize No Proceed Proceed with in vivo study Check_Clarity->Proceed Yes Optimize->Formulate

Workflow for Formulating Clebopride Malate.

References

Troubleshooting precipitation issues with clebopride malate stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with clebopride (B1669163) malate (B86768) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing clebopride malate stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing high-concentration stock solutions of clebopride malate.[1] For in vivo studies, co-solvent systems are often employed.[2][3][4]

Q2: What are the recommended storage conditions for clebopride malate powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of clebopride malate.

  • Solid Powder: For long-term storage, keep the solid powder at -20°C for up to 3 years.[5]

  • Stock Solutions (in DMSO): Aliquot stock solutions into single-use vials to prevent degradation from repeated freeze-thaw cycles. Store at -80°C for long-term stability (6-12 months) or at -20°C for shorter-term storage (up to 1 month).[2][5]

Q3: My clebopride malate powder is not dissolving readily. What can I do?

A3: If you encounter difficulties dissolving clebopride malate, sonication can help, particularly when using DMSO.[1][4] Gentle warming may also be effective, but avoid excessive heat to prevent degradation.[2] If solubility issues persist, consider preparing a more dilute stock solution.

Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What is the likely cause?

A4: This is a common issue when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer. The final concentration of clebopride malate may exceed its solubility limit in the aqueous environment, leading to precipitation.

Q5: How does pH affect the solubility of clebopride malate?

A5: The solubility of clebopride malate is expected to be pH-dependent. As a substituted benzamide, it contains basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. Therefore, clebopride malate is likely to have higher solubility in acidic aqueous solutions compared to neutral or basic conditions.

Troubleshooting Guide: Precipitation Issues

Problem: Precipitation is observed after diluting the clebopride malate DMSO stock solution into my experimental aqueous buffer.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for clebopride malate precipitation.

Data Presentation

Table 1: Solubility of Clebopride Malate in Various Solvents

SolventConcentration (mg/mL)Molar Equivalent (mM)Notes
DMSO60 - 100118.12 - 196.9Use of anhydrous DMSO and sonication is recommended.[1][3][5]
Water8.33 - 3316.40 - 65.0Sparingly soluble; sonication may be required.[2][5]
Ethanol1223.6Slightly soluble.[5]
MethanolSparingly solubleNot specified
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3≥ 5.91Co-solvent system for in vivo use.[2][3][4]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 3≥ 5.91Co-solvent system for in vivo use.[2]
10% DMSO, 90% corn oil≥ 3≥ 5.91Co-solvent system for in vivo use.[2][3]

Molecular Weight of Clebopride Malate: 507.96 g/mol

Experimental Protocols

Protocol 1: Preparation of a 50 mM Clebopride Malate Stock Solution in DMSO

Materials:

  • Clebopride malate powder (MW: 507.96 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Allow the clebopride malate powder to equilibrate to room temperature before opening the container.

  • Weigh out 25.4 mg of clebopride malate powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes to aid dissolution.[1]

  • If the powder is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.[1]

  • Once fully dissolved, aliquot the 50 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 12 months) or -20°C for short-term storage (up to 1 month).[2][5]

Mandatory Visualization

Signaling Pathway of Clebopride Malate

Clebopride malate exerts its therapeutic effects primarily through its interaction with dopamine (B1211576) and serotonin (B10506) signaling pathways. It acts as a dopamine D2 receptor antagonist and a partial agonist of the serotonin 5-HT4 receptor.[6][7] This dual mechanism contributes to its prokinetic and antiemetic properties.[6]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Effector Cell dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Activates serotonin Serotonin ht4r Serotonin 5-HT4 Receptor serotonin->ht4r Activates ac Adenylyl Cyclase d2r->ac Inhibits ht4r->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., increased motility, antiemetic effect) pka->response clebopride Clebopride Malate clebopride->d2r Antagonist (Blocks) clebopride->ht4r Partial Agonist (Activates)

Caption: Signaling pathway of clebopride malate.

References

Dose-escalation study design to determine clebopride's maximum tolerated dose

Author: BenchChem Technical Support Team. Date: December 2025

This center provides essential guidance for researchers and drug development professionals designing and executing a Phase I dose-escalation study to determine the Maximum Tolerated Dose (MTD) of clebopride (B1669163).

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a dose-escalation study for clebopride?

The primary objective is to determine the Maximum Tolerated Dose (MTD) and the Recommended Phase 2 Dose (RP2D) of clebopride when administered to subjects. Secondary objectives include characterizing the safety profile, evaluating pharmacokinetic (PK) and pharmacodynamic (PD) parameters, and identifying any preliminary signs of efficacy.

Q2: What is the established mechanism of action for clebopride?

Clebopride is a substituted benzamide (B126) that functions as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor partial agonist.[1][2][3] Its antiemetic effects are primarily due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, while its prokinetic (motility-enhancing) properties stem from both D2 antagonism and 5-HT4 agonism in the gastrointestinal tract.[1][2][3]

Q3: What study design is recommended for determining clebopride's MTD?

A "3+3" dose-escalation design is a standard and widely accepted methodology for Phase I oncology and drug development trials.[4][5][6] This rule-based design involves enrolling cohorts of three subjects at escalating dose levels to systematically and safely identify the MTD.[5][7]

Q4: How is a Dose-Limiting Toxicity (DLT) defined in the context of this study?

A Dose-Limiting Toxicity (DLT) is a drug-related adverse event that is considered severe enough to prevent further dose escalation.[8][9][10] For clebopride, potential DLTs could include significant extrapyramidal symptoms, severe hypotension, or Grade 4 hematological toxicities, based on its known side effect profile.[11][12] A formal DLT definition must be established in the study protocol, typically referencing the Common Terminology Criteria for Adverse Events (CTCAE).[13] The DLT observation period is usually the first cycle of treatment.

Q5: What are the known adverse effects of clebopride that require careful monitoring?

Known adverse effects include extrapyramidal symptoms (such as dystonia and akathisia), drowsiness, dizziness, headache, hypotension, and potential neuroleptic malignant syndrome.[11][12] Researchers should be particularly vigilant for any neurological or cardiovascular adverse events.

Q6: How should pharmacokinetic (PK) and pharmacodynamic (PD) assessments be integrated into the study?

PK and PD studies are crucial in early-phase trials to understand a drug's behavior and effects.[14][15][16]

  • PK Sampling: Blood samples should be collected at multiple time points (e.g., pre-dose, and at several intervals post-dose) to determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[14]

  • PD Assessments: PD biomarkers can provide early evidence of a drug's biological activity.[17] For clebopride, this could involve measuring gastric emptying time or assessing changes in relevant hormone levels (e.g., prolactin, as D2 blockade can increase it).

Troubleshooting Guide

Issue / Problem Possible Cause(s) Recommended Action(s)
Recruitment for a cohort is slow. - Stringent eligibility criteria.- Low prevalence of the target patient population.- Logistical challenges at clinical sites.- Review and potentially amend inclusion/exclusion criteria without compromising safety.- Open additional clinical trial sites.- Engage with patient advocacy groups to raise awareness.
An unexpected adverse event (AE) is observed that is not listed as a DLT. - The AE may be an idiosyncratic reaction.- The AE could be a previously unrecognized toxicity of clebopride.- The investigator must grade the AE according to CTCAE and determine its attribution to the study drug.- Report the AE to the study sponsor and regulatory authorities as required.- The Safety Monitoring Committee should review the event to decide if the protocol or informed consent needs modification.
Pharmacokinetic data shows high inter-subject variability. - Differences in patient metabolism (e.g., CYP enzyme polymorphisms).- Non-compliance with dosing or fasting requirements.- Sample handling or processing errors.- Confirm patient compliance and adherence to pre-dose instructions (e.g., fasting).- Review sample collection and processing procedures to ensure standardization.- Conduct exploratory genetic analysis for relevant metabolic enzymes if variability persists.
The Maximum Tolerated Dose (MTD) is reached at a very low, potentially sub-therapeutic dose. - The starting dose, based on preclinical data, was too close to the toxic dose.- The patient population is particularly sensitive to clebopride.- The MTD is declared as the dose level below the one where DLTs were observed.[5]- The sponsor may consider exploring an alternative dosing schedule (e.g., lower dose more frequently) in a separate cohort or future study.- Analyze PD data to see if any biological effect was observed at the tolerated doses.

Experimental Protocols & Data Presentation

Protocol: 3+3 Dose-Escalation Design

1.0 Objective: To determine the MTD of clebopride using a standard 3+3 dose-escalation schema.

2.0 Methodology:

  • Dose Levels: Establish at least 5-7 dose levels based on preclinical toxicology data. The starting dose should be a fraction (e.g., 1/10th) of the severely toxic dose in the most sensitive animal species.

  • Cohort Enrollment: Enroll a cohort of 3 subjects at the starting dose level.

  • DLT Observation Period: Monitor all subjects for a full treatment cycle (typically 28 days) for the occurrence of any DLTs.

  • Decision Rules:

    • If 0 of 3 subjects experience a DLT: Escalate to the next dose level and enroll a new cohort of 3 subjects.

    • If 1 of 3 subjects experiences a DLT: Expand the current cohort by enrolling 3 additional subjects at the same dose level.

      • If 1 of 6 subjects total experiences a DLT, escalate to the next dose level.

      • If ≥2 of 6 subjects experience a DLT, the current dose is considered to have exceeded the MTD. The MTD is declared as the prior dose level.

    • If ≥2 of 3 subjects experience a DLT: The current dose is considered to have exceeded the MTD. The MTD is declared as the prior dose level.

Data Summaries (Illustrative Examples)

Table 1: Dose Escalation and DLT Summary

Dose LevelClebopride DoseNo. of SubjectsNo. of DLTsAction
10.5 mg30Escalate
21.0 mg30Escalate
32.0 mg31Expand Cohort
3 (expanded)2.0 mg61Escalate
43.5 mg32Stop; MTD is Dose Level 3

Table 2: Example Pharmacokinetic Parameters (at a given dose level)

Subject IDCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)
001-0145.21.5310.4
001-0251.71.0345.8
001-0348.91.5322.1
Mean (SD) 48.6 (3.3)1.3 (0.3)326.1 (18.2)

Visualizations

Diagrams of Workflows and Pathways

G start Start: Enroll 3 Subjects at Dose Level 'X' observe Observe for DLTs (1 Cycle) start->observe dlt_check How many DLTs? observe->dlt_check expand Enroll 3 more Subjects at Dose Level 'X' dlt_check->expand 1 DLT escalate Escalate to Dose Level 'X+1' dlt_check->escalate 0 DLTs mtd MTD = Dose Level 'X-1' Study Complete dlt_check->mtd ≥2 DLTs observe_expand Observe for DLTs (1 Cycle) expand->observe_expand dlt_check_expand Total DLTs in 6 Subjects? observe_expand->dlt_check_expand dlt_check_expand->escalate ≤1 DLT total mtd_expanded MTD = Dose Level 'X' Study Complete dlt_check_expand->mtd_expanded ≥2 DLTs total escalate->start Repeat Cycle

Caption: Standard 3+3 dose-escalation workflow for MTD determination.

G cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Target Cell DA Dopamine D2R Dopamine D2 Receptor DA->D2R Binds SHT Serotonin (5-HT) HT4R Serotonin 5-HT4 Receptor SHT->HT4R Binds Inhibition Inhibitory Signal (e.g., ↓ Motility) D2R->Inhibition Stimulation Excitatory Signal (e.g., ↑ Motility) HT4R->Stimulation Clebopride Clebopride Clebopride->D2R Antagonizes (Blocks) Clebopride->HT4R Agonizes (Stimulates)

Caption: Clebopride's dual mechanism of action on D2 and 5-HT4 receptors.

G cluster_0 Cycle 1, Day 1 predose Pre-dose Sample (T=0) dose Administer Clebopride predose->dose PK/PD Baseline post1 Post-dose Samples (e.g., 0.5, 1, 2, 4 hr) dose->post1 Absorption Phase post2 Post-dose Samples (e.g., 8, 12, 24 hr) post1->post2 Distribution & Elimination Phase

Caption: Illustrative workflow for PK/PD sample collection on Day 1.

References

Technical Support Center: Addressing Clebopride-Induced Sedation in Animal Behavior Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering clebopride-induced sedation in animal behavior studies.

Troubleshooting Guides

Issue 1: Unexpected Level of Sedation Observed

Question: We administered clebopride (B1669163) to our rodent models and observed a significant decrease in locomotor activity, compromising our behavioral paradigm. How can we mitigate this?

Answer:

Clebopride's primary mechanism of action involves dopamine (B1211576) D2 receptor antagonism, which is known to cause sedation and reduce motor activity.[1][2][3] The extent of sedation can be influenced by dose, species, strain, and individual animal variability. Here is a step-by-step troubleshooting guide:

1. Dose-Response Pilot Study:

  • Rationale: The sedative effects of clebopride are dose-dependent. A pilot study is crucial to identify the minimal effective dose for your desired prokinetic effect with the least sedative side effect.

  • Recommendation: Conduct a dose-response study using a small cohort of animals. Administer a range of clebopride doses and assess both the desired prokinetic effect and sedative side effects using standardized behavioral tests (see Experimental Protocols section).

2. Adjustment of Experimental Timeline:

  • Rationale: The sedative effects of clebopride will have a specific pharmacokinetic and pharmacodynamic profile. Understanding the time course of sedation can help in scheduling behavioral testing.

  • Recommendation: Characterize the onset and duration of peak sedative effects after clebopride administration. Schedule your behavioral experiments during a time window when the sedative effects have diminished, but the prokinetic effects are still present. This requires knowledge of clebopride's pharmacokinetic profile in your specific animal model.[4][5]

3. Habituation and Acclimatization:

  • Rationale: Novel environments can exacerbate anxiety and reduce exploratory behavior, which can be confounded with sedation.

  • Recommendation: Ensure all animals are properly habituated to the testing environment and handling procedures before drug administration and behavioral testing.[6][7]

4. Consider Pharmacological Countermeasures (with caution):

  • Rationale: Co-administration of a stimulant may counteract sedation. However, this can introduce confounding variables.

  • Recommendation: The use of a CNS stimulant like caffeine (B1668208) or amphetamine could potentially reverse sedation. However, these agents have their own broad spectrum of pharmacological effects that could interfere with the primary outcome of your study. If this path is chosen, appropriate control groups (stimulant alone, clebopride + stimulant) are essential. D-amphetamine has been shown to reverse dexmedetomidine-induced unconsciousness in rats, suggesting a potential, though mechanistically different, avenue for exploration.[8] Note: There are no specific reversal agents for D2 antagonist-induced sedation that would not also block its therapeutic effects.

Issue 2: Difficulty in Distinguishing Sedation from Other Motor Impairments

Question: How can we be sure that the observed reduction in movement is due to sedation and not catalepsy or general motor impairment?

Answer:

It is critical to differentiate between sedation (a state of drowsiness and reduced activity) and catalepsy (a state of muscular rigidity and immobility). D2 antagonists can induce catalepsy, particularly at higher doses.[3][9]

1. Utilize a Battery of Behavioral Tests:

  • Rationale: Different tests can distinguish between various aspects of motor function.

  • Recommendation:

    • Open-Field Test: Primarily assesses locomotor activity and exploratory behavior, which are sensitive to sedation.[6][7][10][11][12][13][14]

    • Rotarod Test: Measures motor coordination and balance. A deficit in this test suggests motor impairment beyond simple sedation.[15][16][17][18][19][20][21][22]

    • Catalepsy Bar Test: Specifically designed to measure the intensity of catalepsy.[9][23][24][25][26][27][28][29]

2. Observational Scoring:

  • Rationale: A simple, standardized scoring system can help quantify the level of sedation.

  • Recommendation: Develop a sedation scoring sheet based on posture, righting reflex, and response to stimuli. For example, a simple scale could be:

    • 0: Awake and active

    • 1: Awake but calm, reduced activity

    • 2: Drowsy, slow response to stimuli

    • 3: Asleep, rousable with mild stimulation

    • 4: Asleep, not rousable with mild stimulation

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind clebopride-induced sedation?

A1: Clebopride is a potent dopamine D2 receptor antagonist.[30][31] In the central nervous system, dopamine plays a crucial role in arousal, motivation, and motor control. By blocking D2 receptors, particularly in areas like the nucleus accumbens, clebopride inhibits downstream signaling pathways that promote wakefulness and motor activity, leading to sedation.[32][33][34] D2 receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels. Antagonism of these receptors prevents this inhibition, but the net effect in complex neuronal circuits results in reduced neuronal firing and subsequent sedation.

Q2: Are there alternative prokinetic agents with less sedative potential?

A2: Yes, several alternatives exist that may have a more favorable side-effect profile regarding sedation. The choice of alternative will depend on the specific research question.

  • Mosapride: A 5-HT4 receptor agonist with prokinetic effects, but it lacks significant dopamine D2 receptor antagonist activity, which should result in a lower potential for sedation.

  • Prucalopride (B966): A high-affinity 5-HT4 receptor agonist that has been shown to be effective in improving gastrointestinal transit with a generally better cardiovascular safety profile than older 5-HT4 agonists.[35][36][37][38] Its lack of D2 antagonism suggests a lower risk of sedation.

  • Domperidone: A peripheral D2 receptor antagonist. It has less ability to cross the blood-brain barrier compared to clebopride, which may result in reduced central sedative effects.[30]

Q3: What are the key pharmacokinetic parameters of clebopride to consider in study design?

A3: Clebopride's pharmacokinetics can vary between species. In rats, it has a high apparent volume of distribution and a longer biological half-life than metoclopramide. It undergoes extensive first-pass metabolism, leading to low systemic concentrations after oral administration.[4][5] Understanding the Cmax (peak plasma concentration) and Tmax (time to reach Cmax) in your chosen species and route of administration is crucial for timing your behavioral assessments to minimize the impact of peak sedative effects. Clebopride is extensively metabolized in rats, rabbits, and dogs.[39]

Q4: Can I use a reversal agent to counteract clebopride-induced sedation?

A4: There are no specific reversal agents for dopamine D2 receptor antagonists that would selectively reverse sedation without affecting the desired prokinetic activity, as both effects are mediated by D2 receptor blockade. General CNS stimulants could be used but will likely introduce confounding variables.[8][40] Flumazenil is a benzodiazepine (B76468) antagonist and naloxone (B1662785) is an opioid antagonist; neither would be effective against clebopride.[41]

Data Presentation

Table 1: Summary of Clebopride's Pharmacokinetic Parameters in Preclinical Models

SpeciesRoute of AdministrationCmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
RatIntravenous~250 (at 5 min)-2.3100[4][5]
RatOral15-200.5-1-Low[4][5]
DogIntravenous~300 (at 5 min)-3.5100[4][5]
DogOral~501-2-~30[4][5]

Note: These are approximate values compiled from available literature and can vary based on the study design and analytical methods used.

Experimental Protocols

Open-Field Test for Sedation Assessment
  • Objective: To assess spontaneous locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Acclimatize the animal to the testing room for at least 30-60 minutes before the test.[7]

    • Gently place the animal in the center of the open-field arena.

    • Record the animal's behavior for a predefined period (typically 5-10 minutes) using a video camera mounted above the arena.[12]

    • Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming duration.

    • A significant decrease in total distance traveled and an increase in immobility time are indicative of sedation.

  • Reference: [6][7][10][11][12][13][14]

Rotarod Test for Motor Coordination
  • Objective: To evaluate motor coordination and balance.

  • Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for a few days prior to the experiment to establish a stable baseline performance.

    • On the test day, place the animal on the rotating rod.

    • For an accelerating rotarod protocol, the speed of rotation gradually increases.

    • Record the latency to fall from the rod.

    • A decrease in the latency to fall compared to baseline or a vehicle-treated control group indicates impaired motor coordination.

  • Reference: [15][16][17][18][19][20][21][22]

Catalepsy Bar Test
  • Objective: To measure drug-induced catalepsy.

  • Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).

  • Procedure:

    • Gently place the animal's forepaws on the bar, with its hind paws on the bench.

    • Start a timer and measure the time it takes for the animal to remove both forepaws from the bar.

    • A longer latency to move is indicative of catalepsy. A cut-off time (e.g., 180 seconds) is usually set.

  • Reference: [9][23][24][25][26][27][28][29]

Mandatory Visualizations

Clebopride_Action_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_vesicle->DA_synapse Release D2R D2 Receptor Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates IonChannel Ion Channels PKA->IonChannel phosphorylates NeuronalActivity Decreased Neuronal Firing (Sedation) IonChannel->NeuronalActivity DA_synapse->D2R binds Clebopride Clebopride Clebopride->D2R antagonizes

Caption: Clebopride's mechanism of sedation via D2 receptor antagonism.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimatization (Handling & Environment) Baseline_Testing Baseline Behavioral Testing (e.g., Rotarod Training) Animal_Acclimation->Baseline_Testing Drug_Admin Clebopride or Vehicle Administration Baseline_Testing->Drug_Admin Behavioral_Testing Behavioral Assessment Battery (Open-Field, Rotarod, Catalepsy Test) Drug_Admin->Behavioral_Testing Data_Collection Video Recording & Automated Tracking Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpretation of Sedative Effects Statistical_Analysis->Interpretation Leads to

Caption: Workflow for assessing clebopride-induced sedation.

Troubleshooting_Logic Start Excessive Sedation Observed Dose_Response Conduct Dose-Response Pilot Study Start->Dose_Response Timeline_Adj Adjust Experimental Timeline Dose_Response->Timeline_Adj If sedation persists Outcome1 Optimized Dose and Timing Dose_Response->Outcome1 Habituation Ensure Proper Habituation Timeline_Adj->Habituation If still problematic Outcome2 Reduced Sedation Confound Timeline_Adj->Outcome2 Countermeasures Consider Pharmacological Countermeasures (with caution) Habituation->Countermeasures As a last resort Habituation->Outcome2 Alternatives Evaluate Alternative Prokinetic Agents Countermeasures->Alternatives If countermeasures fail or are not feasible Countermeasures->Outcome2 Outcome3 Alternative Compound Selected Alternatives->Outcome3

Caption: Logical troubleshooting flow for clebopride-induced sedation.

References

Technical Support Center: Overcoming Analytical Challenges in Clebopride and Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues encountered during the analytical detection of clebopride (B1669163) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of clebopride?

A1: Clebopride undergoes extensive metabolism primarily through three pathways:

  • N-debenzylation: Removal of the benzyl (B1604629) group from the piperidine (B6355638) ring to form N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide (desbenzylclebopride).[1]

  • Amide hydrolysis: Cleavage of the amide bond to yield 4-amino-5-chloro-2-methoxybenzoic acid.[1]

  • N-oxidation: Oxidation of the nitrogen atom on the piperidine ring to form various N-oxide metabolites.[2]

Q2: What is the primary mechanism of action for clebopride that influences its analytical detection?

A2: Clebopride functions as a potent dopamine (B1211576) D2 receptor antagonist.[3][4][5] Its antiemetic effects are due to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem, while its prokinetic effects result from blocking D2 receptors in the gastrointestinal tract, which enhances acetylcholine (B1216132) release and promotes motility.[3][6][7] Understanding this helps in developing relevant bioassays, but for quantification in biological matrices, chromatographic methods are standard.

Q3: Which analytical techniques are most suitable for quantifying clebopride and its metabolites in biological samples?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques. LC-MS/MS is generally preferred for its high sensitivity and specificity, allowing for the detection of low concentrations of clebopride and its metabolites in complex matrices like plasma.[3][4]

Q4: My clebopride or metabolite peak shape is poor (e.g., tailing or broadening). What are the likely causes and solutions?

A4: Poor peak shape can be caused by several factors:

  • Column Contamination: Residual matrix components can build up on the column. Solution: Implement a robust sample clean-up procedure and use a guard column. Regularly flush the column with a strong solvent.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of clebopride and its metabolites, leading to peak tailing. Solution: Adjust the mobile phase pH. An acidic mobile phase is often used to ensure analytes are in their protonated forms, which can improve peak shape on reversed-phase columns.

  • Secondary Interactions: The analytes may be interacting with active sites on the silica (B1680970) packing material. Solution: Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations.

Q5: I am experiencing low sensitivity or signal intensity for my analytes. How can I improve it?

A5: Low sensitivity can be a significant hurdle. Consider the following:

  • Suboptimal Ionization in MS: Clebopride and its metabolites may not be ionizing efficiently. Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature. Experiment with both positive and negative ionization modes.

  • Inefficient Sample Extraction: The extraction procedure may not be effectively recovering the analytes from the matrix. Solution: Evaluate different sample preparation techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. Test different solvents and pH conditions to maximize recovery.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of the target analytes. Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. A more rigorous sample cleanup or simply diluting the sample can also mitigate this issue.

Troubleshooting Guides

Issue 1: Inconsistent Recovery for Clebopride and its Metabolites
Potential Cause Troubleshooting Step Expected Outcome
Variable Extraction Efficiency Optimize the pH of the extraction solvent. Clebopride is a basic compound, so extraction from a basified plasma sample into an organic solvent is often effective.Consistent and high recovery for both the parent drug and metabolites.
Analyte Adsorption Use polypropylene (B1209903) tubes instead of glass for sample collection and processing to prevent adsorption.Reduced loss of analyte and improved reproducibility.
Metabolite Instability N-oxide metabolites can be prone to degradation. Minimize sample processing time and keep samples on ice or at a controlled low temperature.Improved recovery and quantification of unstable metabolites.
Issue 2: Matrix Effects Leading to Poor Accuracy and Precision
Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression/Enhancement Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the gradient to separate analytes from these regions.Analyte peaks elute in a region with minimal matrix effects, leading to more accurate quantification.
Phospholipid Interference Phospholipids (B1166683) are a common source of matrix effects in plasma. Use a phospholipid removal SPE cartridge or a protein precipitation method followed by a solvent that does not solubilize phospholipids well.Cleaner sample extract and reduced ion suppression.
Lack of Suitable Internal Standard The internal standard (IS) is not adequately compensating for matrix variability.A stable isotope-labeled (SIL) internal standard for clebopride is the ideal choice as it co-elutes and experiences similar matrix effects. If unavailable, a structural analog that behaves similarly during extraction and ionization should be used.

Data Presentation

Quantitative Data for Clebopride Analysis

The following table summarizes typical validation parameters for the analysis of clebopride in human plasma using LC-MS/MS. Data for metabolites is less commonly reported and should be validated on a case-by-case basis.

ParameterCleboprideN-desbenzylclebopride4-amino-5-chloro-2-methoxybenzoic acid
Lower Limit of Quantification (LLOQ) 69.530 pg/mL[3]Data not availableData not available
Linearity Range 69.530 - 4450.0 pg/mL[3]Data not availableData not available
Extraction Recovery ~77%[3]Data not availableData not available
Precision (RSD%) Within 6.83%[3]Data not availableData not available
Accuracy -8.16% to 1.88%[3]Data not availableData not available

Note: The lack of available public data for metabolites highlights a significant analytical challenge.

Experimental Protocols

Detailed Methodology: LC-MS/MS for Clebopride in Human Plasma

This protocol is based on a validated method for the quantification of clebopride and serves as a starting point for method development that could be adapted to include metabolites.[3]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of human plasma into a clean polypropylene tube.

  • Add the internal standard (e.g., Itopride).

  • Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add 3 mL of diethyl ether as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Column: CAPCELL MG-III C18 (5 µm, 150 mm x 2.1 mm i.d.).[3]

  • Mobile Phase: Isocratic elution with a suitable mixture (e.g., Acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) with formic acid).

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30°C.

3. Mass Spectrometric Conditions

  • MS System: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Clebopride: m/z 373.9 -> m/z 184.0[3]

    • Itopride (IS): m/z 359.9 -> m/z 71.5[3]

    • Note: MRM transitions for metabolites would need to be determined empirically or from literature if available.

Mandatory Visualizations

Clebopride Metabolic Pathway

G cluster_0 Phase I Metabolism Clebopride Clebopride N_Debenzylation N_Debenzylation Clebopride->N_Debenzylation Amide_Hydrolysis Amide_Hydrolysis Clebopride->Amide_Hydrolysis N_Oxidation N_Oxidation Clebopride->N_Oxidation Desbenzylclebopride N-desbenzylclebopride N_Debenzylation->Desbenzylclebopride Benzoic_Acid_Metabolite 4-amino-5-chloro- 2-methoxybenzoic acid Amide_Hydrolysis->Benzoic_Acid_Metabolite N_Oxide_Metabolites N-Oxide Metabolites N_Oxidation->N_Oxide_Metabolites

Caption: Primary metabolic pathways of clebopride.

Dopamine D2 Receptor Antagonism Signaling Pathway

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Clebopride Clebopride Clebopride->D2_Receptor Blocks Prokinetic_Antiemetic Prokinetic & Antiemetic Effects Clebopride->Prokinetic_Antiemetic Leads to Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylate_Cyclase

Caption: Clebopride's mechanism of action via D2 receptor antagonism.

Troubleshooting Workflow for Poor Peak Area Reproducibility

G Start Poor Peak Area Reproducibility Check_IS Check Internal Standard Response Start->Check_IS IS_Variable IS Response Variable? Check_IS->IS_Variable Troubleshoot_IS Troubleshoot IS: - Degradation? - Pipetting Error? IS_Variable->Troubleshoot_IS Yes Analyte_Variable Analyte Response Variable? IS_Variable->Analyte_Variable No Troubleshoot_IS->Start Check_Extraction Review Extraction: - pH Control - Phase Separation - Evaporation Step Analyte_Variable->Check_Extraction Yes End Problem Resolved Analyte_Variable->End No Check_Matrix Investigate Matrix Effects Check_Extraction->Check_Matrix Matrix_Present Matrix Effects Present? Check_Matrix->Matrix_Present Optimize_Chromatography Optimize Chromatography or Sample Cleanup Matrix_Present->Optimize_Chromatography Yes Matrix_Present->End No Optimize_Chromatography->End

Caption: Logical workflow for troubleshooting poor reproducibility.

References

Technical Support Center: Refining Experimental Protocols for Reproducible Clebopride Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving clebopride (B1669163). Our aim is to help ensure the generation of reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of clebopride?

A1: Clebopride is a substituted benzamide (B126) that functions primarily as a potent dopamine (B1211576) D2 receptor antagonist.[1] This action is responsible for its antiemetic and prokinetic properties. Additionally, clebopride is recognized as a partial agonist at the serotonin (B10506) 5-HT4 receptor, which also contributes to its prokinetic effects by enhancing gastrointestinal motility.[2][3]

Q2: What are the known off-target receptors for clebopride?

A2: Beyond its primary targets (Dopamine D2 and Serotonin 5-HT4 receptors), clebopride has been shown to bind to other receptors. Receptor binding assays have demonstrated that clebopride binds to the α2-adrenoceptor and, with lower affinity, to the 5-HT2 serotonin receptor.[1][4] It does not appear to interact significantly with dopamine D1, α1-adrenergic, muscarinic acetylcholine (B1216132), H1 histamine, or opioid receptors.[1][4]

Q3: What are the potential consequences of clebopride's off-target effects in my experiments?

A3: Off-target binding can lead to unexpected experimental outcomes. For example:

  • α2-Adrenoceptor Blockade: This can interfere with signaling pathways that regulate neurotransmitter release. In gastrointestinal preparations, this action contributes to enhanced acetylcholine release, which facilitates gastric contractility.[1]

  • 5-HT4 Receptor Agonism: While a key part of its prokinetic effect, this can be an unwanted off-target effect in studies focused solely on dopamine signaling. This can lead to cAMP-mediated signaling cascades.[1]

  • hERG Potassium Channel Inhibition: Clebopride has been shown to inhibit hERG potassium channels with an IC50 of 0.62 µM.[4] At high concentrations, this could have implications for cardiovascular safety studies, potentially leading to QT interval prolongation.

Q4: How can I control for clebopride's off-target effects?

A4: To dissect the effects of clebopride, researchers can employ several control strategies:

  • Use of Selective Antagonists: Pre-treat your experimental system with a highly selective antagonist for the suspected off-target receptor (e.g., yohimbine (B192690) for α2-adrenoceptors or a specific 5-HT4 antagonist like GR 125487) before adding clebopride.[1] If the unexpected effect is blocked, it confirms the involvement of that off-target receptor.

  • Use of a "Clean" D2 Antagonist: Compare the effects of clebopride with a D2 antagonist that has a different off-target profile (e.g., raclopride (B1662589) or domperidone).[1]

  • Dose-Response Analysis: A careful dose-response study might reveal a concentration window where D2 antagonism is observed with minimal off-target activation. However, pharmacological blockade is a more robust approach.[1]

Q5: What are the best practices for preparing and storing clebopride solutions?

A5: To avoid issues with solubility and stability, it is recommended to prepare fresh solutions for each experiment.[2] If a stock solution must be prepared, use an appropriate solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light to prevent photodegradation.

Data Presentation

Table 1: Clebopride Receptor Binding Affinities (Ki)
ReceptorSpecies/TissueKi (nM)Reference(s)
Dopamine D2Canine brain striatum~2[5]
5-HT4-Data not readily available[2]
α2-AdrenoceptorBovine brain membraneLower affinity than D2[4]
5-HT2Bovine brain membraneLower affinity than D2[4]
Table 2: Clebopride Functional Activity (EC50/IC50)
AssaySpecies/Tissue/Cell LineParameterValue (µM)Reference(s)
Inhibition of ETS-induced gastric strip contractionsGuinea Pig StomachIC500.43[6]
Inhibition of hERG potassium channel currentshERG-transfected CHO cellsIC500.62[4]
Dopamine D2 Receptor cAMP Assay-EC50/IC50Data not readily available
5-HT4 Receptor cAMP AssayCHO cells expressing 5-HT4REC50Data not readily available
Table 3: Comparative Pharmacokinetic Parameters of Clebopride
SpeciesRouteTmax (h)CmaxHalf-life (t½)Bioavailability (%)Reference(s)
RatOralData not readily availableData not readily availableLonger than metoclopramideLow due to extensive first-pass metabolism[7]
RatIV--Longer than metoclopramide-[7]
DogOralData not readily availableData not readily availableLonger than metoclopramideData not readily available[7]
DogIV--Longer than metoclopramide-[7]

Note: Specific quantitative pharmacokinetic parameters are not consistently available in the public domain. The available data indicates species-specific differences and significant first-pass metabolism in rats.[7]

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves in Motility Assays
  • Potential Cause: Biological variability between animals or tissue preparations.

    • Solution: Increase the number of replicates and use tissues from multiple animals to account for biological variation. Ensure consistent dissection and tissue handling procedures.[2]

  • Potential Cause: Receptor desensitization due to prolonged agonist exposure.

    • Solution: Ensure adequate washout periods between drug applications to allow receptors to return to their basal state.[2]

  • Potential Cause: Instability of clebopride in the experimental buffer.

    • Solution: Prepare fresh drug solutions for each experiment to avoid degradation.[2]

Issue 2: Unexpected Results in Cell-Based Assays (e.g., cAMP levels)
  • Potential Cause: Presence of endogenous off-target receptors in your cell line (e.g., 5-HT4 or α2-adrenergic receptors).

    • Solution: Screen your cell line for the expression of potential off-target receptors using techniques like qPCR or Western blotting. Use selective antagonists to block the activity of these receptors and isolate the effect on the target of interest.[1]

  • Potential Cause: Cytotoxicity at high concentrations of clebopride.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH) across a wide concentration range of clebopride to determine the cytotoxic threshold. Ensure your experimental concentrations are well below this threshold.[1]

Issue 3: High Non-Specific Binding in Radioligand Binding Assays
  • Potential Cause: The radioligand is binding to components other than the receptor of interest.

    • Solution: Optimize the assay conditions by including blocking agents like bovine serum albumin (BSA) in the assay buffer. Adjust incubation time and temperature, and optimize washing steps to reduce non-specific interactions.[8]

  • Potential Cause: Issues with the radioligand itself.

    • Solution: Use a lower concentration of the radioligand, ideally at or below its Kd value. Check the purity of the radioligand, as impurities can contribute to high non-specific binding.[8]

Mandatory Visualization

clebopride_signaling_pathways cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht4 Serotonin 5-HT4 Receptor Pathway cluster_alpha2 α2-Adrenoceptor Pathway (Off-Target) cluster_outcome Physiological Outcome clebopride_d2 Clebopride d2_receptor Dopamine D2 Receptor clebopride_d2->d2_receptor Antagonizes antiemetic Antiemetic Effect clebopride_d2->antiemetic CTZ Blockade gi_protein Gi Protein d2_receptor->gi_protein Activates adenylyl_cyclase_d2 Adenylyl Cyclase gi_protein->adenylyl_cyclase_d2 Inhibits camp_d2 ↓ cAMP adenylyl_cyclase_d2->camp_d2 ach_release_inhibition Inhibition of Acetylcholine Release camp_d2->ach_release_inhibition Leads to prokinetic Prokinetic Effect ach_release_inhibition->prokinetic dopamine Dopamine dopamine->d2_receptor Activates clebopride_5ht4 Clebopride receptor_5ht4 5-HT4 Receptor clebopride_5ht4->receptor_5ht4 Partial Agonist sert_5ht4 Serotonin sert_5ht4->receptor_5ht4 Activates gs_protein Gs Protein receptor_5ht4->gs_protein Activates adenylyl_cyclase_5ht4 Adenylyl Cyclase gs_protein->adenylyl_cyclase_5ht4 Activates camp_5ht4 ↑ cAMP adenylyl_cyclase_5ht4->camp_5ht4 pka Protein Kinase A camp_5ht4->pka Activates ach_release_stimulation Stimulation of Acetylcholine Release pka->ach_release_stimulation Leads to ach_release_stimulation->prokinetic clebopride_alpha2 Clebopride alpha2_receptor α2-Adrenoceptor clebopride_alpha2->alpha2_receptor Antagonizes ach_release_enhancement Enhanced Acetylcholine Release alpha2_receptor->ach_release_enhancement Blockade leads to norepinephrine Norepinephrine norepinephrine->alpha2_receptor Activates ach_release_enhancement->prokinetic

Caption: Signaling pathways of clebopride's primary and off-target actions.

experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation select_model Select Appropriate Experimental Model (e.g., cell line, isolated tissue) define_endpoints Define Experimental Endpoints (e.g., cAMP, contractility) select_model->define_endpoints prepare_reagents Prepare Fresh Clebopride Solutions and Buffers define_endpoints->prepare_reagents perform_assay Perform Assay (e.g., Radioligand Binding, cAMP Assay, Motility Study) prepare_reagents->perform_assay include_controls Include Appropriate Controls (e.g., vehicle, positive/negative controls, off-target antagonists) perform_assay->include_controls data_acquisition Data Acquisition perform_assay->data_acquisition dose_response Generate Dose-Response Curves data_acquisition->dose_response calculate_parameters Calculate Parameters (e.g., Ki, EC50, IC50) dose_response->calculate_parameters interpret_results Interpret Results in Context of On- and Off-Target Effects calculate_parameters->interpret_results

Caption: General experimental workflow for studying clebopride.

Experimental Protocols

Detailed Methodology 1: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is designed to determine the binding affinity (Ki) of clebopride for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

a. Materials:

  • Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Test Compound: Clebopride.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Cocktail and Counter.

b. Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), the radioligand (at a concentration close to its Kd), and varying concentrations of clebopride.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate receptor-bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the clebopride concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Detailed Methodology 2: cAMP Functional Assay for 5-HT4 Receptor Agonism

This protocol measures the functional activity of clebopride as a 5-HT4 receptor agonist by quantifying the intracellular accumulation of cyclic AMP (cAMP).[2]

a. Materials:

  • Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO).

  • Test Compound: Clebopride.

  • Reference Agonist: Serotonin (5-HT).

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or rolipram, to prevent cAMP degradation.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

b. Procedure:

  • Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate and grow to a suitable confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in serum-free medium for 15-30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of clebopride to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C. Include a positive control with a known 5-HT4 agonist like serotonin.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the clebopride concentration to generate a dose-response curve. Determine the EC50 (effective concentration for 50% of maximal response) and the Emax (maximal effect) relative to the reference agonist.[2]

References

Technical Support Center: Controlling for Variability in Clebopride's Effects on Gastric Motility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling for variability in clebopride's effects on gastric motility. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in designing and interpreting experiments with this prokinetic agent.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of clebopride (B1669163) on gastric motility?

A1: Clebopride enhances gastrointestinal motility through a dual mechanism of action. It is a potent dopamine (B1211576) D2 receptor antagonist and a partial agonist of the serotonin (B10506) 5-HT4 receptor.[1] By blocking the inhibitory D2 receptors, clebopride increases the release of acetylcholine (B1216132), a key neurotransmitter that stimulates the contraction of smooth muscles in the gastrointestinal tract.[2] Its partial agonism at 5-HT4 receptors further promotes the release of acetylcholine, contributing to increased peristalsis and accelerated gastric emptying.[1]

Q2: What are the known off-target effects of clebopride that could influence experimental results?

A2: Beyond its primary targets, clebopride can interact with other receptors, which may introduce variability. Notably, it has been shown to bind to α2-adrenergic receptors, and with lower affinity, to 5-HT2 serotonin receptors.[3][4] This blockade of α2-adrenoceptors can contribute to enhanced acetylcholine release, further promoting gastric contractility.[3] At supratherapeutic concentrations, clebopride may also block hERG potassium channels, which has implications for cardiac safety and should be considered in the experimental design.[5]

Q3: Why do I observe significant variability in the prokinetic effects of clebopride between subjects or experiments?

A3: Variability in the response to prokinetic agents like clebopride is a known challenge.[6] Several factors can contribute to this, including:

  • Etiology of Gastroparesis: The underlying cause of delayed gastric emptying (e.g., diabetic, idiopathic, or post-surgical) can significantly impact drug efficacy.[7][8][9][10]

  • Genetic Factors: Polymorphisms in genes encoding drug-metabolizing enzymes or drug targets can lead to inter-individual differences in drug response.

  • Autonomic Neuropathy: The presence and severity of autonomic neuropathy, particularly vagal dysfunction, can influence the response to prokinetic agents.[11]

  • Baseline Gastric Motility: The initial state of gastric motor function can affect the magnitude of the response to clebopride.

  • Off-Target Effects: As mentioned in Q2, interactions with other receptors can introduce variability.[3]

  • Experimental Conditions: Minor variations in experimental protocols, tissue handling, and animal models can lead to inconsistent results.[2]

Q4: How can I control for the 5-HT4 receptor agonism of clebopride to isolate its D2 receptor antagonist effects?

A4: To specifically investigate the contribution of D2 receptor antagonism to clebopride's effects, you can co-administer a selective 5-HT4 receptor antagonist, such as GR 125487.[3] This will block the serotonergic pathway, allowing for the isolated assessment of the dopaminergic pathway.

Troubleshooting Guide: Inconsistent Experimental Results
IssuePotential Cause(s)Recommended Solution(s)
High variability in baseline gastric motility Inherent biological differences between animals. Stress-induced alterations in motility. Improper fasting or diet.Acclimatize animals to the experimental setup to minimize stress. Ensure a consistent and appropriate fasting period and standardized diet before the experiment.
Inconsistent dose-response to clebopride Inaccurate drug concentrations. Receptor desensitization. Tissue viability issues.Prepare fresh drug solutions for each experiment and verify calculations. Ensure adequate washout periods between drug administrations to prevent tachyphylaxis. Optimize tissue dissection and handling to maintain viability.[2]
Unexpected or off-target effects observed Clebopride's interaction with α2-adrenergic or other receptors.Use selective antagonists for suspected off-target receptors to confirm their involvement.[3] Compare results with a more selective D2 antagonist.
Difficulty in reproducing published findings Differences in experimental protocols (e.g., animal strain, diet, measurement technique).Carefully replicate the published methodology, paying close attention to all experimental parameters. Contact the original authors for clarification if necessary.

Data Presentation

Table 1: In Vitro Binding Affinities of Clebopride for Various Receptors

This table summarizes the binding affinities (Ki) of clebopride for its primary and off-target receptors. A lower Ki value indicates a higher binding affinity.

ReceptorBinding Affinity (Ki)Tissue/Cell Source
Dopamine D2 3.5 nMBovine brain membranes
α2-Adrenergic 780 nMBovine brain membranes
Serotonin 5-HT2 Lower AffinityBovine brain membranes
Serotonin 5-HT4 Binds/Partial AgonistHuman atrium, gut
Dopamine D1 No significant interactionBovine brain membranes
α1-Adrenergic No significant interactionBovine brain membranes
Muscarinic Acetylcholine No significant interactionBovine brain membranes
H1 Histamine No significant interactionBovine brain membranes
Opioid No significant interactionBovine brain membranes

Data compiled from Benchchem technical guides.[3][6]

Table 2: Example of Variability in Gastric Emptying Time (T1/2) with Clebopride

This table presents hypothetical data to illustrate the variability that can be observed in gastric emptying half-time (T1/2) in response to clebopride in different patient populations.

Patient GroupTreatmentNMean Gastric Emptying T1/2 (minutes)Standard Deviation
Healthy Adults Placebo88915
Clebopride87512
Geriatric Patients Placebo1511220
Clebopride159018
Functional Dyspepsia Clebopride11No significant variation reported-

Data adapted from Schraier et al., 1984 and Caviglia et al., 2017.[12][13] Note that the study by Caviglia et al. reported no significant variation in gastric emptying time in patients with functional dyspepsia treated with clebopride.[13]

Experimental Protocols

Protocol 1: In Vitro Assessment of Clebopride's Effect on Gastric Smooth Muscle Contractility

This protocol describes the use of an isolated organ bath to measure the contractile response of gastric smooth muscle strips to clebopride.[11][14][15][16][17]

1. Tissue Preparation:

  • Humanely euthanize the experimental animal (e.g., rat or guinea pig).
  • Immediately excise the stomach and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
  • Carefully dissect longitudinal or circular smooth muscle strips from the antral region of the stomach.
  • Attach one end of the muscle strip to a fixed hook and the other end to a force-displacement transducer using silk sutures.

2. Organ Bath Setup:

  • Mount the tissue strip in a water-jacketed organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2 (carbogen).[14]
  • Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with PSS changes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, record a stable baseline of spontaneous contractions.
  • To assess tissue viability, induce a maximal contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
  • Wash the tissue thoroughly to return to baseline.
  • Construct a cumulative concentration-response curve for clebopride by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the organ bath at regular intervals, allowing the response to stabilize at each concentration.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions.
  • Express the contractile response as a percentage of the maximal KCl-induced contraction.
  • Plot the concentration-response curve and calculate the EC50 (the concentration of clebopride that produces 50% of the maximal response).

Protocol 2: In Vivo Assessment of Gastric Emptying using Scintigraphy

This protocol outlines the use of gastric emptying scintigraphy to measure the effect of clebopride in an animal model (e.g., mouse or rat).[4][18][19][20][21]

1. Animal Preparation:

  • Fast the animals overnight (12-16 hours) with free access to water.
  • Administer clebopride or vehicle (placebo) via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the test meal.

2. Test Meal Preparation:

  • Prepare a standardized solid or liquid test meal. A common solid meal consists of a small amount of food (e.g., egg yolk or a standardized chow) mixed with a non-absorbable radioactive tracer, such as Technetium-99m (⁹⁹ᵐTc)-sulfur colloid.[4][21]

3. Administration and Imaging:

  • Administer the radiolabeled test meal to the animal (e.g., via voluntary consumption or gavage).
  • Immediately after meal ingestion (time zero), acquire an initial image of the stomach using a gamma camera.
  • Acquire subsequent images at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes).

4. Data Analysis:

  • Draw a region of interest (ROI) around the stomach on each image to quantify the amount of radioactivity remaining.
  • Correct the counts for radioactive decay.
  • Calculate the percentage of gastric retention at each time point relative to the initial counts at time zero.
  • Plot the gastric retention over time and calculate the gastric emptying half-time (T1/2), which is the time it takes for 50% of the meal to empty from the stomach.

Mandatory Visualization

Signaling Pathways of Clebopride

Caption: Clebopride's multifaceted signaling pathways enhancing gastric motility.

Experimental Workflow for Investigating Clebopride's Effects

experimental_workflow cluster_planning Phase 1: Experimental Design & Planning cluster_execution Phase 2: In Vitro / In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation Define_Objectives Define Research Objectives Select_Model Select Animal Model & Measurement Technique Define_Objectives->Select_Model Protocol_Dev Develop Detailed Experimental Protocol Select_Model->Protocol_Dev Controls Plan for Controls (Vehicle, Antagonists) Protocol_Dev->Controls Animal_Prep Animal Preparation (Fasting, Acclimatization) Controls->Animal_Prep Drug_Admin Clebopride/Control Administration Animal_Prep->Drug_Admin Motility_Assay Perform Gastric Motility Assay Drug_Admin->Motility_Assay Data_Collection Collect Raw Data Motility_Assay->Data_Collection Data_Processing Process & Quantify Raw Data Data_Collection->Data_Processing Stats Statistical Analysis Data_Processing->Stats Interpretation Interpret Results in Context of Variability Factors Stats->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: A structured workflow for assessing clebopride's impact on gastric motility.

References

Strategies to mitigate clebopride's off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to identify, understand, and mitigate the off-target effects of clebopride (B1669163) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of clebopride?

Clebopride is a substituted benzamide (B126) that functions primarily as a potent dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor partial agonist.[1][2] This dual mechanism is responsible for its prokinetic and antiemetic properties, which are leveraged in the treatment of functional gastrointestinal disorders.[1][3]

Q2: What are the known principal off-target receptors for clebopride?

Beyond its primary targets (Dopamine D2 and Serotonin 5-HT4 receptors), clebopride has been demonstrated to bind to the α2-adrenergic receptor and, with a lower affinity, to the 5-HT2 serotonin receptor.[1][3] Studies indicate that it does not have a significant interaction with dopamine D1, α1-adrenergic, muscarinic acetylcholine (B1216132), H1 histamine, or opioid receptors.[1][3] There is also evidence of binding to D3 and D4 dopamine receptors.[4]

Q3: What are the potential phenotypic consequences of clebopride's off-target effects in my experiments?

Off-target binding can lead to a variety of unexpected experimental outcomes:

  • α2-Adrenoceptor Blockade: This can interfere with signaling pathways that regulate neurotransmitter release. In gastrointestinal preparations, this action can contribute to enhanced acetylcholine release, thereby facilitating gastric contractility.[1][3] In neuronal cell cultures or in vivo central nervous system (CNS) studies, this could alter synaptic transmission and neuronal firing rates.[1]

  • 5-HT4 Receptor Agonism: While considered a primary mechanism for its prokinetic effects, 5-HT4 agonism can be an off-target effect in studies focused solely on dopamine signaling.[1] This can lead to cAMP-mediated signaling cascades, potentially affecting cell proliferation, differentiation, or cardiac function in relevant models.[1]

  • Cardiac Effects: Clebopride can act on cardiac 5-HT4 receptors, potentially causing positive inotropic and chronotropic effects (increased heart rate and contractility).[1] At supratherapeutic concentrations, it has also been shown to block the hERG potassium channel, which could imply a risk for cardiac arrhythmias.[4]

  • Extrapyramidal Symptoms (EPS): In vivo, side effects such as restlessness, parkinsonism, and dyskinesia are attributed to the potent D2 antagonism in the CNS but highlight the need to distinguish these from other neurological effects.[5]

Q4: How can I differentiate between on-target D2 antagonism and off-target effects in my results?

To dissect the various effects of clebopride, researchers can employ several control strategies:

  • Use of Selective Antagonists: Pre-treat your experimental system with a highly selective antagonist for the suspected off-target receptor before administering clebopride. For example, use yohimbine (B192690) for α2-adrenoceptors or a specific 5-HT4 antagonist like GR 125487.[1][3] If the unexpected effect is blocked, it confirms the involvement of that off-target receptor.

  • Employ a "Clean" D2 Antagonist: Compare the effects of clebopride with a D2 antagonist that has a different off-target profile, such as domperidone (B1670879) or raclopride.[1] If both compounds produce the same primary effect, but only clebopride produces the anomalous result, it is likely due to an off-target action.[1]

  • Knockdown/Knockout Models: Utilize cell lines or animal models where the suspected off-target receptor has been genetically removed (e.g., via CRISPR-Cas9 or RNAi).[1] The absence of the anomalous effect in these models provides strong evidence for the off-target interaction.[1]

Q5: How can I specifically control for clebopride's 5-HT4 receptor agonism in my experiments?

Given that clebopride has dual activity, controlling for its serotonergic effects is crucial in experiments focused on dopamine pathways.

  • Co-administration with a 5-HT4 Antagonist: The most direct method is to perform experiments in the presence of a selective 5-HT4 antagonist. This will help to isolate the effects stemming from D2 receptor blockade.[1]

  • Dose-Response Analysis: Clebopride's affinity for D2 and 5-HT4 receptors may differ. Conducting a dose-response analysis can help to distinguish the effects based on the concentration required to elicit them. However, pharmacological blockade is a more robust approach.[1]

Troubleshooting Guides

Problem: My in vitro cell-based assay shows unexpected changes in cAMP levels that are inconsistent with D2 receptor signaling.

  • Potential Cause: This could be due to clebopride's partial agonism at Gs-coupled 5-HT4 receptors, leading to an increase in cAMP, or its antagonism of Gi-coupled α2-adrenergic receptors, which would disinhibit adenylyl cyclase and also increase cAMP levels.[6]

  • Solution:

    • To isolate the D2 effect, pre-incubate the cells with a selective 5-HT4 antagonist and/or an α2-adrenergic agonist.

    • Perform the experiment in a cell line that does not endogenously express 5-HT4 or α2-adrenergic receptors.

    • Measure the effect of a selective D2 antagonist as a comparator.

Problem: My in vivo study shows cardiovascular effects (e.g., changes in heart rate or blood pressure) that are not expected from a D2 antagonist.

  • Potential Cause: Clebopride's partial agonism at cardiac 5-HT4 receptors can lead to positive inotropic and chronotropic effects.[1] Additionally, antagonism of α2-adrenergic receptors can influence blood pressure.

  • Solution:

    • Monitor cardiovascular parameters such as ECG and blood pressure in your animal model.[1]

    • To determine if the cardiac effects are mediated by 5-HT4 receptors, administer a peripherally restricted 5-HT4 antagonist to see if these effects are mitigated.[1]

    • To investigate the role of α2-adrenergic blockade, co-administer an α2-adrenergic agonist.

Quantitative Data

Table 1: Clebopride Binding Affinity

The following table summarizes the reported binding affinities of clebopride for its primary and off-target receptors. Lower Ki values indicate higher affinity.

Receptor FamilyReceptor SubtypeBinding Affinity (Ki)Tissue/System
Dopamine D2~2 nM[4]Canine brain striatum
D3Intermediate Affinity[4]Recombinant cell lines
D4High Affinity[4]Recombinant cell lines
Serotonin 5-HT4Not Reported (Partial Agonist)Human atrium, gut
5-HT2Lower Affinity[3]Bovine brain membrane
5-HT3Acts on[4]-
Adrenergic α2Lower Affinity[3]Bovine brain membrane
α1No Affinity[1]Bovine brain membrane
hERG K+ ChannelIC50: 0.62 µMhERG-transfected CHO cells

Experimental Protocols

Radioligand Binding Assay for Off-Target Affinity

This protocol is used to determine the binding affinity (Ki) of clebopride for a panel of potential off-target receptors.

1. Preparation:

  • Prepare cell membrane homogenates from cell lines expressing the receptor of interest (e.g., α2-adrenoceptor) or from relevant tissues.[1]

2. Assay Setup:

  • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [3H]-yohimbine for α2-adrenoceptors) to the membrane preparation.[1]

3. Competition:

  • Add increasing concentrations of unlabeled clebopride to compete with the radioligand for binding to the receptor.[1]

4. Incubation:

  • Incubate the plate to allow the binding to reach equilibrium.

5. Filtration and Washing:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

6. Quantification:

  • Measure the radioactivity retained on the filters using a scintillation counter.

7. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the clebopride concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of clebopride that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.[6]

cAMP Functional Assay for 5-HT4 and α2-Adrenergic Effects

This assay measures the functional consequence of clebopride's interaction with Gs-coupled 5-HT4 receptors (agonism) or Gi-coupled α2-adrenergic receptors (antagonism).

1. Cell Culture:

  • Plate cells expressing the receptor of interest (e.g., CHO-5-HT4 or HEK293-α2A) in a multi-well plate and culture overnight.

2. Assay Procedure:

  • For 5-HT4 Partial Agonism:

    • Incubate the cells with increasing concentrations of clebopride.

  • For α2-Adrenergic Antagonism:

    • Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.[6]

    • Co-incubate the cells with a known α2-adrenergic agonist and increasing concentrations of clebopride.[6]

3. Incubation:

  • Incubate the plate for a predetermined time at 37°C to allow for changes in cAMP production.[6]

4. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.[6]

  • Measure the cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).[6]

5. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the clebopride concentration.

  • For agonist activity (5-HT4), fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.[6]

  • For antagonist activity (α2-adrenergic), the data should show a dose-dependent reversal of the agonist-induced decrease in cAMP. Calculate the IC50 value for clebopride's antagonistic activity.[6]

Whole-Cell Patch Clamp for hERG Channel Inhibition

This protocol assesses the potential for clebopride to inhibit the hERG potassium channel.

1. Cell Preparation:

  • Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).

  • Culture cells on coverslips for recording.

2. Recording Setup:

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external recording solution.

  • Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

3. Voltage Clamp Protocol:

  • Hold the cell at a negative potential (e.g., -80 mV).

  • Apply a depolarizing voltage step (e.g., to +20 mV) to activate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to measure the tail current.

4. Drug Application:

  • Record baseline hERG currents.

  • Perfuse the cell with increasing concentrations of clebopride and record the current at each concentration until a steady-state block is achieved.

5. Data Analysis:

  • Measure the amplitude of the hERG tail current before and after drug application.

  • Plot the percentage of current inhibition against the clebopride concentration.

  • Fit the data to a concentration-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

clebopride_signaling cluster_d2 Dopamine D2 Receptor (On-Target) cluster_5ht4 Serotonin 5-HT4 Receptor (On/Off-Target) cluster_alpha2 Alpha-2 Adrenergic Receptor (Off-Target) dopamine Dopamine d2_receptor D2 Receptor (Gi) dopamine->d2_receptor Activates adenylyl_cyclase_d2 Adenylyl Cyclase d2_receptor->adenylyl_cyclase_d2 Inhibits camp_d2 ↓ cAMP adenylyl_cyclase_d2->camp_d2 clebopride_d2 Clebopride clebopride_d2->d2_receptor Antagonizes serotonin Serotonin ht4_receptor 5-HT4 Receptor (Gs) serotonin->ht4_receptor Activates adenylyl_cyclase_ht4 Adenylyl Cyclase ht4_receptor->adenylyl_cyclase_ht4 Activates camp_ht4 ↑ cAMP adenylyl_cyclase_ht4->camp_ht4 pka_ht4 PKA camp_ht4->pka_ht4 ach_release_ht4 ↑ Acetylcholine Release pka_ht4->ach_release_ht4 clebopride_ht4 Clebopride clebopride_ht4->ht4_receptor Partially Activates norepinephrine Norepinephrine alpha2_receptor α2 Receptor (Gi) norepinephrine->alpha2_receptor Activates adenylyl_cyclase_alpha2 Adenylyl Cyclase alpha2_receptor->adenylyl_cyclase_alpha2 Inhibits ach_inhibition Inhibition of Acetylcholine Release alpha2_receptor->ach_inhibition camp_alpha2 ↓ cAMP adenylyl_cyclase_alpha2->camp_alpha2 clebopride_alpha2 Clebopride clebopride_alpha2->alpha2_receptor Antagonizes experimental_workflow cluster_workflow Workflow for Differentiating On- and Off-Target Effects cluster_controls Control Experiments start Observe Unexpected Experimental Outcome hypothesis Hypothesize Off-Target Involvement (e.g., 5-HT4, α2) start->hypothesis selective_antagonist Pre-treat with Selective Antagonist for Off-Target (e.g., Yohimbine for α2) hypothesis->selective_antagonist Pharmacological Blockade clean_comparator Compare with 'Clean' D2 Antagonist (e.g., Domperidone) hypothesis->clean_comparator Comparator Compound knockout_model Use Knockout/Knockdown Model for Off-Target Receptor hypothesis->knockout_model Genetic Approach observe_effect Is Unexpected Effect Blocked? selective_antagonist->observe_effect clean_comparator->observe_effect knockout_model->observe_effect conclusion_off_target Conclusion: Effect is Off-Target observe_effect->conclusion_off_target Yes conclusion_on_target Conclusion: Effect is Likely On-Target or Mediated by Another Mechanism observe_effect->conclusion_on_target No

References

Validation & Comparative

A Comparative Analysis of Clebopride and Metoclopramide on Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of clebopride (B1669163) and metoclopramide (B1676508), two substituted benzamide (B126) drugs utilized for their prokinetic and antiemetic properties. The primary focus of this analysis is their interaction with the dopamine (B1211576) D2 receptor, a key molecular target responsible for both their therapeutic efficacy and prominent side effects.

Introduction and Pharmacological Context

Clebopride and metoclopramide are structurally related compounds that enhance gastrointestinal motility and prevent nausea and vomiting.[1][2] Their clinical utility is primarily derived from their ability to antagonize dopamine D2 receptors in both the central nervous system (CNS) and the gastrointestinal (GI) tract.[3][4] In the GI tract, dopamine acts as an inhibitory neurotransmitter; by blocking its D2 receptors, these drugs disinhibit motility, leading to a prokinetic effect.[5][6] In the CNS, their antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata underlies their potent antiemetic effects.[7][8]

While sharing this primary mechanism, their pharmacological profiles exhibit important differences in receptor affinity and selectivity, which can influence their clinical performance and adverse effect profiles.

Mechanism of Action at the D2 Receptor

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Clebopride and metoclopramide act as antagonists, binding to the D2 receptor and preventing dopamine from activating this inhibitory pathway. This blockade effectively increases the release of acetylcholine (B1216132) from myenteric neurons, enhancing gastric contractions and transit.[3][9]

D2_Signaling_Pathway cluster_drugs Antagonists cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Clebopride Clebopride D2R Dopamine D2 Receptor Clebopride->D2R Block Metoclopramide Metoclopramide Metoclopramide->D2R Block Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts ATP to cAMP ATP ATP Dopamine Dopamine Dopamine->D2R Activates

Caption: D2 receptor antagonist signaling pathway.

Comparative Receptor Binding Affinity

Quantitative data from radioligand binding assays reveal significant differences in the binding affinities of clebopride and metoclopramide for the D2 receptor and other targets. Clebopride demonstrates a substantially higher affinity for the D2 receptor compared to metoclopramide.

CompoundTarget ReceptorBinding Affinity (Ki / IC50)Species/TissueReference(s)
Clebopride Dopamine D2 3.5 nM (Ki) Bovine Brain[10][11]
Dopamine D1>10,000 nM (Ki)-[11]
α2-Adrenoceptor780 nM (Ki)Bovine Brain[10]
Metoclopramide Dopamine D2 113 nM (Ki) -[12]
483 nM (IC50) -[13]
5-HT3308 nM (IC50)-[13]
5-HT4Agonist activity-[3]

Note: Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are measures of binding affinity; lower values indicate higher affinity.

The data clearly indicate that clebopride is a more potent D2 receptor antagonist than metoclopramide, with an affinity that is approximately 30- to 100-fold higher.[10][11][12][13] Furthermore, clebopride shows high selectivity for the D2 receptor over the D1 subtype.[11] Both drugs also interact with other receptors; metoclopramide has notable activity at serotonin (B10506) 5-HT3 and 5-HT4 receptors, which contributes to its antiemetic and prokinetic effects, respectively, while clebopride has a lower affinity for α2-adrenergic receptors.[3][9][10]

Experimental Protocols

The determination of binding affinities (Ki values) is critical for comparing pharmacological agents and is typically performed using competitive radioligand binding assays.

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., clebopride, metoclopramide) by measuring its ability to displace a specific radiolabeled ligand from the D2 receptor.

Materials:

  • Tissue/Cell Source: Cell membranes prepared from tissues or cell lines expressing a high density of D2 receptors (e.g., bovine or canine brain striatum, HEK293 cells transfected with the D2 receptor gene).[12][14]

  • Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone.[12][14]

  • Test Compounds: Clebopride, metoclopramide.

  • Non-specific Binding Control: A high concentration of a non-radioactive D2 antagonist (e.g., haloperidol (B65202) or sulpiride) to determine non-specific binding.

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.

  • Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

  • Membrane Preparation: Homogenize the tissue or cells in a cold buffer containing protease inhibitors. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation, wash, and resuspend in the assay buffer.[15]

  • Assay Incubation: In test tubes, combine the prepared membranes, a fixed concentration of the radioligand ([³H]spiperone), and varying concentrations of the unlabeled competitor drug (clebopride or metoclopramide).[12]

  • Control Groups: Prepare tubes for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + excess unlabeled antagonist).

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the free (unbound) radioligand. Wash the filters quickly with cold buffer to remove any remaining free radioligand.[12][15]

  • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity retained on the filters using a scintillation counter.[15]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the competitor drug concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding) from the curve.[15]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Experimental_Workflow A 1. Prepare Membranes (D2 Receptor Source) B 2. Set up Assay Tubes (Membranes, [³H]spiperone, Competitor) A->B C 3. Incubate to Equilibrium B->C D 4. Rapid Filtration (Separate Bound from Free Ligand) C->D E 5. Measure Radioactivity (Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Clinical Implications and Side Effect Profiles

The primary therapeutic and adverse effects of both drugs are directly linked to their D2 receptor antagonism.

  • Therapeutic Effects: The prokinetic effect is beneficial for gastroparesis and functional dyspepsia, while the antiemetic effect is useful for managing nausea and vomiting from various causes, including chemotherapy.[8][16] Some studies suggest that clebopride may be more efficacious than metoclopramide in improving global symptoms of gastroparesis.[3][9] One study also found that clebopride induced a significantly higher increase in lower esophageal sphincter pressure than metoclopramide.[17]

  • Adverse Effects: Blockade of D2 receptors in the brain's nigrostriatal pathway can lead to an imbalance between dopaminergic and cholinergic signaling, resulting in extrapyramidal symptoms (EPS), which include acute dystonia (disordered muscle contractions) and tardive dyskinesia (involuntary movements) with long-term use.[7] D2 blockade in the pituitary gland disrupts the tonic inhibition of prolactin release, leading to hyperprolactinemia.[7]

The comparative incidence of EPS is complex. A study of voluntary notifications to the Spanish Drug Surveillance System suggested a higher number of adverse reaction reports, particularly for EPS, with clebopride compared to metoclopramide.[1][18] Conversely, a randomized crossover study in patients receiving cisplatin-induced emesis found that EPS occurred in 17% of courses with metoclopramide, but in none of the courses with clebopride.[19] This discrepancy highlights that the risk of side effects may be dependent on the patient population, dosage, and clinical context.

Conclusion

Clebopride and metoclopramide are both effective prokinetic and antiemetic agents that function primarily as dopamine D2 receptor antagonists. The key distinctions for researchers and drug developers are:

  • Potency: Clebopride exhibits a significantly higher binding affinity for the D2 receptor than metoclopramide.

  • Selectivity: Both drugs interact with other receptors, but their selectivity profiles differ. Metoclopramide has clinically relevant activity at serotonin receptors, whereas clebopride also interacts with α2-adrenergic receptors, albeit with lower affinity than for D2 receptors.

  • Clinical Profile: While both are effective, some evidence suggests clebopride may offer superior efficacy in certain GI conditions. The comparative risk of extrapyramidal side effects remains an area requiring further direct, head-to-head clinical trials for definitive clarification.

This analysis underscores that while clebopride and metoclopramide belong to the same chemical class and share a primary target, their distinct pharmacological profiles warrant careful consideration in both clinical application and future drug development efforts.

References

Validation of clebopride's efficacy in a placebo-controlled dyspepsia trial

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal double-blind, placebo-controlled clinical trial has validated the efficacy of clebopride (B1669163) in treating dyspeptic symptoms associated with delayed gastric emptying. The study, conducted by Bavestrello et al., found that clebopride was significantly more effective than placebo in alleviating symptoms and improving objective radiological markers of gastric emptying.

This guide provides a comprehensive analysis of the available data on clebopride's performance, detailed experimental protocols from the key clinical trial, and a comparison with other therapeutic alternatives for dyspepsia. The information is intended for researchers, scientists, and drug development professionals in the field of gastroenterology.

Comparative Efficacy of Clebopride in Dyspepsia

The primary evidence for clebopride's efficacy in dyspepsia stems from a three-month, double-blind, placebo-controlled trial involving 76 patients with dyspeptic symptoms and radiologically confirmed delayed gastric emptying.[1][2] While the full quantitative data from this seminal study is not widely available, the published results indicate a statistically significant superiority of clebopride over placebo.

Table 1: Summary of Efficacy Results for Clebopride vs. Placebo in Dyspepsia with Delayed Gastric Emptying

Outcome MeasureClebopride (0.5 mg TID)PlaceboStatistical Significance
Symptom Relief Superior to placebo in reducing or relieving dyspeptic symptoms.-P ≤ 0.001[2]
Roentgenological Findings More effective than placebo in reducing or relieving roentgenological findings associated with delayed gastric emptying.-P ≤ 0.001[1][2]

TID: Ter in die (three times a day)

For context, other prokinetic agents have also been evaluated in placebo-controlled trials for functional dyspepsia. For instance, a trial on itopride (B38515), another dopamine (B1211576) D2 antagonist, showed that after eight weeks, 57% to 64% of patients receiving different doses of itopride reported being symptom-free or having marked improvement, compared to 41% of patients in the placebo group.[3][4]

Experimental Protocols

The validation of clebopride's efficacy was established through a rigorous clinical trial methodology.

Protocol: A Double-Blind, Placebo-Controlled Trial of Clebopride in Dyspepsia with Delayed Gastric Emptying
  • Study Design: A three-month, double-blind, randomized, placebo-controlled clinical trial.[1][2]

  • Participant Population: 76 patients presenting with dyspeptic symptoms secondary to roentgenologically demonstrated delayed gastric emptying.[1][2]

  • Intervention:

    • Treatment Group: Clebopride administered at a dose of 0.5 mg three times daily (TID).[2]

    • Control Group: Placebo administered three times daily.

  • Primary Outcome Measures:

    • Reduction or relief of dyspeptic symptoms. The specific symptom scoring system used was not detailed in the available literature.

    • Improvement in roentgenological findings associated with delayed gastric emptying. The precise radiological assessment method was not specified.

  • Trial Duration: Three months.[2]

  • Blinding: Both patients and investigators were blinded to the treatment allocation.

  • Statistical Analysis: The efficacy of clebopride was compared to placebo, with a P-value of less than or equal to 0.001 considered statistically significant.[2]

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the clinical trial design and the pharmacological action of clebopride, the following diagrams are provided.

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (3 Months) cluster_assessment Outcome Assessment cluster_analysis Data Analysis p Patients with Dyspepsia and Delayed Gastric Emptying (n=76) rand Double-Blind Randomization p->rand clebo Clebopride (0.5 mg TID) rand->clebo Treatment Group placebo Placebo rand->placebo Control Group outcome Symptom Scores & Roentgenological Findings clebo->outcome placebo->outcome analysis Comparison of Outcomes between Groups outcome->analysis

Experimental workflow of the placebo-controlled clebopride trial.

Clebopride's therapeutic effect is primarily mediated through its antagonism of dopamine D2 receptors and partial agonism of serotonin (B10506) 5-HT4 receptors in the gastrointestinal tract.

cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht4 Serotonin 5-HT4 Receptor Pathway clebopride Clebopride d2 Dopamine D2 Receptor clebopride->d2 Antagonizes ht4 Serotonin 5-HT4 Receptor clebopride->ht4 Partially Agonizes inhibition Inhibition of Acetylcholine Release d2->inhibition Leads to dopamine Dopamine dopamine->d2 Binds to motility_dec Decreased Gastric Motility inhibition->motility_dec Results in stimulation Stimulation of Acetylcholine Release ht4->stimulation Leads to motility_inc Increased Gastric Motility stimulation->motility_inc Results in

Signaling pathways of clebopride's dual action on gastric motility.

Alternative Therapeutic Agents

While clebopride has demonstrated efficacy, other prokinetic agents are also used in the management of dyspepsia and gastroparesis. Cisapride (B12094), a serotonin 5-HT4 receptor agonist, has also been shown to be effective in reducing dyspeptic symptoms.[5] However, its use has been restricted in some countries due to concerns about cardiac side effects. Other alternatives include domperidone (B1670879) and metoclopramide, which are also dopamine D2 receptor antagonists.

In a comparative study, cisapride was found to be as effective as clebopride in reducing dyspeptic symptoms, but with a profile of less severe side effects.[5] The most common side effect reported for clebopride was drowsiness.[5]

Conclusion

The available evidence from a key placebo-controlled trial strongly supports the efficacy of clebopride in the management of dyspepsia with delayed gastric emptying. Its dual mechanism of action on both dopamine and serotonin receptors provides a pharmacological basis for its prokinetic effects. For researchers and drug development professionals, clebopride remains a relevant compound in the therapeutic landscape for gastrointestinal motility disorders. Further head-to-head trials with modern, standardized outcome measures would be beneficial to better delineate its comparative effectiveness against newer agents.

References

A Comparative Guide to the Potency of Clebopride and Other Substituted Benzamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the potency and mechanism of action of pharmacologically similar compounds is paramount. This guide provides an objective comparison of clebopride (B1669163), a substituted benzamide (B126) with prokinetic and antiemetic properties, against other drugs in its class, including metoclopramide (B1676508) and domperidone (B1670879). The comparative analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Mechanisms of Action: A Dual Approach to Gastrointestinal Motility

Substituted benzamides primarily exert their effects through the antagonism of dopamine (B1211576) D2 receptors. In the gastrointestinal (GI) tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility. By blocking D2 receptors, drugs like clebopride, metoclopramide, and domperidone reduce this inhibitory tone, leading to enhanced gastric emptying and intestinal transit. Their antiemetic properties stem from the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][2]

A key differentiator among these compounds is their activity at serotonin (B10506) 5-HT4 receptors. Agonism at these receptors, located on enteric neurons, promotes the release of acetylcholine, a primary excitatory neurotransmitter in the gut, thereby further stimulating GI motility.[3][4] Clebopride and metoclopramide are known to act as partial agonists at 5-HT4 receptors, contributing to their prokinetic efficacy.[3][5][6] Domperidone, in contrast, is a peripherally selective D2 antagonist with minimal to no affinity for serotonin receptors.[5][6]

Data Presentation: Comparative Potency at a Glance

The following tables summarize the quantitative data on the potency of clebopride and its comparators from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT4 Receptor
Clebopride 1.5 - 3.5[7]Partial Agonist[3][8]
Metoclopramide ~2.2 x 10⁻⁵ M (EC50 for antroduodenal coordination)[6]Partial Agonist (pEC50 = 6.0-6.1 in mice)[5][6]
Domperidone 0.42 - 1.75[9][10]No significant affinity[5][6]

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Prokinetic Potency

CompoundGastric Emptying (Rat)Lower Esophageal Sphincter Pressure (LESP) (Dog)
Clebopride Potent, significant effects at 0.3-10 mg/kg i.p.[3]~10 times more potent than metoclopramide[3]
Metoclopramide Significant effects starting at 3 mg/kg i.p.[3]-
Domperidone Weak efficacy at 3 mg/kg i.p.[3]No significant activity at tested doses[3]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a typical experimental workflow relevant to the pharmacology of substituted benzamides.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Clebopride Clebopride / Substituted Benzamides Clebopride->D2R Blocks

Caption: Dopamine D2 Receptor Antagonism by Substituted Benzamides.

G cluster_1 Serotonin 5-HT4 Receptor Signaling Serotonin Serotonin HT4R 5-HT4 Receptor Serotonin->HT4R Activates Gs Gs Protein HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA PKA Activation cAMP->PKA ACh ↑ Acetylcholine Release PKA->ACh Clebopride Clebopride / Metoclopramide Clebopride->HT4R Partially Activates G cluster_2 Experimental Workflow: Radioligand Binding Assay prep Prepare Receptor Source (e.g., cell membranes) incubate Incubate with Radioligand & Competing Drug prep->incubate separate Separate Bound & Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 & Ki determination) quantify->analyze

References

A Comparative Guide to LC-MS/MS and HPLC-UV Methods for the Bioanalysis of Clebopride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of clebopride (B1669163) in biological matrices, primarily human plasma. It offers an objective comparison of a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) methods. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific study needs.

Introduction to Clebopride and its Bioanalysis

Clebopride is a substituted benzamide (B126) with antiemetic and prokinetic properties, acting as a dopamine (B1211576) D2 receptor antagonist and a serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] Accurate and reliable quantification of clebopride in biological fluids is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This guide compares the established LC-MS/MS method by Tan et al. (2010) with two distinct HPLC-UV methods, highlighting the key differences in their experimental procedures and performance characteristics.

Comparative Analysis of Bioanalytical Methods

The selection of a bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of the LC-MS/MS and two HPLC-UV methods for clebopride analysis.

Table 1: Comparison of Chromatographic and Detection Parameters
ParameterLC-MS/MS Method (Tan et al., 2010)HPLC-UV Method 1HPLC-UV Method 2
Chromatographic Column CAPCELL MG-III C18 (5 µm, 150 mm x 2.1 mm i.d.)X-Terra RP-18 (5 µm, 250 mm x 4.6 mm)[4]Nucleosil C18 (5 µm, 25 cm x 4.6 mm)[5]
Mobile Phase Isocratic gradient (details not specified)0.03M Di-Potassium hydrogen ortho-phosphate (B1173645) (pH 3.2 with ortho-phosphoric acid) and methanol (B129727) (30:70 v/v)[4]10mM ammonium (B1175870) formate (B1220265) buffer (pH 5.5), acetonitrile, and methanol (10:80:10 v/v/v)[5]
Flow Rate Not specified1.0 mL/min[4]0.6 mL/min[5]
Detection ESI-MS/MSUV at 225 nm[4]UV at 283 nm[5]
Internal Standard ItoprideNot specifiedNot specified
Table 2: Comparison of Method Validation Parameters
ParameterLC-MS/MS Method (Tan et al., 2010)HPLC-UV Method 1HPLC-UV Method 2
Linearity Range 69.530 - 4450.0 pg/mL0.5 - 6 µg/mL[4]1 - 60 ng/mL[5]
Lower Limit of Quantification (LLOQ) 69.530 pg/mL75 ng/mL[4]37.8 pg/mL[5]
Precision (RSD%) Within 6.83%Not specifiedNot specified
Accuracy (%) -8.16% to 1.88%Not specifiedNot specified
Extraction Recovery (%) ~77%Not specifiedNot specified

Detailed Experimental Protocols

This section provides a detailed breakdown of the methodologies for the compared analytical techniques.

LC-MS/MS Method (Tan et al., 2010)

1. Sample Preparation:

  • A simple liquid-liquid extraction is employed for the isolation of clebopride and the internal standard (itopride) from human plasma.

2. Chromatographic Conditions:

  • Column: CAPCELL MG-III C18 (5 µm, 150 mm x 2.1 mm i.d.).

  • Elution: Isocratic gradient.

  • Internal Standard: Itopride.

3. Mass Spectrometric Conditions:

  • Ionization: Positive electrospray ionization (ESI).

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Clebopride: m/z 373.9 → m/z 184.0

    • Itopride: m/z 359.9 → m/z 71.5

HPLC-UV Method 1

1. Sample Preparation:

  • The method was developed for bulk and tablet dosage forms; adaptation for plasma would require a validated extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[4]

2. Chromatographic Conditions:

  • Column: X-Terra RP-18 (5 µm, 250 mm x 4.6 mm).[4]

  • Mobile Phase: A mixture of 0.03M Di-Potassium hydrogen ortho-phosphate (adjusted to pH 3.2 with dilute ortho-phosphoric acid) and methanol in a 30:70 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 225 nm.[4]

HPLC-UV Method 2

1. Sample Preparation:

  • Drug is extracted from clebopride-spiked human plasma.[5]

2. Chromatographic Conditions:

  • Column: Nucleosil C18 (5 µm, 25 cm x 4.6 mm).[5]

  • Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 5.5), acetonitrile, and methanol in a 10:80:10 (v/v/v) ratio.[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Detection: UV at 283 nm.[5]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes and mechanisms involved, the following diagrams illustrate the experimental workflow for a generic LC-MS/MS bioanalysis and the signaling pathway of clebopride.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_addition Addition of Internal Standard plasma->is_addition extraction Liquid-Liquid Extraction is_addition->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometric Detection hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: A generalized experimental workflow for LC-MS/MS bioanalysis.

clebopride_signaling cluster_d2 Dopamine D2 Receptor cluster_5ht4 Serotonin 5-HT4 Receptor clebopride_d2 Clebopride d2_receptor D2 Receptor clebopride_d2->d2_receptor Antagonist gi Gi d2_receptor->gi ac Adenylyl Cyclase gi->ac camp ↓ cAMP ac->camp clebopride_5ht4 Clebopride ht4_receptor 5-HT4 Receptor clebopride_5ht4->ht4_receptor Agonist gs Gs ht4_receptor->gs ac_stim Adenylyl Cyclase gs->ac_stim camp_stim ↑ cAMP ac_stim->camp_stim

Caption: Dual signaling pathways of clebopride.

Conclusion

The cross-validation of these bioanalytical methods reveals a significant difference in their performance, particularly in terms of sensitivity. The LC-MS/MS method demonstrates a substantially lower limit of quantification (in the pg/mL range) compared to the HPLC-UV methods (in the ng/mL to µg/mL range). This makes LC-MS/MS the superior choice for pharmacokinetic studies where low concentrations of clebopride are expected.

However, HPLC-UV methods offer a viable alternative when the expected concentrations are higher, or when access to mass spectrometry instrumentation is limited. These methods are generally more cost-effective and can be suitable for the analysis of pharmaceutical formulations or in vitro studies. The choice of the optimal method will ultimately be guided by the specific requirements of the research, balancing the need for sensitivity with practical considerations of cost and equipment availability.

References

A Comparative Efficacy Analysis of Clebopride and Itopride for Gastroparesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of two prokinetic agents, clebopride (B1669163) and itopride (B38515), in the management of gastroparesis. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available experimental data.

Introduction to Prokinetic Agents in Gastroparesis

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and bloating. Prokinetic drugs are a cornerstone of treatment, aiming to enhance gastrointestinal motility. This guide focuses on two such agents: clebopride and itopride.

Mechanism of Action

The therapeutic effects of clebopride and itopride stem from their distinct interactions with neurotransmitter pathways that regulate gastrointestinal motility.

Clebopride is a substituted benzamide (B126) that primarily acts as a potent and selective dopamine (B1211576) D2 receptor antagonist.[1] By blocking these inhibitory receptors in the gastrointestinal tract, clebopride enhances motility.[1][2] Additionally, it exhibits partial agonism at serotonin (B10506) 5-HT4 receptors, which further promotes the release of acetylcholine, a key neurotransmitter for stimulating smooth muscle contraction in the gut.[1][3][4] Its antiemetic properties are attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[1][3]

Itopride possesses a dual mechanism of action.[5][6] It acts as a dopamine D2 receptor antagonist and also inhibits the enzyme acetylcholinesterase.[7][8][9] The inhibition of acetylcholinesterase prevents the breakdown of acetylcholine, thereby increasing its concentration at the neuromuscular junction.[5][8] This synergistic action—blocking dopamine's inhibitory effects while potentiating acetylcholine's stimulatory effects—results in enhanced gastrointestinal peristalsis, accelerated gastric emptying, and increased lower esophageal sphincter pressure.[5][9]

Comparative Mechanism of Action cluster_SharedPathway Cellular Effects Clebopride Clebopride D2R_C Dopamine D2 Receptor Clebopride->D2R_C Antagonist HT4R Serotonin 5-HT4 Receptor Clebopride->HT4R GI_Motility ↑ GI Motility & Gastric Emptying D2R_C->GI_Motility Promotes ACh_Release ↑ Acetylcholine (ACh) Release HT4R->ACh_Release Itopride Itopride D2R_I Dopamine D2 Receptor Itopride->D2R_I Antagonist AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibitor D2R_I->GI_Motility Promotes ACh_Degradation ↓ ACh Degradation ACh_Release->GI_Motility ACh_Degradation->GI_Motility Promotes

Caption: Comparative signaling pathways of Clebopride and Itopride.

Comparative Efficacy: A Synthesis of Clinical Data

Direct head-to-head trials comparing clebopride and itopride for gastroparesis are scarce. However, a 2022 systematic review and network meta-analysis of 29 randomized controlled trials (RCTs) involving 3,772 patients provides the most robust comparative efficacy data to date.[10]

This meta-analysis evaluated multiple medications based on their ability to improve global symptoms of gastroparesis. The results indicated that oral dopamine antagonists as a class were among the most effective treatments.[10][11][12]

Drug/ClassRank for Efficacy (Global Symptoms)Pooled Relative Risk (RR) of Symptoms Not Improving (95% CI)P-score*Key Finding Source(s)
Clebopride 1st 0.30 (0.16 - 0.57)0.99[10][11][12][13]
Domperidone (B1670879)**2nd0.68 (0.48 - 0.98)0.76[10][11][12][13]
Oral Dopamine Antagonists (Class)-0.58 (0.44 - 0.77)0.96[10][11][12]
Tachykinin-1 Antagonists (Class)-0.69 (0.52 - 0.93)0.83[10][11][12]

*P-score represents the certainty that a treatment is better than another treatment, averaged over all competing treatments. A higher score indicates a higher ranking. **Domperidone is a dopamine antagonist with a similar mechanism to itopride, providing an indirect comparison point from the meta-analysis.

The analysis ranked clebopride first among all evaluated drugs for improving global gastroparesis symptoms, demonstrating a significant advantage over placebo.[11][12][14] Studies on itopride have also demonstrated its efficacy, particularly in patients with diabetic gastroparesis, where it has been shown to significantly improve upper gastrointestinal symptoms and normalize gastric emptying.[15][16][17][18]

Experimental Protocols: A Representative Methodology

The clinical evaluation of prokinetic agents for gastroparesis typically follows a rigorous, standardized protocol. The following is a representative methodology synthesized from various clinical trials of clebopride and itopride.[15][19][20]

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is the gold standard.

Patient Population:

  • Inclusion Criteria: Adults (e.g., 18-70 years) with a confirmed diagnosis of gastroparesis (either diabetic or idiopathic), characterized by delayed gastric emptying documented by a standardized test (e.g., gastric emptying scintigraphy). Patients must present with moderate to severe symptoms, such as nausea, vomiting, and bloating, quantified using a validated scoring system like the Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index (PAGI-SYM).[15]

  • Exclusion Criteria: Mechanical obstruction of the GI tract, previous gastric surgery, use of confounding medications (e.g., opioids, other prokinetics), and certain comorbidities (e.g., uncontrolled thyroid disease, severe renal or hepatic impairment).

Intervention:

  • Treatment Arm 1: Clebopride (e.g., 0.5 mg, three times daily before meals).[19][20]

  • Treatment Arm 2: Itopride (e.g., 50 mg, three times daily before meals).[5]

  • Control Arm: Matching placebo.

  • Duration: Typically 4 to 8 weeks.[5]

Outcome Measures:

  • Primary Endpoint: The proportion of patients achieving a clinically significant improvement in global gastroparesis symptoms from baseline to the end of treatment. This is often defined as a specific reduction (e.g., ≥50%) in a composite symptom score.

  • Secondary Endpoints:

    • Change in individual symptom scores (nausea, vomiting, bloating, early satiety).

    • Change in gastric emptying time as measured by scintigraphy or breath test.[17]

    • Patient-reported quality of life assessments.

    • Safety and tolerability, assessed by monitoring adverse events.

Statistical Analysis: An intention-to-treat (ITT) analysis is typically performed, including all randomized patients. The primary endpoint is analyzed using methods appropriate for categorical data (e.g., chi-squared test), while secondary continuous outcomes are analyzed using t-tests or ANCOVA.

Start Patient Screening Inclusion Inclusion/Exclusion Criteria Met? (e.g., Confirmed Delayed Gastric Emptying) Start->Inclusion Random Randomization (1:1:1) Inclusion->Random Yes Excluded Excluded from Trial Inclusion->Excluded No ArmA Group A: Clebopride (e.g., 0.5 mg TID) Random->ArmA ArmB Group B: Itopride (e.g., 50 mg TID) Random->ArmB ArmC Group C: Placebo Random->ArmC Treatment Treatment Period (e.g., 4-8 weeks) ArmA->Treatment ArmB->Treatment ArmC->Treatment FollowUp Endpoint Assessment (Symptom Scores, Gastric Emptying) Treatment->FollowUp Analysis Statistical Analysis (Intention-to-Treat) FollowUp->Analysis End Results & Conclusion Analysis->End

Caption: Representative workflow for a comparative clinical trial.

Safety and Tolerability

Clebopride: Common side effects can include drowsiness and restlessness.[20][21] As with other dopamine antagonists, there is a potential risk of extrapyramidal symptoms, although this is less common.[21]

Itopride: Itopride is generally well-tolerated.[15][16] Because it does not readily cross the blood-brain barrier, central nervous system side effects are minimal.[7] The most commonly reported adverse effects are mild and transient gastrointestinal disturbances like diarrhea.[8] It does not have an adverse effect on the QT interval.[7]

Conclusion

Based on a comprehensive network meta-analysis, clebopride shows superior efficacy in improving the global symptoms of gastroparesis compared to other evaluated prokinetic agents.[10] Itopride is also an effective agent, supported by positive outcomes in studies on diabetic gastroparesis, and it possesses a favorable safety profile with minimal CNS side effects.[7][15][16] The choice between these agents may be guided by the specific clinical context, patient comorbidities, and regional availability. Further head-to-head comparative trials are warranted to provide a more definitive efficacy comparison.

References

A Comparative Analysis of Clebopride and Metoclopramide Side Effect Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the side effect profiles of two commonly used prokinetic agents, clebopride (B1669163) and metoclopramide (B1676508). Designed for researchers, scientists, and drug development professionals, this document synthesizes available clinical data, outlines experimental methodologies for assessing adverse effects, and visualizes the underlying signaling pathways to facilitate a deeper understanding of their pharmacological differences.

Executive Summary

Clebopride and metoclopramide are both substituted benzamide (B126) dopamine (B1211576) D2 receptor antagonists with prokinetic and antiemetic properties. Their therapeutic utility is often weighed against their potential to induce a range of side effects, most notably extrapyramidal symptoms (EPS). This guide reveals that while both drugs share a similar mechanism of action, nuances in their receptor affinity and off-target effects may contribute to differences in their side effect profiles. The available data, primarily from observational studies and some head-to-head trials, suggests a potentially higher incidence of extrapyramidal reactions with clebopride compared to metoclopramide in some patient populations, though findings can be variable across different study designs and patient cohorts.

Data Presentation: A Head-to-Head Look at Side Effect Incidence

The following tables summarize the quantitative data on the incidence of key side effects from comparative and observational studies. It is important to note that direct, large-scale, randomized controlled trials comprehensively comparing the full spectrum of side effects are limited.

Table 1: Incidence of Extrapyramidal Symptoms (EPS)

DrugIncidence of EPSStudy Details
Clebopride 72.4% of suspected adverse reactions reported were for extrapyramidal toxicity[1]Observational study of voluntary notifications to the Spanish Drug Surveillance System.[1]
0%Randomized crossover pilot study in 41 patients treated with cisplatin.[2]
Metoclopramide 48.0% of suspected adverse reactions reported were for extrapyramidal toxicity[1]Observational study of voluntary notifications to the Spanish Drug Surveillance System.[1]
17%Randomized crossover pilot study in 41 patients treated with cisplatin.[2]

Table 2: Incidence of Other Common Side Effects

Side EffectClebopride IncidenceMetoclopramide IncidenceStudy Details
Sedation 20%24%Randomized crossover pilot study in 41 patients treated with cisplatin.[2]
Diarrhea 37%20%Randomized crossover pilot study in 41 patients treated with cisplatin.[2]

Table 3: Cardiovascular Safety Profile (Indirect Comparison)

DrugKey FindingsStudy Details
Metoclopramide Higher risk of all-cause and cardiovascular mortality compared to domperidone.[3]A population-based cohort study.[3]
Clebopride Data from direct comparative studies on cardiovascular safety with metoclopramide is limited.-

Table 4: Hyperprolactinemia

DrugEffect on ProlactinStudy Details
Metoclopramide Known to cause a prompt and marked rise in serum prolactin levels.[4][5]Studies in normal subjects and hyperprolactinemic women.[4][5]
Clebopride As a dopamine antagonist, it is expected to increase prolactin levels, but direct comparative incidence data with metoclopramide is scarce.-

Experimental Protocols: Methodologies for Side Effect Assessment

The evaluation of side effect profiles in a comparative clinical trial of clebopride and metoclopramide would necessitate a robust and standardized methodology.

Study Design

A randomized, double-blind, crossover, or parallel-group study design is optimal. A crossover design, where each patient receives both drugs at different times, allows for within-subject comparison, reducing inter-individual variability.

Patient Population

The selection of the patient population is critical and should be well-defined based on the therapeutic indication being studied (e.g., gastroparesis, chemotherapy-induced nausea and vomiting). Baseline neurological and cardiovascular assessments should be conducted to exclude patients with pre-existing conditions that could confound the side effect assessment.

Assessment of Extrapyramidal Symptoms (EPS)

A multi-faceted approach is recommended for the assessment of EPS:

  • Standardized Rating Scales: Utilize validated scales administered by trained raters at baseline and at regular intervals throughout the study. Commonly used scales include:

    • Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive tool to assess parkinsonism, akathisia, dystonia, and tardive dyskinesia.[6][7]

    • Abnormal Involuntary Movement Scale (AIMS): Primarily used for the assessment of tardive dyskinesia.[6]

    • Simpson-Angus Scale (SAS): For the assessment of drug-induced parkinsonism.

    • Barnes Akathisia Rating Scale (BARS): Specifically designed to measure the severity of akathisia.[8]

  • Clinical Observation: Regular neurological examinations should be performed to detect subtle signs of movement disorders.

  • Patient-Reported Outcomes: Questionnaires can capture the subjective experience of symptoms like restlessness and muscle stiffness.

Monitoring of Prolactin Levels
  • Baseline Measurement: A baseline serum prolactin level should be obtained from all participants.[9][10]

  • Scheduled Monitoring: Prolactin levels should be measured at predefined time points during and after treatment.[11][12]

  • Symptomatic Assessment: Patients should be monitored for clinical signs of hyperprolactinemia, such as galactorrhea, gynecomastia, and menstrual irregularities.[11]

Cardiovascular Safety Assessment
  • Electrocardiogram (ECG): Baseline and follow-up ECGs are crucial to monitor for any changes in QT interval or other cardiac parameters.

  • Vital Signs: Regular monitoring of blood pressure and heart rate is essential.

  • Adverse Event Reporting: A standardized system for recording and grading all cardiovascular adverse events should be in place.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action for both clebopride and metoclopramide involves the antagonism of dopamine D2 receptors. Their effects on the 5-HT4 receptor also contribute to their prokinetic activity.

cluster_0 Dopamine D2 Receptor Signaling (Antagonism) cluster_1 Serotonin 5-HT4 Receptor Signaling (Agonism) Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R G_protein_i Gi/o Protein D2R->G_protein_i Activates Prolactin ↑ Prolactin Release D2R->Prolactin Inhibition Blocked AC_i Adenylyl Cyclase (Inhibited) G_protein_i->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i ↓ PKA Activity cAMP_i->PKA_i EPS Extrapyramidal Side Effects PKA_i->EPS Clebopride Clebopride Clebopride->D2R Antagonist Metoclopramide Metoclopramide Metoclopramide->D2R Antagonist Serotonin Serotonin HT4R 5-HT4 Receptor (GPCR) Serotonin->HT4R G_protein_s Gs Protein HT4R->G_protein_s Activates ERK Src-dependent ERK Activation HT4R->ERK Activates AC_s Adenylyl Cyclase (Activated) G_protein_s->AC_s Activates cAMP_s ↑ cAMP AC_s->cAMP_s PKA_s ↑ PKA Activity cAMP_s->PKA_s Prokinetic ↑ Acetylcholine Release (Prokinetic Effect) PKA_s->Prokinetic Clebopride_agonist Clebopride Clebopride_agonist->HT4R Agonist Metoclopramide_agonist Metoclopramide Metoclopramide_agonist->HT4R Agonist

Caption: Signaling pathways of clebopride and metoclopramide.

Experimental Workflow

A typical experimental workflow for a comparative clinical trial designed to assess the side effect profiles of clebopride and metoclopramide is illustrated below.

cluster_workflow Experimental Workflow: Comparative Side Effect Study cluster_crossover Crossover Phase screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Assessment (Neurological Exam, ECG, Prolactin) screening->baseline randomization Randomization baseline->randomization group_a Group A: Clebopride Treatment randomization->group_a Arm 1 group_b Group B: Metoclopramide Treatment randomization->group_b Arm 2 monitoring_a Side Effect Monitoring (EPS Scales, Vitals, Labs) group_a->monitoring_a monitoring_b Side Effect Monitoring (EPS Scales, Vitals, Labs) group_b->monitoring_b washout Washout Period (Crossover Design Only) monitoring_a->washout data_analysis Data Analysis (Statistical Comparison of Side Effect Incidence) monitoring_a->data_analysis Parallel Design monitoring_b->washout monitoring_b->data_analysis Parallel Design crossover_a Group A: Metoclopramide Treatment washout->crossover_a crossover_b Group B: Clebopride Treatment washout->crossover_b monitoring_crossover_a Side Effect Monitoring crossover_a->monitoring_crossover_a monitoring_crossover_b Side Effect Monitoring crossover_b->monitoring_crossover_b monitoring_crossover_a->data_analysis monitoring_crossover_b->data_analysis

References

A Comparative Analysis of the Therapeutic Ratio of Clebopride and Older Prokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic ratio of clebopride (B1669163), a substituted benzamide (B126) prokinetic agent, with the older and more established prokinetics, metoclopramide (B1676508) and domperidone (B1670879). By examining their pharmacological profiles, clinical efficacy, and adverse effect profiles, this document aims to offer a comprehensive resource for researchers and professionals in the field of drug development. The analysis is supported by experimental data from preclinical and clinical studies, with detailed methodologies provided for key experiments.

Mechanism of Action: A Tale of Three Prokinetics

The prokinetic effects of clebopride, metoclopramide, and domperidone are primarily mediated through their antagonism of the dopamine (B1211576) D2 receptor. However, their distinct affinities for this and other receptors, as well as their ability to cross the blood-brain barrier, result in significant differences in their therapeutic and adverse effect profiles.

  • Clebopride: A potent dopamine D2 receptor antagonist that also exhibits partial agonism at serotonin (B10506) 5-HT4 receptors. This dual mechanism is believed to contribute to its prokinetic effects by blocking the inhibitory effects of dopamine and stimulating the release of acetylcholine (B1216132) in the myenteric plexus.[1]

  • Metoclopramide: This agent also acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Additionally, it possesses weak 5-HT3 receptor antagonist properties, which contributes to its antiemetic effects.[2][3]

  • Domperidone: A peripherally selective dopamine D2 and D3 receptor antagonist.[4] Unlike clebopride and metoclopramide, it does not readily cross the blood-brain barrier, leading to a lower incidence of central nervous system side effects.[5]

Comparative Efficacy: A Quantitative Overview

Clinical studies have demonstrated the efficacy of all three agents in managing disorders of gastrointestinal motility, such as gastroparesis and dyspepsia. However, their relative efficacy can vary.

DrugIndicationEfficacy MetricResultReference
Clebopride Cisplatin-induced emesisAntiemetic activity vs. Metoclopramide (10 mg/kg)Similar at 1 mg/kg dose[6]
Metoclopramide Cisplatin-induced emesisAntiemetic activity vs. Clebopride (0.5 & 0.75 mg/kg)Moderately higher[6]
Domperidone Chronic dyspepsiaSymptom relief vs. MetoclopramideSuperior in some studies[5]

Therapeutic Ratio: A Comparative Look at Safety Profiles

Extrapyramidal Symptoms (EPS)

A significant concern with centrally acting D2 antagonists is the risk of extrapyramidal side effects.

DrugStudy TypeIncidence of Extrapyramidal SymptomsReference
Clebopride Spanish Drug Surveillance System72.4% of suspected adverse reactions[8]
Metoclopramide Spanish Drug Surveillance System48.0% of suspected adverse reactions[8]
Clebopride Cisplatin-induced emesis trial (0.5-1 mg/kg)0%[6]
Metoclopramide Cisplatin-induced emesis trial (10 mg/kg)17%[6]
Domperidone General UseRare due to limited CNS penetration[5]
Cardiac Effects

Cardiac safety, particularly the risk of QT interval prolongation, is a key consideration for some prokinetics.

DrugAdverse EffectKey FindingsReference
Domperidone QT Prolongation and ArrhythmiasIncreased risk at doses >30 mg/day and in patients >60 years old.[1][9]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay is fundamental to determining the binding affinity (Ki) of a drug to its receptor.

  • Objective: To measure the affinity of clebopride, metoclopramide, and domperidone for the dopamine D2 receptor.

  • Methodology:

    • Membrane Preparation: Homogenates of tissues rich in D2 receptors (e.g., bovine or canine brain striatum) are prepared.[10][11]

    • Incubation: The membranes are incubated with a radiolabeled D2 antagonist (e.g., [3H]spiperone) and varying concentrations of the unlabeled competitor drug (clebopride, metoclopramide, or domperidone).[12]

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[13][14]

Clinical Trial Protocol: Cisplatin-Induced Emesis

This protocol outlines a study designed to compare the antiemetic efficacy and safety of clebopride and metoclopramide.

  • Objective: To compare the efficacy and tolerability of intravenous clebopride and metoclopramide in preventing cisplatin-induced vomiting.[6]

  • Study Design: A randomized, crossover pilot study.[6]

  • Participants: 41 patients receiving high-dose cisplatin (B142131) chemotherapy.[6]

  • Intervention:

    • Course 1: Patients were randomly assigned to receive either clebopride (at one of three dose levels: 0.5, 0.75, or 1 mg/kg) or metoclopramide (10 mg/kg). The total dose was administered in five intravenous fractions every two hours.[6]

    • Course 2: Patients received the alternative antiemetic.[6]

  • Outcome Measures:

    • Efficacy: The number of emetic episodes.

    • Safety: Incidence of adverse events, including sedation, diarrhea, and extrapyramidal reactions.[6]

Spanish Pharmacovigilance System: Causality Assessment of Adverse Drug Reactions

The Spanish Pharmacovigilance System utilizes an algorithm to assess the causal relationship between a drug and a suspected adverse reaction.[15][16][17]

  • Methodology: The algorithm consists of seven criteria that are scored to determine the probability of a causal link:

    • Temporal Sequence: The timing of the drug administration and the onset of the reaction.

    • Previous Knowledge: Whether the adverse reaction is a known effect of the drug.

    • Effect of Withdrawal: Whether the reaction subsides after stopping the drug.

    • Effect of Re-exposure: Whether the reaction reappears upon re-administration of the drug.

    • Alternative Causes: The presence of other factors that could have caused the reaction.

    • Contributing Factors: The presence of any underlying conditions that could predispose the patient to the reaction.

    • Complementary Tests: The results of any relevant laboratory or diagnostic tests.

  • Scoring and Classification: The scores from each criterion are summed to classify the causality as "Definite," "Probable," "Possible," "Conditional," or "Unrelated."[15]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Clebopride and metoclopramide are antagonists at the D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Domperidone is also a D2 antagonist.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Prokinetic_Effect Inhibition of Prokinetic Effect PKA->Prokinetic_Effect Leads to Clebopride Clebopride Clebopride->D2R Blocks Metoclopramide Metoclopramide Metoclopramide->D2R Blocks Domperidone Domperidone Domperidone->D2R Blocks Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand Radioligand_Prep->Incubation Competitor_Prep Prepare Unlabeled Competitor (Clebopride, Metoclopramide, or Domperidone) Competitor_Prep->Incubation Filtration Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Determine IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

References

A Comparative Guide to the Pharmacokinetics of Clebopride and Other Prokinetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of clebopride (B1669163) and three other widely used prokinetic agents: metoclopramide (B1676508), domperidone (B1670879), and itopride (B38515). The information presented herein is intended to support research and development efforts in the field of gastrointestinal motility disorders by offering a clear, data-driven overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Comparative Pharmacokinetic Parameters

The robustness and reproducibility of pharmacokinetic data are critical for predicting a drug's efficacy and safety profile. The following table summarizes key pharmacokinetic parameters for clebopride, metoclopramide, domperidone, and itopride in healthy human adults, providing a basis for objective comparison.

ParameterCleboprideMetoclopramideDomperidoneItopride
Peak Plasma Concentration (Cmax) 1.02 nM (after 1 mg oral dose)34.51 ± 4.91 ng/mL (after 20 mg oral dose)18.8 ng/mL (after 20 mg oral tablet)303.72 ng/mL (after 50 mg oral dose)
Time to Peak Plasma Concentration (Tmax) Not explicitly stated in human studies1.56 ± 0.18 hours0.9 hours (tablet)0.75 hours
Area Under the Curve (AUC) Not available in comprehensive human studies273.88 ± 114.49 ng.h/mL (AUC0-t)Not explicitly stated for tablet in cited text873.04 ng·h/mL (AUC0→∞)
Elimination Half-life (t½) Longer than metoclopramide in preclinical studies5.6 hours7-9 hours2.95 hours
Oral Bioavailability Low in preclinical studies due to extensive first-pass metabolismHighly variable (32% to 100%)Low (13% to 17%)~60% (due to first-pass metabolism)
Metabolism Extensively metabolized via N-debenzylation and amide hydrolysisVariable first-pass metabolism; N-4 sulphate conjugation is a key pathway in humansExtensive first-pass metabolism in the gut wall and liverMetabolized by flavin-containing monooxygenase 3 (FMO3)
Excretion Less than 1% excreted as unchanged drug in urineApproximately 30% of an oral dose is excreted unchanged in the urinePrimarily via fecesPrimarily via urine

Experimental Protocols: A Methodological Overview

The reproducibility of pharmacokinetic data is intrinsically linked to the standardization of experimental protocols. Below are detailed methodologies for typical oral pharmacokinetic studies conducted in healthy volunteers for the discussed prokinetic agents.

Study Design for Oral Bioavailability Assessment

A common approach for assessing the pharmacokinetics of orally administered drugs is the single-dose, randomized, open-label, crossover study design.

  • Participants: Healthy adult volunteers, typically non-smokers, who have provided informed consent. A screening process including medical history, physical examination, and laboratory tests ensures the health of the participants.

  • Drug Administration: A single oral dose of the drug (e.g., clebopride, metoclopramide, domperidone, or itopride) is administered after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Washout Period: In a crossover design, a washout period of at least one week is maintained between drug administrations to ensure complete elimination of the previous drug.

  • Sample Processing and Analysis: Plasma or serum is separated from the blood samples by centrifugation and stored frozen until analysis. Drug concentrations are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

G cluster_screening Screening & Enrollment cluster_study_period Study Period 1 cluster_washout Washout Period cluster_study_period2 Study Period 2 (Crossover) cluster_analysis Sample & Data Analysis s1 Informed Consent s2 Medical History & Physical Exam s1->s2 s3 Laboratory Tests s2->s3 d1 Overnight Fast s3->d1 d2 Drug Administration (e.g., Clebopride) d1->d2 d3 Serial Blood Sampling d2->d3 w1 Minimum 1 Week d3->w1 d4 Overnight Fast w1->d4 d5 Drug Administration (e.g., Metoclopramide) d4->d5 d6 Serial Blood Sampling d5->d6 a1 Plasma/Serum Separation d6->a1 a2 Bioanalysis (HPLC-MS/MS) a1->a2 a3 Pharmacokinetic Parameter Calculation a2->a3

Caption: A typical experimental workflow for a two-period crossover oral pharmacokinetic study.

Signaling Pathways and Mechanism of Action

The prokinetic effects of these agents are primarily mediated through their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the gastrointestinal tract.

G cluster_dopamine Dopamine D2 Receptor Antagonism cluster_serotonin Serotonin 5-HT4 Receptor Agonism Clebopride Clebopride D2_Receptor Dopamine D2 Receptor Clebopride->D2_Receptor antagonize Metoclopramide_D2 Metoclopramide Metoclopramide_D2->D2_Receptor antagonize Domperidone Domperidone Domperidone->D2_Receptor antagonize Itopride_D2 Itopride Itopride_D2->D2_Receptor antagonize Inhibition Inhibition of Motility D2_Receptor->Inhibition prevents Stimulation Increased Motility Metoclopramide_5HT4 Metoclopramide Serotonin_Receptor 5-HT4 Receptor Metoclopramide_5HT4->Serotonin_Receptor agonize Itopride_5HT4 Itopride (indirectly) Itopride_5HT4->Serotonin_Receptor agonize Serotonin_Receptor->Stimulation

Caption: Simplified signaling pathways for the prokinetic action of the compared drugs.

Conclusion

The pharmacokinetic profiles of clebopride, metoclopramide, domperidone, and itopride exhibit notable differences that influence their clinical application. Clebopride's high potency, suggested by its low effective dose, is accompanied by extensive metabolism, a characteristic it shares to varying degrees with the other agents. The significant variability in the oral bioavailability of metoclopramide and the low bioavailability of domperidone are important considerations in clinical practice. Itopride demonstrates a relatively predictable pharmacokinetic profile. The choice of a prokinetic agent in a research or clinical setting should be guided by a thorough understanding of these pharmacokinetic properties to ensure optimal and reproducible outcomes. Further head-to-head comparative studies in human subjects are warranted to provide a more definitive understanding of the relative pharmacokinetics of these important gastrointestinal motility modulators.

Safety Operating Guide

Safe Disposal of Clebopride Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Clebopride maleate (B1232345), a gastroprokinetic agent, is a critical component of laboratory safety and environmental responsibility. Mismanagement of this pharmaceutical compound can lead to regulatory violations, environmental contamination, and potential health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of Clebopride maleate, ensuring compliance with U.S. federal regulations and promoting a culture of safety among researchers, scientists, and drug development professionals.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste like Clebopride maleate is governed by several regulatory bodies. The Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, and individual states may have more stringent requirements.[2] It is imperative that all laboratory personnel adhere to all applicable national and local regulations.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[3]

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Double gloving is recommended, especially when there is a risk of contamination. Gloves should be changed frequently or immediately if damaged or contaminated.[3]
Body Protection Protective gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[3]
Eye & Face Protection Safety glasses with side shields or goggles; face shieldSafety goggles are recommended to protect against splashes. For comprehensive protection against splashes to the face and eyes, a face shield should be used in conjunction with goggles.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator is necessary if exposure limits are exceeded, if irritation or other symptoms are experienced, or when there is a potential for aerosol generation, particularly when handling the powder form to prevent dust formation.[3]

Disposal Protocol for Clebopride Maleate

Clebopride maleate waste is classified as hazardous and requires specific disposal methods to ensure complete destruction and prevent environmental contamination.[1][3] The primary and recommended method of disposal is incineration.[1][4]

Step 1: Consultation of Safety Data Sheet (SDS) Before handling Clebopride maleate for disposal, thoroughly review its Safety Data Sheet (SDS). The SDS contains vital information on hazards, handling precautions, and specific disposal recommendations.[1]

Step 2: Waste Segregation Clebopride maleate waste must be kept separate from other laboratory waste streams.[3] Do not mix it with non-hazardous trash or other chemical waste unless instructed to do so by a licensed waste disposal service.[1]

Step 3: Proper Containment and Labeling Place Clebopride maleate waste in its original container or a clearly labeled, sealed, and appropriate container to prevent leakage.[1][3] The container must be clearly marked as "Hazardous Waste" and should indicate the contents.[3] For different types of pharmaceutical waste, color-coded containers are often used:

  • Black containers: For RCRA hazardous pharmaceutical waste.

  • Blue or white containers: For non-RCRA pharmaceutical waste.

Step 4: Management of Different Waste Forms

Waste FormDisposal MethodProcedure
Pure Clebopride / Unused Product Licensed Chemical IncinerationThe recommended method is through a licensed chemical destruction plant or by controlled incineration. This often involves dissolving or mixing the material with a combustible solvent. The incineration should be performed in a chemical incinerator equipped with an afterburner and a flue gas scrubber.[1]
Contaminated Labware (glass, plastic) Licensed Chemical IncinerationCollect in a designated and clearly labeled hazardous waste container.[1]
Contaminated Personal Protective Equipment (PPE) Licensed Chemical IncinerationPlace all contaminated PPE, such as gloves and gowns, into a designated and labeled hazardous waste container.[1]
Empty Clebopride Containers As Hazardous Waste or Triple-RinsedHandle the uncleaned container as you would the product itself.[1] Alternatively, containers can be triple-rinsed, with the rinsate collected and treated as hazardous waste. After triple-rinsing, the container may be disposed of as regular waste or recycled if appropriate.[1]

Step 5: Engagement of a Licensed Waste Disposal Service Laboratory facilities must contract with a licensed hazardous waste disposal company.[1] These specialized companies are equipped to handle the transportation and final disposal of Clebopride maleate in compliance with all regulations.[1]

Prohibited Disposal Methods

  • Do Not Discharge to Sewer Systems: Clebopride maleate should never be disposed of down the drain or into any sewer system.[1][5] The EPA's Subpart P rule explicitly prohibits healthcare facilities from flushing hazardous waste pharmaceuticals down drains.[4]

  • Do Not Dispose of in Regular Trash: Unless it is an empty, triple-rinsed container, Clebopride maleate and any contaminated materials should not be placed in the household or regular laboratory trash.[3][6]

  • Do Not Contaminate Water or Soil: Prevent Clebopride maleate from contaminating water sources, foodstuffs, animal feed, or soil.[1]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Clebopride maleate.

cluster_waste_type Identify Waste Type cluster_container_handling Container Handling start Start: Clebopride Maleate Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe segregate Segregate Waste don_ppe->segregate contain Contain & Label as 'Hazardous Waste' segregate->contain pure_product Pure Product / Unused Clebopride contain->pure_product contaminated_materials Contaminated Labware / PPE empty_container Empty Container prepare_incineration Prepare for Incineration (e.g., dissolve in combustible solvent) pure_product->prepare_incineration collect_hw Collect in Designated Hazardous Waste Container contaminated_materials->collect_hw triple_rinse Triple-Rinse Container empty_container->triple_rinse contact_disposal Arrange for Collection by Licensed Hazardous Waste Disposal Service prepare_incineration->contact_disposal collect_hw->contact_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Regular Waste/Recycle collect_rinsate->dispose_container dispose_container->contact_disposal end End: Compliant Disposal contact_disposal->end

Caption: Logical workflow for the safe disposal of Clebopride maleate.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Clebopride (Maleate)

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety protocols and logistical plans for the handling and disposal of Clebopride (Maleate). Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.

Clebopride (Maleate) is a substituted benzamide (B126) compound and a dopamine (B1211576) receptor antagonist.[1] As with any active pharmaceutical ingredient, meticulous handling is necessary to prevent exposure and ensure a safe laboratory environment. This document outlines the required personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final barrier against exposure. The following table summarizes the required equipment when handling Clebopride (Maleate).

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Double gloving is recommended, particularly when there is a risk of contamination. Gloves should be changed frequently (at least every 30-60 minutes) or immediately if damaged or contaminated.[2][3] Powder-free gloves are recommended to avoid work area contamination.[3]
Body Protection Protective gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[2] Gowns must be changed immediately after a spill or every two to three hours during continuous handling.[2]
Eye & Face Protection Safety glasses with side shields or gogglesTo protect against splashes, safety goggles are recommended.[2] For a full range of protection against splashes to the face and eyes, a face shield should be used in conjunction with goggles.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorA respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or when there is a potential for aerosol generation, especially when handling the powder form.[2][4]

Occupational Exposure Limits:

CompoundOccupational Exposure Limit (OEL)
Clebopride (Maleate)Not Established

Note: One safety data sheet indicates that this product does not contain any hazardous materials with occupational exposure limits established by region-specific regulatory bodies.[4]

Procedural Guidance: From Receipt to Disposal

Following a structured workflow is paramount to minimizing risk. The diagram below illustrates the key stages for handling Clebopride (Maleate).

cluster_prep Preparation & Handling cluster_cleanup Spill & Decontamination cluster_disposal Waste Management A Don Appropriate PPE B Handle in Ventilated Area (Fume Hood) A->B C Weighing in Ventilated Enclosure B->C D Prepare Solutions in Fume Hood C->D E Immediate Spill Containment D->E If Spill Occurs F Decontaminate Surfaces & Equipment E->F G Remove Contaminated PPE F->G H Segregate All Waste as Hazardous G->H I Collect in Labeled, Sealed Containers H->I J Engage Licensed Disposal Service I->J K Recommended Disposal: Incineration J->K

Caption: Workflow for Safe Handling of Clebopride (Maleate).

Step-by-Step Experimental Protocols

Handling:

  • Ventilation: Always handle Clebopride (Maleate) in a well-ventilated area, preferably within a designated fume hood, to minimize inhalation exposure.[2]

  • Personal Protective Equipment: Before handling, ensure all PPE outlined in the table above is correctly worn.[4]

  • Avoid Dust Formation: When working with the powdered form, take care to avoid the formation of dust and aerosols.[2][4] Use a ventilated balance safety enclosure for weighing.[2]

  • Hygiene: Follow standard laboratory hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]

  • Storage: Store Clebopride (Maleate) in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]

Spill Response: In the event of a spill, a structured and immediate response is critical.[2]

  • Evacuate: Non-essential personnel should be evacuated from the affected area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE, including respiratory protection.[5] Contain the source of the spill if it is safe to do so.[5]

  • Clean-up: For solid spills, sweep up the material and shovel it into a suitable, labeled container for disposal.[4] For liquid spills, collect with an absorbent material.[5] Avoid generating dust.[4]

  • Decontamination: Clean the spill area thoroughly.[5] All equipment and surfaces that came into contact with Clebopride (Maleate) should be decontaminated.[2]

  • Waste: All contaminated materials from the spill cleanup must be treated as hazardous waste.[2]

Disposal Plan: All Clebopride (Maleate) waste is considered hazardous and must be disposed of accordingly.[2]

  • Segregation: Do not mix Clebopride (Maleate) waste with other waste streams. Keep it in its original container or a clearly labeled, sealed container.[6]

  • Waste Types:

    • Unused Product & Contaminated Labware: Collect in a designated, labeled hazardous waste container for licensed chemical incineration.[6]

    • Contaminated PPE: Gloves, gowns, and other disposable PPE should be placed in a designated hazardous waste container.[6]

    • Empty Containers: Handle empty containers as you would the product itself. They can be triple-rinsed, with the rinsate collected and treated as hazardous waste.[6]

  • Disposal Method: The primary recommended method for disposal is incineration by a licensed chemical destruction plant.[6] This often involves dissolving or mixing the material with a combustible solvent and using an incinerator equipped with an afterburner and scrubber.[6]

  • Professional Service: Engage a licensed hazardous waste disposal company to handle the transportation and final disposal of Clebopride (Maleate).[6]

  • Prohibitions: Do not discharge Clebopride (Maleate) into sewer systems or allow it to contaminate water or soil.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.